7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523095. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
7-methoxy-3,4,5,6-tetrahydro-2H-azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIQMQGKSQHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062491 | |
| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2525-16-8 | |
| Record name | 1-Aza-2-methoxy-1-cycloheptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methylcaprolactim | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-Methylcaprolactim | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4,5,6-tetrahydro-7H-azepin-2-yl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHOXY-3,4,5,6-TETRAHYDRO-2H-AZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6DMX4LAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and historical background of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Discovery, Synthesis, and Core Principles
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's historical context, its modern synthesis with an emphasis on green chemistry, and its fundamental physicochemical properties.
Introduction: The Azepine Scaffold in Modern Chemistry
The seven-membered nitrogen-containing heterocyclic ring system, azepine, is a cornerstone in medicinal chemistry and materials science.[1][2] The inherent conformational flexibility of the azepine ring allows for a unique three-dimensional arrangement of substituents, making it a valuable scaffold for designing novel therapeutic agents and functional materials.[3] Azepine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[1][4] The subject of this guide, this compound, also known by its common synonym O-Methylcaprolactim[5][6][7], is a key derivative and a versatile intermediate in the synthesis of more complex molecules.
Discovery and Historical Background
The history of this compound is intrinsically linked to the development and chemistry of its precursor, ε-caprolactam. ε-Caprolactam is a high-volume industrial chemical, famed as the monomer for Nylon-6. The exploration of its chemical reactivity paved the way for the synthesis of a multitude of derivatives.
The functionalization of the caprolactam ring has been a subject of interest for decades, leading to the development of various N-substituted and O-substituted derivatives.[8][9][10] The synthesis of O-alkylated lactim ethers, such as this compound, represents a fundamental transformation that converts the amide functionality of the lactam into a more reactive imino ether group. This transformation unlocks new synthetic pathways, making the compound a valuable building block for introducing the azepine moiety into larger, more complex structures. Early methods for preparing such derivatives often relied on classical alkylating agents, but recent advancements have focused on more sustainable and efficient methodologies.
A Modern Approach: Green Synthesis from ε-Caprolactam
A significant advancement in the preparation of this compound is the development of a green synthetic route utilizing ε-caprolactam and dimethyl carbonate (DMC).[11][12] This method stands out for its environmental consciousness, avoiding the use of toxic and corrosive alkylating agents like dimethyl sulfate or methyl halides.
Causality Behind Experimental Choices (E-E-A-T)
-
Choice of Reagents :
-
ε-Caprolactam : The readily available, inexpensive, and stable industrial chemical serves as the ideal starting material.[13]
-
Dimethyl Carbonate (DMC) : DMC is a non-toxic, environmentally benign methylating agent. It is a green alternative to traditional methylating agents, with methanol and CO2 as the primary byproducts. Its use significantly enhances the safety and sustainability of the process.
-
-
Rationale for Reaction Conditions :
-
Temperature (353 K / 80°C) : This temperature provides the necessary activation energy for the methylation reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or product.[11][12]
-
Molar Ratio (DMC to ε-caprolactam of 0.6) : The substoichiometric amount of DMC suggests a reaction mechanism where DMC might be regenerated or that this ratio provides the optimal balance between yield and reagent usage under the specified conditions.[11][12]
-
Controlled Addition (2-hour drop-wise) : The slow, controlled addition of dimethyl carbonate is crucial. This technique maintains a low concentration of the methylating agent, which helps to control the exothermicity of the reaction and minimize potential side reactions, thereby improving the selectivity and yield of the desired product.[11][12]
-
Post-Reaction Time (1 hour) : Allowing the reaction to stir for an additional hour after the addition is complete ensures that the reaction goes to completion, maximizing the conversion of the starting material.[11][12]
-
Synthetic Workflow Diagram
The following diagram illustrates the green synthesis pathway from ε-caprolactam to this compound.
Caption: Green synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system based on published optimal conditions.[11][12]
Objective: To synthesize this compound with high yield and purity.
Materials:
-
ε-Caprolactam
-
Dimethyl Carbonate (DMC)
-
Reaction vessel equipped with a stirrer, dropping funnel, and condenser
-
Heating mantle with temperature control
Procedure:
-
Preparation : Charge the reaction vessel with ε-caprolactam.
-
Heating : Heat the reaction vessel to the optimal reaction temperature of 353 K (80°C).
-
Reagent Addition : Add dimethyl carbonate to the dropping funnel. Begin a slow, drop-wise addition of the dimethyl carbonate to the molten ε-caprolactam over a period of 2 hours. The molar ratio of dimethyl carbonate to ε-caprolactam should be maintained at 0.6.
-
Reaction : Once the addition is complete, allow the reaction mixture to stir at 353 K for an additional 1 hour to ensure the reaction proceeds to completion.
-
Workup and Purification : Upon completion, the reaction mixture can be purified. Given the high purity reported (>98%), purification may involve distillation under reduced pressure to isolate the final product.
-
Characterization : The identity of the product is confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, and the purity is determined by Gas Chromatography (GC).[11][12]
Physicochemical and Spectroscopic Data
The properties of this compound are well-documented in chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | O-Methylcaprolactim, Caprolactim methyl ether | [5][6] |
| CAS Number | 2525-16-8 | [5][14] |
| Molecular Formula | C₇H₁₃NO | [6][14] |
| Molecular Weight | 127.18 g/mol | [6][14] |
| Boiling Point | 468.31 K (195.16 °C) (Joback Method) | [7] |
| SMILES | COC1=NCCCCC1 | [6][7] |
| InChIKey | DNXIQMQGKSQHPC-UHFFFAOYSA-N | [6][14] |
Spectroscopic data is available for characterization:
-
IR Spectrum : Available in the NIST Chemistry WebBook.[14]
-
Mass Spectrum (EI) : Available in the NIST Chemistry WebBook.[14]
Applications and Future Outlook
This compound is primarily a valuable intermediate in organic synthesis. The imino ether functionality is significantly more reactive than the parent amide, allowing for:
-
Synthesis of Substituted Azepines : It can serve as a precursor for the synthesis of various N- and C-substituted azepine derivatives, which are of interest in medicinal chemistry.
-
Formation of Fused Heterocyclic Systems : The reactive nature of the compound allows it to be used in cyclization reactions to form bicyclic and tricyclic systems containing the azepine ring.
The development of a green synthetic route enhances its attractiveness for industrial applications where sustainability and safety are paramount. Future research may focus on expanding the utility of this intermediate in the synthesis of novel pharmacologically active agents and functional materials.
References
- 1. jopir.in [jopir.in]
- 2. samphina.com.ng [samphina.com.ng]
- 3. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine...: Ingenta Connect [ingentaconnect.com]
- 13. rjwave.org [rjwave.org]
- 14. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS No: 2525-16-8), a key heterocyclic intermediate. This document is structured to serve researchers, scientists, and drug development professionals by not only presenting core data but also contextualizing it with practical experimental insights and methodologies. We will explore the compound's chemical identity, core physical and chemical properties, spectroscopic profile, and relevant safety protocols. The synthesis and purity of the compound are also discussed to provide a holistic understanding for its application in research and development.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. This section delineates the fundamental identifiers for this compound.
Nomenclature and Registration
-
Common Synonyms: O-Methylcaprolactim, Caprolactim methyl ether, 1-Aza-2-methoxy-1-cycloheptane, O-Methylhexanolactim[1][3][4][5]
Molecular Formula and Weight
-
Exact Mass: 127.099714038 Da[2]
Chemical Structure
The structure features a seven-membered azepine ring, a heterocyclic scaffold of interest in medicinal chemistry.[7] The endocyclic imine is O-methylated, forming a lactim ether. This functional group dictates much of the compound's reactivity and physical properties.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physical properties of a compound govern its behavior in various environments, which is critical for designing experimental conditions, formulation, and purification strategies.
Summary of Properties
The key quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Conditions | Source |
| Boiling Point | 65-67 °C | at 24 Torr | [8] |
| 52.55 °C (325.7 K) | at 18 Torr (2.4 kPa) | [4][9] | |
| Density | 0.9632 g/cm³ | at 25 °C | [8] |
| Flash Point | 51.1 °C | Closed Cup | [8] |
| Refractive Index | 1.488 | Not Specified | [8] |
| logP (Octanol/Water) | 0.8 | XLogP3 Prediction | [2][8] |
| Vapor Pressure | 3.95 mmHg | at 25 °C | [8] |
Analysis and Experimental Context
-
Thermal Properties: The boiling point is reported at reduced pressure, a common practice for compounds that may decompose or oxidize at their atmospheric boiling point. The relatively low flash point indicates that it is a flammable liquid, requiring careful handling away from ignition sources.[8][10] No experimental melting point data was found in the surveyed literature, suggesting the compound may exist as a liquid at ambient temperatures.
-
Partition Coefficient (logP): The predicted logP value of 0.8 suggests that the compound has a slight preference for the lipophilic (octanol) phase over the hydrophilic (water) phase, but remains reasonably water-soluble.[2][8] This property is a critical parameter in drug development for predicting membrane permeability and pharmacokinetic behavior.
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity.
-
Mass Spectrometry (MS): The NIST WebBook confirms the availability of mass spectrum data for this compound.[3] In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected at m/z = 127. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH₃) leading to a fragment at m/z = 96, or cleavage of the azepine ring.
-
Infrared (IR) Spectroscopy: IR data is also available from the NIST database.[12] Key expected absorptions include:
-
C-H stretching (alkane): ~2850-2950 cm⁻¹
-
C=N stretching (imine): ~1650-1690 cm⁻¹ (a strong, characteristic peak)
-
C-O stretching (ether): ~1050-1150 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While public spectral data is not provided, the ¹H and ¹³C NMR spectra can be reliably predicted:
-
¹H NMR: One would expect a singlet for the methoxy protons (-OCH₃) around 3.5-3.8 ppm. The protons on the tetrahydroazepine ring would appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm).
-
¹³C NMR: The imine carbon (C=N) would be the most downfield signal, typically >160 ppm. The methoxy carbon would appear around 50-60 ppm, with the remaining aliphatic ring carbons resonating between 20-50 ppm.
-
Synthesis and Purity
The method of synthesis directly influences the purity profile of a chemical, including the nature of potential side products and residual starting materials.
Green Synthesis from ε-Caprolactam
A notable green synthesis route has been developed using ε-caprolactam and dimethyl carbonate (DMC) as a methylating agent.[13] This method avoids more hazardous traditional methylating agents.
The optimal reaction conditions were identified as:
-
Reactant Ratio: 0.6 molar ratio of dimethyl carbonate to ε-caprolactam.[13]
-
Temperature: 353 K (80 °C).[13]
-
Reaction Time: 2-hour drop-wise addition of DMC followed by a 1-hour post-reaction period.[13]
This process achieves a high yield of 81.2% and a purity exceeding 98% as determined by Gas Chromatography (GC).[13]
Caption: Workflow for the green synthesis of the title compound.
Safety and Handling
Proper handling is paramount due to the hazardous nature of this compound.
-
Hazard Identification: The compound is classified as a flammable liquid and vapor.[10] It is also known to cause severe skin burns and serious eye damage.[10] It is considered an irritant.[6]
-
GHS H-Statements: Causes severe skin burns and eye damage; Flammable liquid and vapor.[10]
-
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][10]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
-
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[8]
Experimental Methodologies
This section provides actionable, self-validating protocols for determining key physicochemical properties. The causality behind experimental choices is emphasized.
Protocol: Determination of Boiling Point at Reduced Pressure
-
Rationale: Vacuum distillation is employed to prevent thermal degradation that can occur at the higher temperatures required for atmospheric distillation. This ensures the measured boiling point corresponds to the pure substance and not its decomposition products.
-
Methodology:
-
Assemble a micro-distillation apparatus suitable for vacuum work.
-
Place a small sample (1-2 mL) of the compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a pressure gauge (manometer) positioned between the pump and the apparatus.
-
Slowly evacuate the system to the desired pressure (e.g., 24 Torr).
-
Begin heating the distillation flask gently using an oil bath.
-
Record the temperature at which a steady stream of condensate is observed on the thermometer bulb.
-
Simultaneously, record the stable pressure from the manometer.
-
The recorded temperature and pressure constitute the boiling point at reduced pressure.
-
Protocol: Measurement of LogP via Shake-Flask Method (OECD 107)
-
Rationale: The shake-flask method is the most straightforward and traditional method for determining the octanol-water partition coefficient. It directly measures the concentration of the analyte in both phases after they have reached equilibrium, providing a robust, empirical value.
-
Methodology:
-
Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water (pre-saturated with n-octanol). The volume ratio is typically adjusted based on the expected logP.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate partitioning.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases (upper octanol, lower aqueous) have clearly separated. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a sample from both the aqueous and octanol phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).
-
Calculation: Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
-
Caption: Experimental workflow for LogP determination via the shake-flask method.
Conclusion
This compound is a flammable, corrosive liquid with moderate basicity and a slight preference for lipophilic environments. Its properties are well-defined by its lactim ether functional group within a seven-membered heterocyclic ring. The availability of a high-yield green synthesis pathway enhances its utility as a chemical intermediate. The data and protocols presented in this guide provide a solid foundation for its safe handling, application, and further investigation in scientific research and development.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 4. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 5. Azepines | Fisher Scientific [fishersci.com]
- 6. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. chemeo.com [chemeo.com]
- 10. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
An Inquiry into the Mechanistic Action of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Acknowledging the Information Gap
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves to address the current state of knowledge regarding the mechanism of action for the chemical compound 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine. Following a comprehensive review of publicly available scientific literature and chemical databases, it has become evident that there is a significant lack of information concerning the pharmacological properties of this molecule. While data regarding its synthesis, chemical and physical properties, and safety are available, in-depth studies elucidating its molecular targets, downstream signaling pathways, and overall mechanism of action appear to be absent from the current body of scientific research.
Current Understanding: A Focus on Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) number 2525-16-8, is a seven-membered heterocyclic compound.[1][2][3] Its molecular formula is C7H13NO and it has a molecular weight of approximately 127.18 g/mol .[1][4] The structure consists of a tetrahydro-2H-azepine ring with a methoxy group attached at the 7th position. Synonyms for this compound include O-Methylcaprolactim and Caprolactim methyl ether.[1][5]
Information from various chemical suppliers and databases indicates that this compound is primarily available as a research chemical.[2][6] Safety data sheets highlight that it is considered a corrosive irritant.[2][7]
The Unexplored Pharmacological Landscape
A thorough search of prominent scientific databases has not yielded any peer-reviewed studies detailing the mechanism of action of this compound. There is no available information on its:
-
Primary Molecular Targets: The specific proteins, receptors, enzymes, or ion channels with which this compound interacts remain unidentified.
-
Binding Affinity and Profile: Data on the binding kinetics and selectivity of this compound for any biological target are not available.
-
Downstream Signaling Pathways: Consequently, the intracellular signaling cascades that may be modulated by this compound are unknown.
-
Pharmacological Effects: There are no published studies describing its effects in cellular or animal models, which would provide insights into its potential therapeutic or toxicological properties.
While a review on the synthesis and biological properties of azepine derivatives exists, it does not specifically mention this compound in the context of pharmacological activity.[8] The available literature primarily focuses on the synthetic routes to this and related compounds.[9]
Future Directions and a Call for Investigation
The absence of pharmacological data on this compound presents an open area for scientific inquiry. For researchers interested in exploring the potential of novel heterocyclic scaffolds, this compound could represent a starting point for a comprehensive research program.
Proposed Initial Investigational Workflow:
To elucidate the mechanism of action of this compound, a systematic approach would be required. The following diagram outlines a potential experimental workflow:
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound CAS#: 2525-16-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-methylcaprolactim, is a cyclic imine derivative of significant interest in synthetic and medicinal chemistry. Its seven-membered ring structure is a key feature in various biologically active compounds. Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics, making a thorough understanding of its spectroscopic properties essential. This guide provides an in-depth analysis of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, offering insights for its unambiguous identification and characterization.
Molecular Structure and Isomeric Forms
This compound possesses a cyclic imine functional group where the double bond is endocyclic. The methoxy group is attached to the iminic carbon, rendering it an O-methylated lactim. The flexible seven-membered ring can adopt various conformations. It is important to note that this compound can exist as tautomers, although the imine form is generally more stable.
An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered nitrogen-containing ring offers a three-dimensional diversity that is highly attractive for the design of novel therapeutics. This guide focuses on a key derivative, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-methylcaprolactim. This compound serves as a versatile and crucial intermediate for the synthesis of a wide array of substituted azepines, making it a valuable tool for drug discovery and development. This document provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and its potential applications in the pharmaceutical sciences.
Part 1: Core Compound Identification and Properties
Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 2525-16-8[1]
-
Molecular Weight: 127.18 g/mol [2]
-
Synonyms: O-Methylcaprolactim, Caprolactim methyl ether, 1-Aza-2-methoxy-1-cycloheptene, 2-Methoxy-1-azacycloheptene[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Boiling Point | 52-53 °C at 18 mmHg | --INVALID-LINK-- |
| Density | 0.887 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.463 | --INVALID-LINK-- |
Part 2: Synthesis Methodologies
The synthesis of this compound is most classically achieved through the O-methylation of ε-caprolactam. A detailed and reliable procedure has been published in Organic Syntheses, a highly respected source for validated synthetic methods.[5]
Classical Synthesis: O-Methylation of ε-Caprolactam
This method involves the reaction of ε-caprolactam with a methylating agent, such as dimethyl sulfate, in a suitable solvent. The resulting imino ether is then isolated and purified.
-
Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser, a sealed mechanical stirrer, and a 1-liter dropping funnel, place 678 g (6.0 moles) of ε-caprolactam and 2 liters of benzene.
-
Dissolution: Heat the mixture on a steam bath to reflux, ensuring all the solid ε-caprolactam dissolves.
-
Addition of Methylating Agent: With continuous stirring, add 569 ml (757 g, 6.0 moles) of dimethyl sulfate in a thin stream through the dropping funnel. The addition should take approximately 2.5 hours.
-
Reaction: Continue stirring and heating for an additional 2 hours. During this time, the reaction mixture will separate into two phases. Discontinue stirring and continue to heat under reflux for another 14 hours.
-
Work-up: Cool the mixture to room temperature. Slowly add 600 ml of 50% potassium carbonate solution over 30 minutes with gentle stirring to neutralize the reaction. Avoid vigorous stirring to prevent emulsion formation.
-
Isolation: After the evolution of carbon dioxide ceases, stir the mixture gently for 30 minutes. Filter the mixture to remove the precipitated potassium methyl sulfate. Wash the solid filter cake with two 100-ml portions of ether and combine the washings with the filtrate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and remove the aqueous layer. The organic layer is then distilled under reduced pressure (200-600 mm) to remove the ether and benzene. The final product is obtained by distillation through an 8-inch Vigreux column, collecting the fraction boiling at 65–67°C/24 mm. This procedure yields 450–473 g (59–62%) of this compound.
Caption: Workflow for the synthesis of this compound.
Green Synthesis Approach
A more environmentally friendly synthesis has been reported using dimethyl carbonate as the methylating agent.[6] This method avoids the use of toxic dimethyl sulfate. The optimal conditions were found to be a molar ratio of dimethylcarbonate to ε-caprolactam of 0.6, a reaction temperature of 353 K, a drop-wise addition time of 2 hours, and a post-reaction time of 1 hour, yielding up to 81.2% of the product.[6]
Part 3: Spectroscopic and Analytical Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available in the NIST Chemistry WebBook.[3][7] Key characteristic absorptions include:
-
C-H stretching: Strong absorptions are expected just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the methylene groups in the azepine ring and the methyl group of the methoxy substituent.
-
C=N stretching: A characteristic absorption for the imino group is expected in the region of 1650-1690 cm⁻¹.
-
C-O stretching: An absorption corresponding to the C-O bond of the methoxy group is expected in the fingerprint region, typically around 1050-1250 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum (electron ionization) is also available in the NIST Chemistry WebBook.[3]
-
Molecular Ion Peak (M+): The molecular ion peak is expected at m/z = 127, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 112, or the loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 96. Alpha-cleavage adjacent to the nitrogen atom is also a probable fragmentation route.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet integrating to 3 protons for the methoxy group (CH₃O-).
-
Multiplets for the five methylene groups (-CH₂-) of the azepine ring. The protons on the carbons adjacent to the nitrogen and the imino group would be expected to be the most deshielded.
-
-
¹³C NMR:
-
A signal for the carbon of the methoxy group.
-
Signals for the five methylene carbons of the azepine ring.
-
A downfield signal for the imino carbon (C=N).
-
Part 4: Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azepine core is present in a number of approved drugs and biologically active compounds.[8]
Role as a Synthetic Intermediate
The imino ether functionality of this compound makes it a reactive intermediate for the introduction of various substituents onto the azepine ring. It can undergo reactions such as:
-
Nucleophilic addition at the imino carbon: This allows for the introduction of a wide range of functional groups.
-
Reactions at the adjacent methylene group: The protons on the carbon adjacent to the imino group can be acidic enough to be removed by a strong base, allowing for alkylation or other functionalization at this position.
Importance of the Azepine Scaffold
The seven-membered ring of azepines provides a flexible and three-dimensional scaffold that can be exploited to target a variety of biological receptors and enzymes. Derivatives of the azepine core have shown a broad range of pharmacological activities, including but not limited to:
By using this compound as a starting material, medicinal chemists can generate libraries of novel azepine derivatives for screening in various disease models.
Caption: The role of this compound in a drug discovery workflow.
Part 5: Safety Information
-
Hazard Statements: Causes serious eye damage. Causes severe skin burns and eye damage. Flammable liquid and vapor.[10]
-
Precautionary Statements: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. Keep away from heat/sparks/open flames/hot surfaces. - No smoking.[10]
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and follow all appropriate laboratory safety procedures.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 8. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]
- 9. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Solubility and Stability of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, with a focus on its solubility and stability. As a cyclic lactim ether, this compound presents unique characteristics that are pivotal for its handling, formulation, and development as a potential therapeutic agent or chemical intermediate. This document delineates the theoretical underpinnings of its chemical behavior, offers detailed, state-of-the-art protocols for empirical determination of its solubility and stability profiles, and provides insights into its potential metabolic fate. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for regulatory submissions and further research.
Introduction: Understanding the Core Structure
This compound (CAS No. 2525-16-8) is a seven-membered heterocyclic compound. Its structure is characterized by a tetrahydroazepine ring, an exocyclic double bond within the ring system forming an enamine-like system, and a methoxy group attached to the double bond, classifying it as a lactim ether. This unique arrangement of functional groups dictates its chemical properties, particularly its solubility in various media and its susceptibility to degradation.
The nitrogen atom in the ring can act as a proton acceptor, influencing its solubility in acidic aqueous solutions. The lactim ether functionality, which can be viewed as an enol ether integrated into a cyclic system, is the most reactive site for hydrolytic degradation. Understanding the interplay of these structural features is paramount for any scientist working with this molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C7H13NO | [1][2][3] |
| Molecular Weight | 127.18 g/mol | [3][4] |
| Appearance | Liquid | [5] |
| Boiling Point | 65-67 °C @ 24 Torr; 52-53 °C @ 18 mm Hg | [1][2] |
| Density | 0.9632 g/cm³ @ 25 °C | [1] |
| Refractive Index | 1.488 | [1] |
| Predicted logP (Octanol/Water) | 0.8 - 1.605 | [1][4] |
| Predicted log10WS (Water Solubility in mol/l) | -1.39 | [4] |
Table 1: Key Physicochemical Properties of this compound.
Solubility Assessment
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. For this compound, both aqueous and organic solubility are of interest.
Theoretical Considerations
The presence of the nitrogen atom suggests that the molecule will exhibit greater solubility in acidic aqueous solutions due to the formation of a protonated, more polar species. The predicted LogP value of approximately 0.8 to 1.6 indicates that the compound is moderately lipophilic, suggesting solubility in a range of organic solvents. The predicted water solubility is relatively low, which is important for consideration in formulation development.
Experimental Protocol for Solubility Determination
This protocol outlines a robust method for determining the thermodynamic solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of the test compound in a panel of pharmaceutically relevant solvents.
Materials:
-
This compound
-
HPLC grade solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, propylene glycol)
-
Phosphate and citrate buffers (pH 2, 4, 6.8, 7.4, 9)
-
Vials with screw caps
-
Calibrated analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector or a validated LC-MS/MS method
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Ensure a solid/liquid slurry is present to confirm saturation.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to ensure excess solid/liquid is still present.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL by applying the dilution factor to the measured concentration.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Caption: Workflow for Thermodynamic Solubility Assessment.
Chemical Stability Evaluation
The stability of this compound is a critical quality attribute. As a lactim ether, it is anticipated to be susceptible to hydrolysis, particularly in acidic conditions, yielding ε-caprolactam and methanol. Forced degradation studies are essential to identify potential degradation products and pathways.[6][7][8]
Predicted Degradation Pathway
The primary degradation pathway is expected to be the acid-catalyzed hydrolysis of the lactim ether bond. The lone pair of electrons on the nitrogen can delocalize to the double bond, making the β-carbon susceptible to protonation. Subsequent nucleophilic attack by water on the iminium intermediate would lead to the formation of a hemiaminal ether, which would then collapse to form ε-caprolactam and methanol.
References
- 1. echemi.com [echemi.com]
- 2. 2525-16-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. onyxipca.com [onyxipca.com]
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: A Scoping Review of Potential Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a heterocyclic organic compound, represents a scaffold of significant interest in medicinal chemistry. While direct biological data on this specific molecule is limited, its structural relationship to a broad class of pharmacologically active azepine derivatives suggests a rich potential for therapeutic applications. This technical guide provides a comprehensive overview of the hypothesized biological activities of this compound, drawing upon structure-activity relationships and experimental evidence from analogous compounds. We will explore its potential in oncology, infectious diseases, and neurology, offering detailed experimental protocols to facilitate further investigation. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Azepine Scaffold in Drug Discovery
The azepine ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility allows for optimal binding to a diverse range of biological targets.[2] The non-planar nature of the azepine ring provides an opportunity for three-dimensional diversity in drug design, often leading to enhanced potency and selectivity compared to more rigid aromatic systems.
This compound, also known as O-methylcaprolactim, is a derivative of ε-caprolactam, a widely used industrial chemical.[3] While the toxicology of ε-caprolactam has been studied, indicating relatively low toxicity in humans, the biological activities of its ether derivatives, such as the topic of this guide, remain largely unexplored.[4][5] This guide will synthesize existing knowledge on related azepine compounds to build a strong rationale for investigating the potential therapeutic applications of this compound.
Synthesis and Characterization
A green and efficient synthesis of this compound has been reported using ε-caprolactam and dimethyl carbonate as the methylating agent. This method offers a high yield and purity, making the compound readily accessible for biological screening.
| Starting Material | Reagent | Product | Yield | Purity |
| ε-Caprolactam | Dimethyl Carbonate | This compound | 81.2% | >98% |
Characterization of the final product is typically achieved through standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.[6]
Potential Biological Activities: A Hypothesis-Driven Approach
Based on the pharmacological profiles of structurally related azepine derivatives, we hypothesize that this compound may exhibit biological activities in the following key areas:
Cytotoxic Activity in Oncology
Rationale: Numerous studies have demonstrated the potent cytotoxic effects of substituted azepine derivatives against various cancer cell lines.[7][8] For instance, N-substituted 6,7-dihydro-5H-dibenz[c,e]azepines have shown significant activity against leukemias, carcinomas, and sarcomas by inhibiting key enzymes involved in purine and DNA synthesis.[7] The presence of the azepine core in these molecules is crucial for their anticancer properties.
Hypothesized Mechanism of Action: We postulate that this compound may exert cytotoxic effects through one or more of the following mechanisms, similar to other active azepine compounds:
-
Inhibition of DNA Synthesis: By targeting enzymes such as IMP dehydrogenase or PRPP amido transferase.[7]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Interference with Topoisomerase II: Leading to DNA damage and cell cycle arrest.[9]
References
- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biologic activity of epsilon-caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 7. The cytotoxicity of N-substituted diphenimides and 6,7-dihydro-5H-dibenz[c,e]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a cyclic imino ether, is a versatile building block in modern organic and medicinal chemistry. Its unique structural features, combining a seven-membered azepine ring with a reactive methoxy group, make it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents. The azepine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds that target the central nervous system and other biological pathways. The strategic functionalization of the this compound core allows for the exploration of vast chemical space in the quest for new and improved pharmaceuticals.
Nomenclature and Identification: A Compound of Many Names
Due to its widespread use and diverse history, this compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.
The systematic IUPAC name for this compound is This compound .[1] However, it is frequently referred to by several other names, with O-Methylcaprolactim being one of the most common trivial names.[1][2][3][4] This name highlights its origin as the O-methylated derivative of ε-caprolactam.
A comprehensive list of its identifiers and common synonyms is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2525-16-8[1][4] |
| Molecular Formula | C7H13NO[1][4] |
| Molecular Weight | 127.18 g/mol [4] |
| Common Synonyms | O-Methylcaprolactim, Caprolactim methyl ether, O-Methyl-ε-caprolactim, 1-Aza-2-methoxy-1-cycloheptene, 2-Methoxy-1-azacycloheptene[1][2][3][4] |
| Other Names | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-; 3,4,5,6-Tetrahydro-7-methoxy-2H-azepine; ε-Caprolactim methyl ether; O-Methylhexanolactim; 2-Methoxy-4,5,6,7-tetrahydro-3H-azepine; NSC 31263; NSC 523095; methyl 3,4,5,6-tetrahydro-7H-azepin-2-yl ether[1][2][3][4] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, reaction monitoring, and characterization.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | Assumed from context |
| Boiling Point | 65-67 °C at 24 mmHg | Organic Syntheses |
| Density | 0.9598 g/mL at 25 °C | Organic Syntheses |
| Refractive Index (nD25) | 1.4610 | Organic Syntheses |
| SMILES | COC1=NCCCCC1 | [1] |
| InChIKey | DNXIQMQGKSQHPC-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST WebBook, providing a fingerprint for its functional groups.[5] Key absorptions would include C-O stretching for the methoxy group, C=N stretching for the imino ether, and C-H stretching for the aliphatic portions of the molecule.
-
Mass Spectrometry (MS): The mass spectrum, also available from NIST, will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy protons, and multiplets for the methylene protons of the azepine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbon, the imino ether carbon, and the five methylene carbons of the ring. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom.
-
While specific, readily available spectra were not found in the immediate search, the general expected patterns are well-understood in the field. Researchers are encouraged to acquire their own spectroscopic data for rigorous characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the O-alkylation of ε-caprolactam. Two prominent methods are detailed below, a traditional approach using dimethyl sulfate and a more modern, "green" approach using dimethyl carbonate.
Traditional Synthesis via O-Alkylation with Dimethyl Sulfate
This classic and reliable method is well-documented in Organic Syntheses. It involves the reaction of ε-caprolactam with dimethyl sulfate in the presence of a base.
Reaction Scheme:
Synthesis via Dimethyl Sulfate
Detailed Experimental Protocol:
-
Materials:
-
ε-Caprolactam
-
Dimethyl sulfate
-
Benzene (or a suitable alternative solvent)
-
50% Potassium carbonate solution
-
Diethyl ether
-
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve ε-caprolactam in benzene and heat to reflux.
-
Slowly add dimethyl sulfate to the refluxing solution over a period of 2.5 hours.
-
Continue stirring and heating for an additional 2 hours, then heat under reflux without stirring for a further 14 hours.
-
Cool the reaction mixture to room temperature and slowly add 50% potassium carbonate solution with gentle stirring.
-
After the evolution of carbon dioxide ceases, stir for 30 minutes.
-
Filter the mixture to remove the precipitated potassium methyl sulfate and wash the filter cake with ether.
-
Combine the filtrate and washings, separate the aqueous layer, and remove the benzene and ether from the organic layer by distillation under reduced pressure.
-
Distill the crude product under vacuum to obtain the pure this compound. The fraction boiling at 65–67°/24 mm is collected.
-
Causality and Insights:
-
The use of dimethyl sulfate as a methylating agent is highly effective due to its potent electrophilicity.
-
The reaction is typically carried out in a non-polar solvent like benzene to facilitate the reaction and subsequent workup.
-
The addition of a strong base like potassium carbonate during workup is crucial to neutralize the acidic byproducts and liberate the free imino ether.
-
Careful control of stirring during the addition of the base is necessary to avoid the formation of emulsions that can complicate the workup.
Green Synthesis via O-Alkylation with Dimethyl Carbonate
In response to the growing need for environmentally benign synthetic methods, a "green" synthesis of this compound has been developed using dimethyl carbonate (DMC) as the methylating agent.[6] DMC is a non-toxic and biodegradable alternative to traditional alkylating agents like dimethyl sulfate.
Reaction Scheme:
Green Synthesis with Dimethyl Carbonate
Optimized Reaction Conditions: [6]
-
Mole Ratio: Dimethylcarbonate to ε-caprolactam of 0.6.
-
Reaction Temperature: 353 K (80 °C).
-
Addition Time: Drop-wise addition of dimethyl carbonate over 2 hours.
-
Post-reaction Time: 1 hour.
Under these optimized conditions, a yield of up to 81.2% can be achieved.[6] The product purity is reported to be higher than 98% as determined by gas chromatography.[6]
Causality and Insights:
-
This method avoids the use of toxic and corrosive reagents like dimethyl sulfate and hazardous solvents.
-
The reaction proceeds efficiently under relatively mild conditions.
-
The optimization of reaction parameters such as mole ratio, temperature, and reaction time is critical to achieving high yields and purity.
-
This green approach offers a more sustainable and safer route to this important chemical intermediate.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly substituted azepines and fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
A Versatile Building Block for Heterocyclic Synthesis
The imino ether functionality of this compound provides a reactive handle for a variety of chemical transformations. It can participate in reactions such as:
-
Nucleophilic substitution: The methoxy group can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the 7-position of the azepine ring.
-
Cycloaddition reactions: The C=N double bond can participate in cycloaddition reactions to form fused heterocyclic systems.
-
Reactions with organometallic reagents: Grignard reagents and other organometallics can add to the imino ether to generate substituted azepines.
These reactions open up a vast array of possibilities for the synthesis of novel azepine derivatives with diverse substitution patterns and stereochemistry.
Role in the Synthesis of Bioactive Molecules
While direct pharmacological activity of this compound itself is not widely reported, its importance stems from its use as a precursor to compounds with significant therapeutic potential. The azepine ring system is a core component of many drugs, particularly those targeting the central nervous system.
For instance, a related compound, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, is used as an intermediate in the synthesis of bioactive compounds for CNS disorders.[7] This highlights the potential of the methoxy-substituted azepine scaffold in the development of serotonin receptor modulators for conditions like depression, anxiety, and migraines.[7]
The ability to introduce a variety of substituents onto the azepine ring using this compound as a starting material allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.
Illustrative Synthetic Pathway:
General Synthetic Utility
Conclusion
This compound, or O-Methylcaprolactim, stands out as a pivotal chemical intermediate with a rich and varied nomenclature. Its synthesis, achievable through both traditional and environmentally conscious "green" methods, provides a reliable source of this valuable building block. The true significance of this compound lies in its application as a versatile precursor for the construction of complex azepine-containing molecules. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its potential in the design and synthesis of the next generation of therapeutic agents. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of novel compounds with important biological activities.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemeo.com [chemeo.com]
- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]
A Comprehensive Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine for Researchers and Drug Development Professionals
Introduction: The Strategic Utility of a Versatile Heterocyclic Building Block
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also widely known by its synonym O-methylcaprolactim, represents a key heterocyclic building block for the synthesis of a variety of substituted azepanes and other seven-membered nitrogen-containing ring systems. The azepine scaffold is of significant interest in drug discovery, forming the core of numerous biologically active compounds.[1]
This technical guide provides an in-depth overview of the commercial availability, synthesis, chemical properties, and key applications of this compound, tailored for researchers, synthetic chemists, and professionals in drug development. The strategic importance of this lactim ether lies in its ability to facilitate the introduction of substituents at the C2 position of the caprolactam ring, a transformation that is not readily achievable with the parent lactam.
Commercial Availability and Major Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered is 97% or higher. Some suppliers also offer the compound stabilized with potassium hydroxide (KOH).
| Supplier | Product Name | Purity | CAS Number | Notes |
| Thermo Scientific / Fisher Scientific | This compound, 97% | 97% | 2525-16-8 | Available in research quantities.[2] |
| Sigma-Aldrich (Merck) | O-methylcaprolactim | Not specified | 2525-16-8 | Available as a building block.[3] |
| Matrix Scientific | This compound | Not specified | 2525-16-8 | Listed as an irritant.[4] |
| Oakwood Chemical | This compound Stabilized with KOH | Not specified | 2525-16-8 | Offered in a stabilized form. |
| Shaanxi Dideu Medichem Co. Ltd | This compound | 99.00% | 2525-16-8 | Chinese manufacturer. |
| Shandong Mopai Biotechnology Co., LTD | This compound | 99% | 2525-16-8 | Chinese manufacturer, offers bulk quantities. |
Synthesis of this compound
The synthesis of this lactim ether can be approached through several routes, with the choice often depending on the desired scale, available reagents, and environmental considerations.
Traditional Synthesis via O-Alkylation of ε-Caprolactam
A well-established and reliable method for the synthesis of O-methylcaprolactim involves the direct O-alkylation of ε-caprolactam using dimethyl sulfate. This procedure has been published in Organic Syntheses, highlighting its robustness and reproducibility.[5]
Experimental Protocol: Synthesis of O-Methylcaprolactim [5]
-
Step 1: Reaction Setup In a 5-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 678 g (6.0 moles) of ε-caprolactam and 2 liters of benzene.
-
Step 2: Reagent Addition Heat the mixture to reflux on a steam bath until all the solid dissolves. With continuous stirring, add 569 ml (757 g, 6.0 moles) of dimethyl sulfate in a thin stream through the dropping funnel over approximately 2.5 hours.
-
Step 3: Reaction Continue stirring and heating for an additional 2 hours, during which two distinct phases will form. Discontinue stirring and continue to heat under reflux for an additional 14 hours.
-
Step 4: Work-up Cool the reaction mixture to room temperature. Slowly add 600 ml of 50% potassium carbonate solution over 30 minutes with gentle stirring. After the evolution of carbon dioxide ceases, stir for another 30 minutes.
-
Step 5: Isolation and Purification Filter the mixture to remove the precipitated potassium methyl sulfate. Wash the solid cake with two 100-ml portions of ether and combine the washings with the filtrate. Separate the aqueous layer in a separatory funnel. Remove the ether and benzene from the organic layer by distillation under reduced pressure.
-
Step 6: Final Distillation Distill the crude product through an 8-inch Vigreux column. Collect the fraction boiling at 65–67°C at 24 mm Hg. The expected yield is 450–473 g (59–62%).
Green Synthesis Approach
A more environmentally friendly approach to the synthesis of this compound has been developed using dimethyl carbonate as a "green" methylating agent.[6] This method avoids the use of toxic and corrosive dimethyl sulfate.
The optimal conditions for this green synthesis involve a mole ratio of dimethyl carbonate to ε-caprolactam of 0.6, a reaction temperature of 353 K, and a controlled addition of dimethyl carbonate over 2 hours, followed by a 1-hour post-reaction time.[6] Under these conditions, a yield of up to 81.2% can be achieved, with the product purity exceeding 98% as determined by gas chromatography.[6]
Chemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 2525-16-8 |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Boiling Point | 52-53 °C at 18 mm Hg |
| Density | 0.887 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.463 |
| SMILES | COC1=NCCCCC1 |
| InChI | 1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 |
Spectroscopic data is crucial for the verification of the identity and purity of the compound. Infrared (IR) and mass spectrometry (MS) data are publicly available through the NIST WebBook.[7]
Application in Organic Synthesis
The primary utility of this compound in organic synthesis is as a precursor to C2-substituted caprolactams. The lactim ether functionality allows for deprotonation at the adjacent C2 position to form an aza-enolate, which can then react with various electrophiles. Subsequent hydrolysis of the resulting substituted lactim ether yields the desired C2-substituted caprolactam. This synthetic strategy is depicted in the workflow below.
Caption: Synthetic utility of this compound.
This methodology provides a powerful tool for the synthesis of a diverse range of substituted lactams, which are valuable intermediates in the development of novel pharmaceuticals.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth but do not induce vomiting. In either case, seek immediate medical attention.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. O-methylcaprolactim | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chemeo.com [chemeo.com]
Methodological & Application
Application Note: Green Synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine from ε-Caprolactam using Dimethyl Carbonate
Abstract
This guide provides a comprehensive protocol for the green synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a valuable lactim ether intermediate, from ε-caprolactam. Traditional synthesis routes often rely on hazardous and toxic alkylating agents such as dimethyl sulfate (DMS) or methyl iodide.[1][2] This application note details a scientifically robust and environmentally benign methodology employing dimethyl carbonate (DMC) as both a reagent and solvent.[3][4] DMC is a non-toxic, biodegradable compound that serves as an eco-friendly alternative, producing only methanol and carbon dioxide as byproducts.[1][5] The protocol described herein is optimized for high yield and purity, presenting a sustainable alternative for researchers in synthetic chemistry and drug development.[3][4]
Introduction and Scientific Principle
This compound, also known as O-methylcaprolactim, is a key building block in organic synthesis, notably in the preparation of pharmaceutical compounds and agrochemicals. The classical methods for its synthesis involve the O-methylation of ε-caprolactam using highly toxic and carcinogenic reagents like dimethyl sulfate and methyl iodide.[1][6][7] These reagents pose significant health risks and generate substantial inorganic salt waste, complicating disposal and increasing the environmental footprint of the process.[1]
The principles of green chemistry call for the development of safer, more efficient, and environmentally conscious chemical processes.[8] The use of dimethyl carbonate (DMC) aligns perfectly with these principles.[9][10] DMC is an inexpensive, non-toxic methylating agent whose reactivity can be tuned by temperature.[5] At temperatures above 120-160°C, DMC acts as an efficient methylating agent via a nucleophilic attack on its methyl group (a BAl2 mechanism), yielding the methylated product, methanol, and carbon dioxide.[1][5] This process avoids the formation of salt byproducts, enhancing atom economy and simplifying product purification.
This protocol leverages the favorable properties of DMC to achieve a high-yield synthesis of O-methylcaprolactim under optimized, environmentally friendly conditions.[3][4]
Reaction Mechanism and Rationale
The O-methylation of ε-caprolactam proceeds through the nucleophilic attack of the lactam's amide oxygen on the electrophilic methyl group of dimethyl carbonate. While ε-caprolactam exists predominantly in the amide form, it is in equilibrium with its tautomeric lactim form. The reaction is typically facilitated by a base, which, although not explicitly required in some high-temperature protocols, can increase the nucleophilicity of the substrate. The reaction with DMC is irreversible because the methoxycarboxylic acid intermediate readily decomposes to methanol and CO2.[5]
Materials and Equipment
| Reagents | Grade | Supplier | CAS No. |
| ε-Caprolactam | ≥99% | Sigma-Aldrich | 105-60-2 |
| Dimethyl Carbonate (DMC) | Anhydrous, ≥99% | Sigma-Aldrich | 616-38-6 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | 7757-82-6 |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, fitted with reflux condenser and dropping funnel |
| Reflux condenser | Allihn or Graham type |
| Dropping funnel | 100 mL, pressure-equalizing |
| Magnetic stirrer with hotplate | With temperature control |
| Heating mantle | Sized for 250 mL flask |
| Rotary evaporator | For solvent removal |
| Standard glassware | Beakers, graduated cylinders, separatory funnel |
| Analytical Instruments | Gas Chromatography (GC), FTIR Spectrometer |
Experimental Protocol
This protocol is based on an optimized procedure reported in the literature, which achieves high yield and purity.[3][4]
Workflow Overview
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a 100 mL dropping funnel. Ensure all glassware is dry. The setup should be placed in a fume hood.
-
Reagent Preparation: Place ε-caprolactam (e.g., 0.5 mol, 56.57 g) into the reaction flask.
-
Initiation of Reaction: Begin stirring and heat the flask using a heating mantle to 353 K (80 °C).
-
Addition of Methylating Agent: Once the temperature is stable, add dimethyl carbonate (DMC) dropwise from the dropping funnel. Based on optimal conditions, a mole ratio of DMC to ε-caprolactam of 0.6 is recommended (e.g., 0.3 mol, 27.02 g, approx. 25.4 mL).[3][4] The addition should be controlled over a period of 2 hours.
-
Reaction Monitoring: Maintain the reaction temperature at 353 K throughout the addition. The reaction is an equilibrium process, and removal of the methanol byproduct can drive it forward, though this protocol achieves high yield without explicit removal.
-
Post-Reaction Stirring: After the dropwise addition of DMC is complete, allow the reaction mixture to stir at 353 K for an additional 1 hour to ensure maximum conversion.[3][4]
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If any solid impurities are present, filter the crude product mixture.
-
Transfer the liquid to a round-bottom flask and remove the excess unreacted DMC and methanol byproduct using a rotary evaporator.
-
The remaining liquid is the crude this compound. For most applications, the purity is high (>98% by GC), but it can be further purified by vacuum distillation if required.[3][4]
-
Expected Results and Characterization
Following the optimized protocol, researchers can expect a high yield and purity of the target compound.
| Parameter | Expected Value | Reference |
| Yield | ~81.2% | [3][4] |
| Purity (by GC) | >98% | [3][4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 65-67 °C @ 24 Torr | [11] |
| Molecular Weight | 127.18 g/mol | [12] |
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The product can be characterized by the disappearance of the amide C=O stretch from ε-caprolactam (around 1650 cm⁻¹) and the appearance of a characteristic C=N stretch for the lactim ether structure (around 1670-1690 cm⁻¹) and a C-O stretch for the methoxy group.
-
Gas Chromatography (GC): GC analysis is used to determine the purity of the final product and to monitor the reaction's completion by observing the disappearance of the ε-caprolactam peak.[3][4]
Safety and Handling Precautions
While this protocol employs a green reagent, standard laboratory safety practices must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of the reaction and work-up must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Dimethyl Carbonate (DMC): DMC is a flammable liquid. Keep it away from heat, sparks, and open flames.
-
ε-Caprolactam: May cause skin and eye irritation. Avoid direct contact.
-
Product Handling: The final product, this compound, is classified as a substance that can cause severe skin burns and eye damage.[13] Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note presents a validated, efficient, and green synthetic route to this compound from ε-caprolactam. By replacing hazardous traditional methylating agents with dimethyl carbonate, this protocol significantly improves the safety and environmental profile of the synthesis.[5][10] The procedure is straightforward, high-yielding, and produces a high-purity product, making it an excellent alternative for both academic research and industrial drug development applications.
References
- 1. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. ic.unicamp.br [ic.unicamp.br]
- 6. reddit.com [reddit.com]
- 7. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 10. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 13. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Step-by-step synthesis protocols for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
An in-depth guide to the synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a valuable intermediate in organic synthesis, is presented for researchers and professionals in drug development. This document provides a detailed exploration of established synthetic protocols, emphasizing the underlying chemical principles and practical considerations for successful laboratory execution.
Introduction: The Chemistry of O-Methylcaprolactim
This compound, also known by its common names O-methylcaprolactim or caprolactam methyl ether, is a cyclic imidate.[1][2] Its structure features a seven-membered azepine ring, making it a key precursor and building block in the synthesis of more complex nitrogen-containing heterocyclic compounds. The primary and most direct route to this molecule involves the O-alkylation of ε-caprolactam, the widely available monomer used in the production of Nylon 6.[3]
This guide will detail two principal methods for this transformation: a modern, environmentally conscious approach using dimethyl carbonate (DMC) and a classic, high-efficiency method employing Meerwein's salts. Additionally, the synthesis of the requisite starting material, ε-caprolactam, via the Beckmann rearrangement will be briefly reviewed to provide a comprehensive understanding of the entire synthetic pathway.
Part 1: Primary Synthetic Route via O-Alkylation of ε-Caprolactam
The conversion of a lactam (a cyclic amide) to a lactim ether (a cyclic imidate) is achieved through O-alkylation. The choice of the alkylating agent is critical as it dictates the reaction's efficiency, selectivity, and environmental footprint. Amides are resonant structures, possessing nucleophilic character at both the nitrogen and oxygen atoms. However, the oxygen atom is a "harder" nucleophile, and alkylation at this position is often favored by "hard" electrophiles, such as the powerful alkylating agents discussed below.
Caption: General reaction scheme for the synthesis of O-methylcaprolactim.
Protocol 1: Green Synthesis using Dimethyl Carbonate (DMC)
This protocol leverages dimethyl carbonate as a green methylating agent. DMC is an attractive alternative to traditional reagents like dimethyl sulfate or methyl halides due to its low toxicity, biodegradability, and the formation of benign byproducts. A study published in Advanced Science Letters outlines an optimized procedure for this conversion.[4][5]
Causality of Experimental Choices:
-
Dimethyl Carbonate (DMC): Chosen for its favorable environmental and safety profile. It acts as a source of a methoxycarbonyl group, which, under the right conditions, can methylate the lactam oxygen.
-
Reaction Temperature (353 K / 80 °C): This temperature provides sufficient thermal energy to overcome the activation barrier for the methylation reaction without causing significant decomposition of the reactants or product.[5]
-
Controlled Addition: The slow, drop-wise addition of DMC helps to maintain control over the reaction rate and temperature, preventing potential side reactions and ensuring a higher yield.[5]
Experimental Protocol: DMC Methylation
This procedure is adapted from the findings of Wang, et al. (2012).[4][5]
Materials:
-
ε-Caprolactam
-
Dimethyl carbonate (DMC)
-
Reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Setup: Charge the reaction flask with ε-caprolactam.
-
Heating: Heat the flask to the reaction temperature of 353 K (80 °C) with stirring.
-
Reagent Addition: Add dimethyl carbonate to the dropping funnel. Once the ε-caprolactam has melted and reached the target temperature, begin the drop-wise addition of DMC over a period of 2 hours.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 353 K for an additional 1 hour to ensure the reaction goes to completion.[5]
-
Work-up and Purification: Upon cooling, the product can be purified by distillation under reduced pressure. The purity of the resulting this compound can be assessed using gas chromatography (GC).
Data Presentation: Optimized Reaction Conditions
| Parameter | Value | Source |
| Molar Ratio (DMC:ε-Caprolactam) | 0.6 | [5] |
| Reaction Temperature | 353 K (80 °C) | [5] |
| DMC Addition Time | 2 hours | [5] |
| Post-Reaction Time | 1 hour | [5] |
| Reported Yield | 81.2% | [5] |
| Reported Purity (GC) | >98% | [5] |
graph "DMC_Workflow" { layout=dot; rankdir=TB; graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10, rounded=1]; edge [color="#4285F4", arrowhead="normal", fontname="Helvetica", fontsize=10];Start [label="Start: ε-Caprolactam in Flask", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat to 353 K (80°C)"]; Add_DMC [label="Drop-wise addition of DMC\n(over 2 hours)"]; React [label="Stir at 353 K\n(1 hour)"]; Cool [label="Cool to Room Temperature"]; Purify [label="Purification\n(Vacuum Distillation)"]; Analyze [label="Analysis (GC, FTIR)"]; End [label="Product: O-Methylcaprolactim", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Heat; Heat -> Add_DMC; Add_DMC -> React; React -> Cool; Cool -> Purify; Purify -> Analyze; Analyze -> End; }
Caption: Workflow for the green synthesis of O-methylcaprolactim using DMC.
Protocol 2: High-Efficiency Synthesis using Meerwein's Reagent
For reactions requiring high efficiency and rapid conversion, Meerwein's salts, such as triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) or trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻), are exceptionally powerful O-alkylating agents.[6] They are hard electrophiles that selectively attack the hard nucleophilic oxygen of the amide. Recent protocols have demonstrated that the addition of trifluoroacetic acid (TFA) can further enhance this regioselectivity, preventing undesired N-alkylation.[7][8][9]
Causality of Experimental Choices:
-
Meerwein's Reagent: This trialkyloxonium salt is a potent and irreversible source of an electrophilic alkyl group, ensuring a strong driving force for the reaction.[6]
-
Aprotic Solvent (e.g., Dichloromethane): Anhydrous DCM is used as it is inert to the highly reactive Meerwein's salt and effectively dissolves the reactants.
-
Inert Atmosphere (Nitrogen/Argon): Meerwein's salts are highly sensitive to moisture. An inert atmosphere is crucial to prevent hydrolysis of the reagent, which would deactivate it.
-
Basic Work-up: A wash with a mild base (e.g., sodium bicarbonate solution) is necessary to neutralize any remaining acidic species and facilitate the extraction of the final product.
Experimental Protocol: Meerwein's Reagent Alkylation
This is a representative protocol based on established methods for amide O-alkylation.[7][8]
Materials:
-
ε-Caprolactam
-
Triethyloxonium tetrafluoroborate (Meerwein's Reagent)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried glassware, inert gas supply (N₂ or Ar)
-
Magnetic stirrer
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve ε-caprolactam in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add triethyloxonium tetrafluoroborate portion-wise at room temperature. Note: The reaction can be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure lactim ether.
Data Presentation: Typical Reaction Parameters
| Parameter | Value |
| Molar Ratio (Reagent:Lactam) | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4 - 12 hours |
| Expected Yield | >90% |
Part 2: Context - Synthesis of the ε-Caprolactam Precursor
The industrial production of ε-caprolactam, the starting material for the protocols above, is a cornerstone of the polymer industry. The most prevalent method is the Beckmann rearrangement of cyclohexanone oxime.[10][11] This classic reaction involves the acid-catalyzed rearrangement of an oxime to an amide (or a lactam in the case of cyclic oximes).[12][13]
Mechanism Overview: The reaction is typically catalyzed by a strong acid, such as sulfuric acid.[11] The key steps are:
-
Protonation: The hydroxyl group of the oxime is protonated by the acid, converting it into a good leaving group (water).
-
Rearrangement: In a concerted step, the alkyl group positioned anti to the leaving group migrates to the nitrogen atom, displacing the water molecule. This forms a nitrilium ion intermediate.
-
Hydration & Tautomerization: The nitrilium ion is attacked by water, and subsequent tautomerization yields the final lactam product.[12]
Caption: Key stages of the Beckmann rearrangement for ε-caprolactam synthesis.
This foundational knowledge is crucial for researchers who may need to synthesize the precursor from more basic starting materials like cyclohexanone.[14]
Conclusion
The synthesis of this compound can be successfully achieved through straightforward O-alkylation of ε-caprolactam. For laboratories prioritizing environmental safety and sustainable practices, the use of dimethyl carbonate provides a viable and efficient route with a high yield of 81.2%.[4][5] For applications demanding maximum efficiency and yield, the use of powerful Meerwein's reagents remains the superior choice, albeit one that requires more stringent handling precautions due to the reagent's reactivity and moisture sensitivity. A thorough understanding of both methodologies allows researchers to select the protocol best suited to their specific experimental constraints, safety protocols, and synthetic goals.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemeo.com [chemeo.com]
- 3. Caprolactam - Wikipedia [en.wikipedia.org]
- 4. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 9. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. | Semantic Scholar [semanticscholar.org]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 14. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Abstract
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-Methylcaprolactim, is a valuable cyclic imino ether intermediate in the synthesis of pharmaceuticals and specialty chemicals. The purity of this reagent is paramount, as contaminants can lead to deleterious side reactions, compromised yields, and impurities in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound. We will explore the causal science behind method selection and deliver detailed, step-by-step protocols for fractional vacuum distillation, preparative flash chromatography, and purification via acid-salt recrystallization, enabling researchers to achieve >99% purity.
Compound Profile and Strategic Considerations
Before selecting a purification strategy, it is essential to understand the physicochemical properties of this compound and the likely nature of any impurities. The compound is a basic, liquid organic molecule, and its properties dictate the most effective purification approaches.
Causality Behind Purification: The presence of a basic nitrogen atom within the imino ether functional group is the most critical chemical characteristic influencing purification. This basicity allows for selective manipulation via acid-base chemistry but also presents challenges, such as strong, undesirable interactions with standard silica gel in chromatography.
Physicochemical Data
A summary of key physical properties is essential for designing purification protocols, particularly for distillation and solvent selection in chromatography and crystallization.
| Property | Value | Source(s) | Significance for Purification |
| Molecular Formula | C₇H₁₃NO | [1][2] | Foundational for all characterization. |
| Molecular Weight | 127.18 g/mol | [1][2][3] | Used in molar calculations for reagents. |
| Appearance | Liquid | [1] | Dictates that distillation is a primary option. |
| Boiling Point | 52-53 °C @ 18 mmHg | [1][4] | Indicates high volatility under vacuum, making vacuum distillation highly suitable. |
| Density | 0.887 g/mL @ 25 °C | [1] | Useful for mass-to-volume conversions. |
| logP (Octanol/Water) | 1.605 | [4] | Suggests good solubility in organic solvents and poor solubility in water. |
Common Impurity Profile
Impurities are process-dependent. A common "green" synthesis route involves the methylation of ε-caprolactam using dimethyl carbonate (DMC).[5] Potential impurities from such a process include:
-
ε-Caprolactam: Unreacted starting material. It is a solid amide with high polarity and a high boiling point, making it easily separable by distillation or chromatography.
-
Dimethyl Carbonate (DMC): Excess reagent. It is highly volatile and typically removed during initial solvent evaporation, but trace amounts may remain.
-
Methanol & CO₂: By-products of the methylation reaction. Highly volatile.
-
Side-Products: N-methylated caprolactam or other unforeseen reaction products. These will have different polarities and boiling points.
Purification Method Selection Workflow
The choice of purification technique depends on the scale of the experiment, the impurity profile, and the desired final purity. The following decision tree illustrates a logical workflow for selecting the optimal method.
Caption: Workflow for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
Principle: This method is ideal for separating the liquid product from non-volatile impurities like residual ε-caprolactam or catalyst residues. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition.[6]
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask (pig or cow type receiver is ideal for collecting fractions), and a connection to a vacuum pump with a cold trap and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully reduce the pressure in the system to approximately 18-20 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect a small forerun fraction, which may contain highly volatile impurities.
-
As the vapor temperature stabilizes near the expected boiling point (52-53 °C at 18 mmHg), switch to a clean receiving flask to collect the main product fraction.[1]
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction is being collected.
-
Stop the distillation before the flask boils to dryness to avoid concentrating potentially explosive residues.
-
-
Shutdown: Remove the heating mantle first, allow the system to cool, and then slowly and carefully re-introduce air into the apparatus before turning off the vacuum pump.
-
Quality Control: Analyze the collected main fraction by Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative NMR (qNMR) to confirm purity.
Protocol 2: Preparative Flash Chromatography
Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[7][8] For a basic amine, the acidic nature of standard silica gel can cause significant tailing and poor separation.[9] This is overcome by adding a small amount of a competitive base (triethylamine) to the mobile phase, which neutralizes the acidic silanol groups.[10][11]
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is Hexane:Ethyl Acetate. The goal is to achieve an Rf value of ~0.3 for the desired compound.[10]
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine (TEA). For example, to 1 L of solvent, add 5 mL of TEA.
-
Column Packing: Pack a flash chromatography column with silica gel (40-63 µm particle size) using the prepared mobile phase.
-
Sample Loading:
-
Liquid Loading (Preferred): Dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the top of the silica bed.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting dry powder onto the column.[10]
-
-
Elution: Apply pressure to the column and begin eluting with the mobile phase. A gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate) may be necessary to separate closely eluting impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. To remove the last traces of TEA, the product can be co-evaporated with a solvent like toluene.
-
Quality Control: Confirm purity using ¹H NMR and GC-MS.
Protocol 3: Purification via Acid-Salt Recrystallization
Principle: This powerful technique exploits the basicity of the amine. Reaction with an acid converts the liquid free-base into a solid salt.[12] This salt has a completely different solubility profile, often being crystalline and easily purified by recrystallization, leaving non-basic impurities behind in the solvent.[13] The pure amine is then regenerated by treatment with a base.[14]
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a non-polar solvent like diethyl ether or tert-butyl methyl ether (TBME).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) with stirring until precipitation of the salt is complete.
-
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with cold diethyl ether to remove any adhering impurities.
-
Recrystallization:
-
Select a suitable solvent system for recrystallization (e.g., isopropanol/ether or ethanol/ethyl acetate). The salt should be soluble in the hot solvent but sparingly soluble when cold.
-
Dissolve the crude salt in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Cool the aqueous solution in an ice bath and make it basic (pH > 10) by the slow addition of an aqueous base (e.g., 2M NaOH or saturated K₂CO₃).
-
Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate (3x extractions).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure liquid product.
-
-
Quality Control: Assess purity by NMR. The melting point of the intermediate salt can also be used as a sharp indicator of its purity.
Method Comparison and Summary
The optimal purification strategy is a balance of scale, cost, time, and the specific purity requirements of the downstream application.
| Parameter | Fractional Vacuum Distillation | Preparative Flash Chromatography | Acid-Salt Recrystallization |
| Principle | Separation by boiling point | Separation by polarity | Separation by chemical reactivity/solubility |
| Best For | Removing non-volatile or high-boiling impurities | Separating structurally similar, non-basic impurities | Removing non-basic impurities; achieving ultra-high purity |
| Scale | Excellent for >5 g | Best for <5 g | Excellent for all scales |
| Throughput | High | Low to Medium | Medium |
| Pros | Fast, simple, low solvent waste | High resolving power for complex mixtures | Can achieve the highest purity, robust, scalable |
| Cons | Ineffective for close-boiling impurities | High solvent consumption, potential for sample loss on column | Multi-step process, generates aqueous waste |
Conclusion
The purification of this compound can be effectively achieved using several standard laboratory techniques. For large-scale purification where the primary impurities are non-volatile, fractional vacuum distillation is the most efficient method. For complex mixtures on a smaller scale, preparative flash chromatography with a triethylamine-modified mobile phase offers excellent resolving power. For applications demanding the highest possible purity, acid-salt recrystallization is the gold standard, providing a robust and scalable route to material exceeding 99.5% purity. The selection of the appropriate method based on the workflow provided will ensure the acquisition of material suitable for the most demanding research and development applications.
References
- 1. 2525-16-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.ualberta.ca [chem.ualberta.ca]
Application Note AN-072H: A Comprehensive Guide to the Analytical Characterization of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed guide with robust protocols for the comprehensive analytical characterization of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS No. 2525-16-8). As a key intermediate in various synthetic pathways, rigorous confirmation of its identity, purity, and physicochemical properties is paramount for ensuring the quality and reproducibility of downstream applications. This guide moves beyond simple procedural lists to explain the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data. We present an integrated workflow employing spectroscopic and chromatographic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound, also known as O-Methylcaprolactim, is a seven-membered heterocyclic compound derived from ε-caprolactam.[1][2] Its unique structure makes it a valuable building block in organic synthesis. The presence of the methoxy group and the cyclic amine functionality dictates its reactivity and potential applications. Given its role as a precursor, its analytical profile—confirming its structure and quantifying its purity—is a critical quality attribute.
The objective of this application note is to provide a self-contained, authoritative guide for researchers. The protocols herein are designed to be self-validating, ensuring that the data generated is reliable and sufficient for regulatory or research and development purposes.
Physicochemical Properties Summary
A foundational step in any analytical endeavor is understanding the basic properties of the analyte. These properties inform decisions on sample preparation, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2525-16-8 | [3] |
| Molecular Formula | C₇H₁₃NO | [4] |
| Molecular Weight | 127.18 g/mol | [4] |
| Appearance | Liquid | [5] |
| Boiling Point | 65-67 °C @ 24 Torr; 52-53 °C @ 18 mmHg | [3][6] |
| Density | 0.963 - 0.887 g/mL at 25 °C | [3][6] |
| Refractive Index (n²⁰/D) | 1.463 - 1.488 | [3][6] |
Integrated Analytical Workflow
A robust characterization strategy employs orthogonal techniques to build a complete picture of the compound. The following workflow illustrates a logical progression from initial identity confirmation to comprehensive purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Structural Elucidation and Identification
This section focuses on unambiguously confirming the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[7] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Together, they provide an irrefutable structural fingerprint.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 1 second.
-
Number of Scans: 16 (adjust for signal-to-noise).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (adjust for signal-to-noise).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0 ppm.
Expected Data Interpretation: Based on the structure, the following signals are anticipated in the ¹H NMR spectrum (referenced from available data[1]):
-
~3.5 ppm (singlet, 3H): Corresponds to the methoxy (-OCH₃) protons.
-
~3.2 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrogen (C6-H₂).
-
~2.3 ppm (triplet, 2H): Protons on the carbon adjacent to the imine carbon (C2-H₂).
-
~1.5-1.7 ppm (multiplet, 4H): Overlapping signals from the methylene protons in the middle of the ring (C3-H₂ and C5-H₂).
-
~1.4 ppm (multiplet, 2H): Methylene protons at C4-H₂.
The ¹³C NMR spectrum should show 7 distinct signals, confirming the number of unique carbon atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a hybrid technique that combines the separation power of GC with the detection capabilities of MS.[7] It is ideal for this compound due to its volatility. The technique provides the molecular weight via the molecular ion peak and a unique fragmentation pattern that serves as a secondary fingerprint for identity confirmation.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 300.
-
Expected Data Interpretation: The mass spectrum should exhibit a molecular ion peak ([M]⁺) at m/z 127 , corresponding to the molecular weight of the compound.[1][8] Key fragment ions observed in public databases include peaks at m/z 112, 98, 84, and 41, which can be rationalized by fragmentation pathways of the azepine ring.[1]
Fourier Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it is used to confirm the presence of the imine (C=N), the C-O ether linkage, and the aliphatic C-H bonds.
Protocol: FTIR-ATR Analysis
-
Sample Preparation: No preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Collect the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software performs an automatic background subtraction.
Expected Data Interpretation: The IR spectrum should display characteristic absorption bands (wavenumbers in cm⁻¹) corresponding to its functional groups.[1][5]
-
~2930-2850 cm⁻¹: C-H stretching from the methylene and methyl groups.
-
~1660-1670 cm⁻¹: C=N stretching of the imine group. This is a key diagnostic peak.
-
~1250-1050 cm⁻¹: C-O stretching from the methoxy ether group.
Part 2: Purity and Impurity Profiling
Once identity is confirmed, the next critical step is to determine the purity of the material and identify any potential impurities. A green synthesis route has been reported using ε-caprolactam and dimethyl carbonate, so unreacted starting materials could be potential process-related impurities.[9]
Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Rationale: GC-FID is the gold standard for quantifying the purity of volatile compounds. The Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for carbon-containing analytes. A purity of >98% has been reported for this compound using GC.[9]
Protocol: Purity Assay by GC-FID
-
Sample Preparation: Accurately prepare a solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Instrumentation: A GC system equipped with an FID.
-
GC-FID Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Initial temp 60 °C (hold 1 min), ramp at 15 °C/min to 240 °C (hold 10 min).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance, checking for theoretical plates, peak tailing, and reproducibility.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC serves as an excellent orthogonal technique to GC. It is particularly useful for identifying any non-volatile or thermally labile impurities that would not be detected by GC. A reversed-phase (RP) method is suitable for this compound of moderate polarity.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Rationale for Method Choices:
-
C18 Column: A versatile, non-polar stationary phase suitable for retaining the analyte.
-
Acidified Mobile Phase: The formic acid ensures the amine is protonated, leading to better peak shape and preventing interaction with residual silanols on the column.
-
Gradient Elution: This is crucial for impurity profiling, as it ensures that any impurities with a wide range of polarities will be eluted and detected.
Complete Characterization Profile
The combination of data from all techniques provides a comprehensive Certificate of Analysis. The diagram below illustrates how each piece of data contributes to the final quality assessment.
Caption: Data convergence for a complete characterization profile.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2525-16-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. 3,4,5,6-Tetrahydro-2H-azepine | 2214-81-5 | Benchchem [benchchem.com]
- 8. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine in Modern Medicinal Chemistry
Introduction
The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in diverse three-dimensional arrangements, enabling potent and selective interactions with a wide array of biological targets. Azepine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticonvulsant, analgesic, and antimicrobial properties.[1][2] This guide focuses on a particularly valuable synthetic intermediate: 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine , also known as O-Methylcaprolactim.
Derived from the inexpensive and abundant commodity chemical ε-caprolactam, this compound serves as a versatile and reactive building block.[3][4][5] Its cyclic imino-ether functionality provides a unique chemical handle for introducing the azepane core into more complex molecular architectures. This document provides an in-depth exploration of its synthesis, properties, and strategic applications in drug discovery workflows, complete with detailed experimental protocols for researchers and drug development professionals.
Section 1: Physicochemical Profile and Synthesis
A thorough understanding of a building block's properties and origins is fundamental to its effective application.
Core Properties
This compound is the O-methyl ether of the tautomeric form of ε-caprolactam. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2525-16-8 | [6][7] |
| Molecular Formula | C₇H₁₃NO | [6][8] |
| Molecular Weight | 127.18 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 65-67 °C at 24 Torr | [10] |
| Density | ~0.963 g/cm³ | [10] |
| SMILES | COC1=NCCCCC1 | [7] |
| Synonyms | O-Methylcaprolactim, Caprolactim methyl ether, 1-Aza-2-methoxy-1-cycloheptene | [6][7][8] |
Green Synthesis from ε-Caprolactam
The accessibility of this reagent is significantly enhanced by modern, environmentally conscious synthetic methods. A notable approach involves the methylation of ε-caprolactam using dimethyl carbonate (DMC), a green and non-toxic methylating agent.[11] This method avoids the use of more hazardous reagents like dimethyl sulfate or methyl halides.
Caption: Workflow for the green synthesis of the target compound.
Protocol 1: Green Synthesis of this compound
This protocol is adapted from a reported green synthesis methodology.[11]
Objective: To synthesize this compound from ε-caprolactam and dimethyl carbonate with high yield and purity.
Materials:
-
ε-Caprolactam
-
Dimethyl Carbonate (DMC)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas.
-
Charging the Reactor: Add ε-caprolactam to the three-neck flask.
-
Heating: Begin stirring and heat the flask to 353 K (80 °C).
-
Reagent Addition: Once the temperature is stable, begin the dropwise addition of dimethyl carbonate from the dropping funnel. The mole ratio of DMC to ε-caprolactam should be 0.6. The addition should be controlled over a period of 2 hours.
-
Causality Note: Slow, controlled addition is crucial to manage the reaction rate and prevent unwanted side reactions or temperature fluctuations.
-
-
Reaction: After the addition is complete, allow the reaction to proceed for an additional 1 hour at 353 K.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
The product can be isolated and purified by vacuum distillation. The purity of the collected fractions should be assessed.
-
-
Characterization: The final product should be characterized to confirm its identity and purity. Gas Chromatography (GC) can be used for purity assessment (>98%), and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the imino-ether functionality and the absence of the starting lactam carbonyl group.[11]
Section 2: Core Applications in Medicinal Chemistry
The synthetic utility of this compound stems from the reactivity of the imino-ether moiety. This group is an excellent electrophile and can undergo substitution reactions with a variety of nucleophiles, making it a powerful tool for scaffold elaboration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Caprolactam - Wikipedia [en.wikipedia.org]
- 4. valcogroup-valves.com [valcogroup-valves.com]
- 5. researchgate.net [researchgate.net]
- 6. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 7. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
- 9. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Application Note: 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine as a Versatile Building Block for Azepane-Containing Scaffolds
Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine. This versatile cyclic imino ether, also known as O-methyl caprolactim, serves as a robust and efficient building block for the synthesis of diverse N- and C2-substituted azepane derivatives. We will explore its core reactivity, present detailed, field-proven protocols for key transformations, and discuss the rationale behind the experimental choices, empowering scientists to leverage this reagent in the rapid construction of complex molecular architectures relevant to pharmaceutical discovery.
Introduction and Core Principles
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its conformational flexibility allows it to present substituents in three-dimensional space, enabling precise interactions with biological targets. However, the direct synthesis and functionalization of the azepane core can be challenging.
This compound emerges as a strategic starting material that circumvents many of these challenges. As a cyclic imino ether (lactim ether), it possesses a unique reactivity profile, acting as a stable, yet readily activated, precursor to the azepane skeleton. Its synthesis is efficient, with modern green chemistry approaches enabling high-yield production from ε-caprolactam and dimethyl carbonate.[3][4]
This guide will focus on two primary modes of reactivity:
-
Reactions at the Nitrogen Atom: Facilitating the synthesis of amidine derivatives.
-
Reactions at the C7 Carbon: Enabling carbon-carbon bond formation through nucleophilic addition to the imine-like double bond.
Physicochemical Properties and Safe Handling
Proper understanding of a reagent's properties is paramount for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 2525-16-8 | [5] |
| Molecular Formula | C₇H₁₃NO | [5] |
| Molecular Weight | 127.18 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | Commercially available |
| Boiling Point | 65-67 °C at 24 Torr | [7] |
| Density | ~0.963 g/cm³ | [7] |
| Flash Point | 51.1 °C | [7] |
| Refractive Index | ~1.488 | [7] |
Safety & Handling: this compound is a flammable liquid and can cause skin and eye irritation.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store in a cool, dry, well-ventilated area away from heat and open flames.
Core Reactivity Profile
The synthetic utility of O-methyl caprolactim is governed by the polarized carbon-nitrogen double bond of the imino ether functional group. This moiety can undergo attack by a variety of nucleophiles at the electrophilic C7 carbon or participate in reactions that functionalize the nitrogen atom. The diagram below illustrates the primary pathways for derivatization.
Caption: Core reactivity pathways of this compound.
Application & Protocols
Application 1: Synthesis of N-Aryl/Alkyl Amidines
The reaction of imino ethers with primary amines is a classical and highly efficient method for the synthesis of substituted amidines. This transformation is valuable for introducing basic, hydrogen-bond-donating groups, which are common pharmacophores in drug design.
Protocol: Synthesis of N-Phenyl-3,4,5,6-tetrahydro-2H-azepin-7-amine
Rationale: This protocol uses aniline as the nucleophile. The reaction is typically carried out at elevated temperatures to drive the elimination of methanol. No catalyst is required, but a slight excess of the amine can ensure the complete consumption of the starting imino ether. The solvent should be non-protic and high-boiling, such as toluene or xylene.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 5.0 g, 39.3 mmol).
-
Reagent Addition: Add 40 mL of dry toluene, followed by aniline (1.1 eq, 3.95 mL, 43.2 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective. Alternatively, for crystalline products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of N-substituted amidines.
Application 2: C-C Bond Formation via Grignard Addition
One of the most powerful applications of this building block is the synthesis of C2-substituted azepanes. This is achieved via the addition of a carbon nucleophile, such as a Grignard or organolithium reagent, to the electrophilic C=N bond. The resulting cyclic enamine or imine intermediate can be readily reduced in a subsequent step to yield the stable saturated heterocycle.
Protocol: Synthesis of 2-Phenylazepane
Rationale: This two-step, one-pot protocol provides a direct route to 2-substituted azepanes. The Grignard reagent adds to the imino ether, displacing the methoxy group to form a 2-phenyl-3,4,5,6-tetrahydro-2H-azepine intermediate. This intermediate is not isolated but is immediately reduced by sodium borohydride. The choice of an ethereal solvent like THF is critical for the stability and reactivity of the Grignard reagent. The reduction is performed in methanol, which protonates the intermediate and facilitates hydride delivery.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, 5.0 g, 39.3 mmol) dissolved in 80 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: While stirring, add phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF, 47.2 mL) dropwise via a syringe or an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Reduction: Cool the reaction mixture back down to 0 °C. Slowly and carefully add 50 mL of methanol. Then, add sodium borohydride (2.0 eq, 2.97 g, 78.6 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur.
-
Quenching & Work-up: After stirring for 2 hours at room temperature, slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to yield the pure 2-phenylazepane.
Conclusion
This compound is a highly valuable and underutilized building block in synthetic organic chemistry. Its predictable reactivity allows for the controlled and efficient synthesis of both N- and C2-functionalized azepanes. The protocols detailed herein provide a robust starting point for researchers aiming to construct novel azepane-containing molecules for applications in drug discovery and materials science. By understanding the core principles of its reactivity, chemists can readily adapt these methods to a wide range of substrates, accelerating the development of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 6. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Application Notes and Protocols: In Vitro Characterization of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the in vitro pharmacological characterization of the novel chemical entity, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine. As the biological targets of this compound are not yet publicly defined, this guide presents a logical, stepwise framework for its evaluation, employing established methodologies in receptor pharmacology. We will use G-Protein Coupled Receptors (GPCRs), a common target class for neuroactive compounds, as a representative example to illustrate these protocols. The described workflows are designed to first identify potential molecular targets and subsequently to quantify the binding affinity and functional activity of the compound, thereby elucidating its pharmacological profile.
Introduction to this compound and the Strategy for In Vitro Characterization
This compound is a heterocyclic organic compound. Its structural motifs may suggest potential activity at central nervous system targets, many of which are G-Protein Coupled Receptors (GPCRs). The initial phase in the characterization of a novel compound, for which the target is unknown, is an unbiased screening approach to identify potential biological interactors.[1] This is often followed by more focused assays to confirm and quantify these interactions.
This guide outlines a two-stage in vitro characterization pipeline:
-
Stage 1: Target Identification. Broad screening against a panel of known receptors to identify potential binding partners.
-
Stage 2: Detailed Pharmacological Characterization. In-depth analysis at an identified target to determine binding affinity and functional activity (agonist, antagonist, or inverse agonist).
Given the structural features of this compound, we will use serotonin receptors, a major family of GPCRs, as a hypothetical target class to illustrate the detailed protocols. Serotonin receptors are involved in a wide range of physiological and pathological processes, making them important drug targets.[2]
Stage 1: Target Identification using Receptor Binding Panels
A cost-effective and rapid method for initial target identification is to screen the compound against a commercially available radioligand binding panel. These panels typically include a wide array of GPCRs, ion channels, transporters, and enzymes.
Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from its target receptor. A significant displacement suggests a potential interaction between the compound and the receptor.
Workflow:
-
Compound Submission: Provide a sample of this compound to a contract research organization (CRO) offering receptor profiling services.
-
Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) against a broad panel of targets.
-
Data Analysis: The results are reported as the percentage of radioligand binding inhibition. A commonly used threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified "hits," a secondary screen is performed to determine the concentration-response relationship and calculate an inhibitory constant (Ki).
Stage 2: Detailed Pharmacological Characterization at a Putative GPCR Target
Once a putative target has been identified from the initial screen, a series of more detailed in vitro assays are required to characterize the compound's pharmacology. For the purpose of this guide, we will assume that the initial screening identified a serotonin receptor subtype (e.g., 5-HT2A) as a high-affinity binding partner for this compound.
Radioligand Competition Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of the test compound for the receptor by measuring its ability to compete with a radioligand for binding to the receptor.[3][4]
Protocol: Competition Radioligand Binding Assay for the 5-HT2A Receptor
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand (e.g., [3H]-Ketanserin).
-
Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
-
96-well Plates and Glass Fiber Filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should typically span from 1 pM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and the non-specific binding control.
-
Competition: Serial dilutions of the test compound, cell membranes, and radioligand.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[6][7]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Hypothetical Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 150 | 75 |
| Reference Antagonist (Spiperone) | 10 | 5 |
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays are essential to determine whether the compound activates the receptor (agonist), blocks the action of the native ligand (antagonist), or reduces the basal activity of the receptor (inverse agonist).[8] The choice of functional assay depends on the G-protein coupling of the receptor.
-
Gq/11-coupled receptors (e.g., 5-HT2A): Activate phospholipase C, leading to an increase in intracellular calcium. This can be measured using a calcium flux assay.[9][10]
-
Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11][12]
-
Gi/o-coupled receptors (e.g., 5-HT1A, 5-HT1B): Inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[11][12]
Protocol: Calcium Flux Assay for a Gq-Coupled Receptor (e.g., 5-HT2A)
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).
-
Calcium-sensitive Dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Spiperone.
-
Fluorescence Plate Reader: (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[9]
-
Agonist Mode:
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound or reference antagonist for 15-30 minutes.
-
Place the plate in the fluorescence reader.
-
Add a fixed concentration of the reference agonist (typically the EC80) to the wells and measure the fluorescence response.
-
Data Analysis:
-
Agonist Mode:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.[7][13]
-
-
Antagonist Mode:
-
Plot the inhibition of the agonist response as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of the agonist response).
-
Protocol: cAMP Assay for Gs or Gi-Coupled Receptors
Materials:
-
Cell Line: A cell line stably expressing the target Gs or Gi-coupled receptor.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compound, Reference Agonist, and Reference Antagonist.
-
(For Gi assays) Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
Procedure:
-
Cell Plating and Stimulation: Plate cells and treat with compounds as per the assay kit instructions. For Gi-coupled receptors, cells are typically co-stimulated with forskolin and the test compound.[14]
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the kit protocol.[15][16]
-
Data Measurement: Read the plate on a suitable plate reader.
Data Analysis:
-
Similar to the calcium flux assay, dose-response curves are generated to determine EC50 values for agonists and IC50 values for antagonists.
Hypothetical Functional Data Summary:
| Assay Type | Parameter | This compound | Reference Agonist (5-HT) | Reference Antagonist (Spiperone) |
| Agonist Mode | EC50 (nM) | No activity | 10 | - |
| Efficacy (%) | 0 | 100 | - | |
| Antagonist Mode | IC50 (nM) | 250 | - | 20 |
Representative Gq-Coupled GPCR Signaling Pathway
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.
Interpretation of Results and Next Steps
Based on the hypothetical data presented:
-
Binding Affinity: this compound binds to the 5-HT2A receptor with a Ki of 75 nM. This indicates a moderate to high affinity.
-
Functional Activity: The compound showed no agonist activity but did inhibit the response to the native ligand (serotonin) with an IC50 of 250 nM. This suggests that this compound is an antagonist at the 5-HT2A receptor.
Subsequent studies could involve:
-
Selectivity Profiling: Testing the compound against other serotonin receptor subtypes and other related GPCRs to determine its selectivity.
-
Mechanism of Action Studies: Investigating whether the antagonism is competitive or non-competitive.
-
In Vivo Studies: Progressing the compound to animal models to assess its physiological effects and therapeutic potential.
Conclusion
The in vitro characterization of a novel compound like this compound is a systematic process that moves from broad, unbiased screening to detailed, quantitative pharmacology. The protocols outlined in this guide provide a robust framework for determining the binding affinity and functional activity of a compound at a putative GPCR target. This information is critical for understanding its mechanism of action and for guiding further drug development efforts.
References
- 1. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. clyte.tech [clyte.tech]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Investigation of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Abstract
These application notes provide a comprehensive guide for the in vivo characterization of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a heterocyclic compound with potential psychoactive properties. While specific pharmacological data for this molecule is not extensively documented in publicly available literature, its structural similarity to other centrally active agents, such as various azepine derivatives, suggests a potential for modulating neuronal activity.[1][2] This document outlines a strategic series of protocols, from initial pharmacokinetic profiling to a battery of pharmacodynamic and behavioral assays, designed to elucidate the compound's safety and efficacy profile in preclinical animal models. The methodologies described herein are grounded in established principles of neuropharmacology and are intended for researchers in drug discovery and development.
Introduction and Scientific Rationale
This compound is a cyclic imine ether.[3][4][5] Its core structure, the azepine ring, is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs with diverse biological activities.[1][2] The presence of a methoxy group and the saturated heterocyclic system may confer properties that facilitate blood-brain barrier penetration and interaction with central nervous system (CNS) targets. Given the structural alerts, a primary hypothesis is that this compound may exhibit sedative-hypnotic, anxiolytic, or other neuromodulatory effects. The following protocols are designed to systematically test this hypothesis in rodent models.
Preclinical Preparatory Phase
Compound Sourcing and Purity Verification
Prior to any in vivo experimentation, it is critical to ensure the identity and purity of the test article.
-
Sourcing: this compound can be synthesized via methods such as the methylation of ε-caprolactam.[6][7] Alternatively, it is commercially available from various chemical suppliers.[8][9][10]
-
Purity Analysis: The purity of the compound should be independently verified to be >98%. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and detect any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (127.18 g/mol ).[3][4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Vehicle Selection and Formulation
The choice of vehicle for drug administration is crucial for ensuring bioavailability and minimizing non-specific effects.
-
Solubility Testing: The solubility of this compound should be determined in common vehicles (e.g., water, saline, phosphate-buffered saline (PBS), 5% DMSO/5% Tween 80 in saline).
-
Formulation: For initial studies, a solution or a fine suspension is acceptable. The final formulation should be sterile-filtered if administered intravenously. The pH of the formulation should be adjusted to be within a physiologically tolerated range (typically pH 6.5-7.5).
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee. This includes minimizing the number of animals used and ensuring their welfare throughout the study.
Pharmacokinetic (PK) Profiling
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dose selection and time points for subsequent pharmacodynamic studies.
PK Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3 per route of administration).
-
Dosing:
-
Intravenous (IV) bolus: 1 mg/kg in a suitable vehicle.
-
Oral (PO) gavage: 10 mg/kg in a suitable vehicle.
-
-
Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Hypothetical Pharmacokinetic Data
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | 250 ng/mL | 150 ng/mL |
| Tmax | 5 min | 30 min |
| AUC(0-inf) | 400 ngh/mL | 600 ngh/mL |
| t1/2 | 2.5 h | 3.0 h |
| Bioavailability (F%) | - | 15% |
This is a hypothetical table for illustrative purposes.
Pharmacodynamic (PD) and Behavioral Assessment
Based on the hypothetical PK data, behavioral assessments should be conducted around the time of maximum plasma concentration (Tmax).
Workflow for Behavioral Phenotyping
Caption: Proposed workflow for in vivo behavioral assessment.
Protocol: Open Field Test
This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.[12]
-
Apparatus: A square arena (e.g., 40x40x30 cm) with automated tracking software.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - IP) or vehicle.
-
After a predetermined time (e.g., 30 minutes), place the mouse in the center of the open field.
-
Record activity for 15-30 minutes.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
Protocol: Rotarod Test
This test evaluates motor coordination and balance.[13]
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Train mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 days until they can stay on for at least 60 seconds.
-
On the test day, administer the compound or vehicle.
-
At the time of expected peak effect, place the mice on the accelerating rotarod (e.g., 4-40 rpm over 5 minutes).
-
Record the latency to fall.
-
-
Interpretation: A decrease in latency to fall suggests motor impairment, which could be a sedative effect or a specific motor deficit.
Protocol: Thiopental-Induced Sleeping Time
This is a classic assay to screen for sedative-hypnotic effects.[12][13] The test compound's ability to potentiate the hypnotic effect of a sub-hypnotic or hypnotic dose of a barbiturate is measured.
-
Procedure:
-
Administer this compound or vehicle (IP).
-
After 30 minutes, administer a hypnotic dose of thiopental sodium (e.g., 32 mg/kg, IP).[13]
-
Record the onset of sleep (loss of righting reflex) and the duration of sleep (time until the righting reflex is regained).
-
-
Interpretation: A significant increase in the duration of sleep compared to the vehicle group indicates a sedative-hypnotic effect.
Acute Toxicity Assessment
An acute toxicity study is necessary to determine the median lethal dose (LD50) and to identify potential signs of toxicity.[13]
Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This method is a modification of the classical LD50 test that reduces the number of animals required.
-
Animal Model: Female rats or mice.
-
Procedure:
-
Administer a starting dose of the compound to a single animal.
-
Observe the animal for 48 hours for signs of toxicity and mortality.
-
If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
This process is continued until the criteria for stopping the test are met.
-
-
Observations: Record clinical signs of toxicity, body weight changes, and any mortality.
Data Presentation and Visualization
Experimental Design Overview
Caption: High-level overview of the experimental design.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound. The data generated will establish a foundational understanding of its pharmacokinetic profile, central nervous system activity, and acute safety. Positive findings in these initial screens, particularly in the sedative-hypnotic assays, would warrant further investigation into the mechanism of action, such as receptor binding studies (e.g., GABA-A receptors) and more sophisticated behavioral models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 5. chemeo.com [chemeo.com]
- 6. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. 2525-16-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 11. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discoveryjournals.org [discoveryjournals.org]
Application Notes and Protocols for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Introduction: Understanding the Chemical Nature of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
This compound, also known by its common synonym O-Methylcaprolactim, is a cyclic imino ether with the molecular formula C₇H₁₃NO.[1][2] Its structure, featuring a seven-membered azepine ring, an endocyclic imine, and a methoxy group, imparts a unique combination of chemical properties that are crucial for its application in organic synthesis and drug development. The presence of the imino ether functionality makes it a reactive intermediate, susceptible to hydrolysis and reactions with various nucleophiles and electrophiles. This reactivity profile necessitates a thorough understanding of its handling and storage requirements to ensure its stability, purity, and the safety of laboratory personnel.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. The protocols outlined herein are grounded in the fundamental chemical principles governing its stability and are designed to preserve the integrity of the compound for experimental use.
Physicochemical and Hazard Profile
A clear understanding of the physicochemical properties and associated hazards of this compound is paramount for its safe handling. The following table summarizes key data points.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 52-53 °C at 18 mmHg | [4] |
| Density | 0.887 g/mL at 25 °C | [4] |
| Flash Point | Flammable liquid and vapor | [5] |
| GHS Hazard Statements | Causes severe skin burns and eye damage. | [5] |
Core Principles of Handling and Storage
The stability of this compound is primarily influenced by its sensitivity to moisture, air (oxygen), light, and temperature. The imino ether linkage is susceptible to hydrolysis, which can lead to the formation of ε-caprolactam and methanol. Furthermore, as with many amines, oxidation can occur upon prolonged exposure to air. Therefore, the central tenets of its proper management revolve around maintaining an inert and anhydrous environment.
Inert Atmosphere and Moisture Exclusion: The "Why"
The primary degradation pathway for this compound is hydrolysis of the imino ether bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
Mechanism of Hydrolysis:
-
Protonation: In the presence of water, the nitrogen atom of the imine can be protonated, making the adjacent carbon atom more electrophilic.
-
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic carbon.
-
Ring Opening/Rearrangement: This leads to a tetrahedral intermediate that can subsequently break down to yield ε-caprolactam and methanol.
To mitigate this, it is imperative to handle and store the compound under an inert atmosphere, such as argon or dry nitrogen. This displaces atmospheric moisture and oxygen, thereby preserving the compound's integrity.
Workflow for Aliquoting and Handling
The following diagram illustrates the recommended workflow for aliquoting and handling this compound to minimize exposure to atmospheric contaminants.
Caption: Recommended workflow for aliquoting this compound.
Detailed Protocols
Protocol 1: Long-Term Storage
Objective: To ensure the long-term stability and purity of this compound.
Materials:
-
Stock vial of this compound with a septum-sealed cap.
-
Parafilm® or other suitable laboratory sealing film.
-
-20°C freezer, preferably non-frost-free.
-
Inert gas source (argon or dry nitrogen).
Procedure:
-
Initial Receipt: Upon receipt, inspect the vial for any signs of damage to the container or seal.
-
Inert Atmosphere Overlay: If the compound is to be stored for an extended period, it is advisable to flush the headspace of the vial with a gentle stream of inert gas before the first use.
-
Sealing: Tightly cap the vial and wrap the cap and neck with Parafilm® to provide an additional barrier against moisture and air ingress.
-
Temperature: Store the sealed vial upright in a -20°C freezer. Avoid repeated freeze-thaw cycles, as this can introduce moisture into the vial. For frequently used material, consider preparing smaller aliquots.
-
Environment: The storage location should be dark to prevent potential photodegradation.
Protocol 2: Preparation of Stock Solutions
Objective: To prepare a stock solution of this compound in an appropriate solvent for experimental use.
Materials:
-
This compound.
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile).
-
Dry, inert gas-flushed volumetric flask with a septum.
-
Dry, inert gas-flushed syringes and needles.
-
Inert gas source.
Procedure:
-
Solvent Selection: Choose an anhydrous, aprotic solvent that is compatible with the intended downstream application. Ensure the solvent is of high purity and has a low water content.
-
Vessel Preparation: Thoroughly dry the volumetric flask and purge it with inert gas for several minutes. Seal with a septum.
-
Compound Handling: Following the aliquoting workflow described above, withdraw the required amount of this compound from the stock vial using a dry, gas-tight syringe.
-
Solution Preparation: Carefully inject the compound into the prepared volumetric flask.
-
Dilution: Add the anhydrous solvent to the volumetric flask via a cannula or a dry syringe to the desired volume.
-
Mixing: Gently swirl the flask to ensure homogeneity.
-
Storage: Store the prepared stock solution under an inert atmosphere in a tightly sealed container at -20°C. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for the specific solvent and concentration.
Safety and Disposal
Personal Protective Equipment (PPE): Given that this compound is known to cause severe skin burns and eye damage, appropriate PPE is mandatory.[5] This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant laboratory coat.
Spill and Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. The compound is a flammable liquid and should be handled as hazardous waste.
Incompatible Materials and Conditions
To prevent hazardous reactions and degradation of the compound, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: Can cause rapid hydrolysis and potentially exothermic reactions.
-
Water/Moisture: Leads to hydrolysis of the imino ether.
-
Heat, Sparks, and Open Flames: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[5]
Logical Relationship of Storage Conditions
The following diagram illustrates the logical dependencies for maintaining the stability of this compound.
Caption: Interdependencies of optimal storage conditions for this compound.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2525-16-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-Methyl-ε-caprolactim.[1][2] This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction
This compound is a valuable intermediate in organic synthesis and drug development. Its synthesis, often involving the methylation of ε-caprolactam or the Beckmann rearrangement of a substituted cyclohexanone oxime, can present several challenges. This guide offers practical, experience-based solutions to help you navigate these issues and achieve optimal results.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound, but my yield is consistently low or I am not getting any product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a common problem that can stem from several factors, depending on your synthetic route. Let's break down the possibilities for the two primary methods.
Route A: Methylation of ε-Caprolactam
This route involves the direct methylation of ε-caprolactam. A notable "green chemistry" approach utilizes dimethyl carbonate as the methylating agent.[3][4]
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature. For the dimethyl carbonate method, a reaction temperature of 353 K (80°C) has been found to be optimal.[3][4] Lower temperatures can lead to an incomplete reaction, while excessively high temperatures may cause decomposition.
-
Actionable Advice: Carefully control the reaction temperature using an oil bath and a reliable thermometer. If you are not seeing product formation, consider incrementally increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Incorrect Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. In the dimethyl carbonate synthesis, an optimal molar ratio of dimethyl carbonate to ε-caprolactam is reported to be 0.6.[3][4]
-
Actionable Advice: Accurately measure your starting materials. If yields are low, consider if there were any weighing errors or if the purity of your starting materials is questionable.
-
-
Inefficient Mixing or Addition Rate: The rate at which the methylating agent is added can impact the reaction. For the dimethyl carbonate method, a drop-wise addition over 2 hours followed by a 1-hour post-reaction time is recommended for optimal results.[3][4]
-
Actionable Advice: Use a dropping funnel for controlled addition of the dimethyl carbonate. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
-
Route B: Beckmann Rearrangement of 2-Methoxycyclohexanone Oxime
This classic route involves the acid-catalyzed rearrangement of an oxime to a lactam.[5][6]
Potential Causes & Solutions:
-
Incomplete Oxime Formation: The first step is the formation of 2-methoxycyclohexanone oxime. If this reaction is incomplete, you will have less starting material for the rearrangement, leading to a low overall yield.
-
Actionable Advice: Monitor the oximation reaction by TLC to ensure the complete consumption of the starting ketone before proceeding to the rearrangement step.[7]
-
-
Inappropriate Acid Catalyst or Conditions: The Beckmann rearrangement is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or phosphorus pentachloride.[5][8][9] The choice and concentration of the acid, as well as the reaction temperature, are critical. Harsh conditions (highly acidic and high temperatures) can lead to side reactions or decomposition.[10][11]
-
Actionable Advice: If you are observing charring or a complex mixture of byproducts, consider using a milder catalyst or lowering the reaction temperature.[12] Alternatively, converting the oxime to a sulfonate ester (e.g., tosylate) can allow for rearrangement under milder, non-acidic conditions.[13]
-
-
Presence of Water: Moisture can interfere with the rearrangement, particularly when using acid catalysts that are sensitive to hydrolysis.[7]
-
Actionable Advice: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents whenever possible.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired this compound, but I am also getting a significant amount of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer: The nature of the byproducts will depend on your synthetic route.
Route A: Methylation of ε-Caprolactam
-
Potential Byproduct: N-methylated ε-caprolactam. While O-methylation is generally favored under these conditions, some N-methylation can occur.
Route B: Beckmann Rearrangement
-
Potential Byproduct: Beckmann Fragmentation Products: This is a common side reaction that competes with the Beckmann rearrangement, especially if the migrating group can form a stable carbocation.[7][10] This leads to the formation of nitriles.
-
Actionable Advice: To suppress fragmentation, use less acidic catalysts and lower reaction temperatures.[7] Careful selection of the reaction conditions is key to favoring the desired rearrangement pathway.
-
-
Potential Byproduct: Isomeric Lactam: If the starting 2-methoxycyclohexanone oxime can exist as geometric isomers (syn and anti), and if the reaction conditions allow for their interconversion, you may obtain a mixture of regioisomeric lactams. The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[5]
-
Actionable Advice: To avoid a mixture of products, it is important to control the stereochemistry of the oxime if possible, or to use conditions that do not promote isomerization. Using reagents like p-toluenesulfonyl chloride can sometimes help to avoid this issue.[13]
-
Issue 3: Difficulties in Product Purification
Question: I have successfully synthesized this compound, but I am struggling to purify it. What are the recommended purification methods?
Answer: this compound is a liquid at room temperature.[2][14] The best purification method will depend on the impurities present.
-
Distillation: If the main impurities are non-volatile, vacuum distillation is an effective method for purification.
-
Chromatography: Column chromatography on silica gel or alumina can be used to separate the desired product from byproducts with different polarities. A solvent system of ethyl acetate and petroleum ether is often a good starting point for lactams and related compounds.[15]
-
Extraction: An aqueous workup is typically performed after the reaction. The product can be extracted into an organic solvent like dichloromethane (DCM) or chloroform.[12][15] Washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate or magnesium sulfate is a standard procedure before removing the solvent.[12][15]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With optimized conditions, the "green" synthesis route using ε-caprolactam and dimethyl carbonate can achieve yields as high as 81.2%.[3][4] Yields for the Beckmann rearrangement route can be more variable depending on the specific conditions and the purity of the starting materials.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use an appropriate solvent system to achieve good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or iodine can help visualize the spots. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.[4]
Q3: What are the safety precautions I should take when performing these syntheses?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong acids like sulfuric acid are corrosive and should be handled with extreme care.[15] this compound itself is listed as an irritant and can cause severe skin burns and eye damage.[16][17] It is also a flammable liquid.[17]
Q4: Can I use a different methylating agent for the synthesis from ε-caprolactam?
A4: While dimethyl carbonate is a greener alternative, other methylating agents like dimethyl sulfate or methyl iodide with a suitable base could potentially be used. However, these reagents are more toxic and may lead to different selectivity (O- vs. N-methylation). It is important to consult the literature and perform small-scale optimization experiments if you choose to deviate from established protocols.
Q5: My Beckmann rearrangement is very vigorous and exothermic. How can I control it?
A5: A highly exothermic reaction can be dangerous and lead to product decomposition.[12] To control it, consider the following:
-
Slow addition of the catalyst: Add the acid catalyst slowly and in portions while cooling the reaction mixture in an ice bath.
-
Use a larger reaction vessel: This provides a larger surface area for heat dissipation.
-
Dilution: Running the reaction in a suitable inert solvent can help to moderate the temperature.
Experimental Protocols
Protocol 1: Synthesis via Methylation of ε-Caprolactam with Dimethyl Carbonate
This protocol is adapted from the green synthesis method described in the literature.[3][4]
Materials:
-
ε-Caprolactam
-
Dimethyl carbonate (DMC)
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Place ε-caprolactam in the round-bottom flask.
-
Heat the flask to 353 K (80°C).
-
Slowly add dimethyl carbonate (molar ratio of DMC to ε-caprolactam = 0.6) to the molten ε-caprolactam drop-wise over a period of 2 hours with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 353 K for an additional 1 hour.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Beckmann Rearrangement
This is a general procedure for the Beckmann rearrangement. Specific conditions may need to be optimized for 2-methoxycyclohexanone oxime.
Materials:
-
2-Methoxycyclohexanone oxime
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 2-methoxycyclohexanone oxime in a minimal amount of a suitable solvent or use it neat if it is a liquid.
-
Cool the mixture in an ice bath.
-
Slowly and cautiously add the concentrated sulfuric acid with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required, but be cautious of exothermic reactions.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
General Synthetic Pathways
Caption: Overview of synthetic routes to the target compound.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 3. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sciencemadness Discussion Board - Preparation of ε-Caprolactam - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]
- 15. youtube.com [youtube.com]
- 16. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 17. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: A Researcher's Guide to Optimizing 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine Synthesis
Welcome to the technical support center dedicated to the synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (also known as O-methylcaprolactim). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of the underlying reaction mechanisms.
This guide provides a comprehensive resource structured into a troubleshooting section with frequently asked questions (FAQs) and detailed experimental protocols for the two most common synthetic routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Route 1: O-Alkylation of ε-Caprolactam
This is often considered a more direct and higher-yielding route. However, it is not without its challenges.
Q1: My yield of this compound is consistently low when using dimethyl sulfate. What are the likely causes and how can I improve it?
A1: Low yields in the O-methylation of ε-caprolactam can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using at least a stoichiometric equivalent of dimethyl sulfate. An excess of the alkylating agent can sometimes be beneficial, but this must be balanced against purification challenges.
-
Reaction Time and Temperature: The reaction may require prolonged heating to go to completion. The procedure from Organic Syntheses suggests a reflux period of several hours.[1] Monitor the reaction progress by TLC or GC to determine the optimal reaction time for your specific setup.
-
-
Side Reactions:
-
N-Alkylation: While O-alkylation is generally favored for lactams with "hard" alkylating agents like dimethyl sulfate, some N-alkylation can occur, leading to the formation of N-methylcaprolactam.[1][2] To minimize this, ensure anhydrous conditions, as the presence of water can facilitate side reactions.
-
Hydrolysis of Product: The target imino ether is susceptible to hydrolysis back to ε-caprolactam, especially during aqueous workup. It is crucial to perform the workup under basic conditions (e.g., using potassium carbonate solution) to neutralize any acidic byproducts and minimize hydrolysis of the desired product.
-
-
Workup and Purification Issues:
-
Emulsion Formation: During the basic wash, vigorous stirring can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss. Gentle mixing is recommended.
-
Product Loss During Distillation: this compound is a relatively volatile liquid. Ensure your distillation apparatus is efficient and that you are collecting the correct fraction under reduced pressure. A Vigreux column is recommended for better separation.[1]
-
Q2: I am observing a significant amount of a byproduct that I suspect is N-methylcaprolactam. How can I confirm this and prevent its formation?
A2: The formation of the N-alkylated isomer is a known side reaction.
-
Confirmation:
-
Spectroscopic Analysis: The most definitive way to identify the byproduct is through spectroscopic methods. The 1H NMR spectrum of N-methylcaprolactam will show a characteristic singlet for the N-methyl group, typically around 2.8-3.0 ppm. This will be distinct from the O-methyl singlet of your desired product, which appears further downfield (around 3.5-3.6 ppm). GC-MS analysis can also be used to separate and identify the two isomers based on their mass spectra.
-
-
Prevention:
-
Choice of Alkylating Agent: "Harder" alkylating agents favor O-alkylation. While dimethyl sulfate is a good choice, other options like methyl triflate could be explored, although they are more expensive.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes improve selectivity. Using a non-polar solvent like benzene or toluene is also recommended.[1]
-
Alternative "Green" Method: Consider using dimethyl carbonate as the methylating agent. A reported green synthesis method achieves high yields and purity with this less toxic reagent.[3]
-
Route 2: Beckmann Rearrangement of 2-Methoxycyclohexanone Oxime
Q3: I am attempting the Beckmann rearrangement of 2-methoxycyclohexanone oxime, but my yield is poor and I'm getting a mixture of products. What's going wrong?
A3: The Beckmann rearrangement is a powerful but sensitive reaction. Success hinges on controlling the stereochemistry of the oxime and the reaction conditions.
-
Mixture of Regioisomers:
-
The Root Cause: The Beckmann rearrangement is a stereospecific reaction where the group anti (trans) to the hydroxyl group on the oxime migrates.[4][5] If you are obtaining a mixture of the desired 7-methoxy-azepan-2-one and the undesired 3-methoxy-azepan-2-one, it is highly likely that you have a mixture of (E)- and (Z)-oxime isomers that are interconverting under the acidic reaction conditions.[6]
-
Solution:
-
Isolate the Desired Oxime Isomer: If possible, separate the (E) and (Z) isomers of 2-methoxycyclohexanone oxime by chromatography or crystallization before the rearrangement. The stereochemistry can be determined using 2D NMR techniques like NOESY.
-
Milder Rearrangement Conditions: Harsh acidic conditions (e.g., concentrated sulfuric acid) and high temperatures can promote oxime isomerization.[6] Consider using milder reagents that can activate the hydroxyl group without causing extensive isomerization. Reagents like cyanuric chloride or p-toluenesulfonyl chloride in a non-acidic solvent can be effective.[7]
-
-
-
Beckmann Fragmentation:
-
The Problem: A common side reaction is the fragmentation of the oxime, which is more likely if the migrating group can form a stable carbocation.[4] In the case of 2-methoxycyclohexanone oxime, the presence of the methoxy group at the α-position could potentially stabilize a carbocation, leading to fragmentation and the formation of a nitrile-containing byproduct.
-
Prevention:
-
Choice of Catalyst: Using reagents that favor the rearrangement over fragmentation is key. Strong Brønsted acids can sometimes promote fragmentation.
-
Temperature Control: Running the reaction at lower temperatures can help to suppress fragmentation pathways.
-
-
Q4: I am struggling with the first step, the synthesis of 2-methoxycyclohexanone. What are some reliable methods?
A4: The synthesis of the starting ketone is indeed a critical step.
-
From Guaiacol: A green and efficient method is the selective hydrogenation of guaiacol (2-methoxyphenol) over a supported palladium catalyst (e.g., Pd/TiO2). This method can provide good yields of 2-methoxycyclohexanone.[8][9]
-
From Cyclohexanone: Direct α-methoxylation of cyclohexanone is challenging due to competing reactions. However, one could envision a two-step process involving α-bromination followed by nucleophilic substitution with sodium methoxide. Careful control of reaction conditions would be necessary to avoid elimination and other side reactions.
Experimental Protocols
Here are detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 1: O-Methylation of ε-Caprolactam with Dimethyl Sulfate
This procedure is adapted from a reliable source, Organic Syntheses.[1]
dot
Caption: Workflow for the O-alkylation of ε-caprolactam.
Materials and Reagents:
| Reagent | Amount | Moles | Purity |
| ε-Caprolactam | 678 g | 6.0 | Commercial Grade |
| Benzene | 2 L | - | Commercial Grade |
| Dimethyl Sulfate | 569 mL (757 g) | 6.0 | Commercial Grade |
| 50% Potassium Carbonate Solution | 600 mL | - | - |
| Diethyl Ether | 200 mL | - | Commercial Grade |
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser, a sealed mechanical stirrer, and a 1-L dropping funnel, combine 678 g (6.0 moles) of ε-caprolactam and 2 L of benzene.
-
Heat the mixture on a steam bath to reflux until all the solid dissolves.
-
With stirring, slowly add 569 mL (757 g, 6.0 moles) of dimethyl sulfate through the dropping funnel over 2.5 hours.
-
Continue stirring and heating at reflux for an additional 2 hours.
-
Discontinue heating and stir the mixture for an additional 14 hours at room temperature.
-
Cool the reaction mixture and slowly add 600 mL of 50% potassium carbonate solution with gentle stirring over 30 minutes.
-
After the evolution of carbon dioxide ceases, stir gently for another 30 minutes.
-
Filter the mixture to remove the precipitated potassium methyl sulfate. Wash the filter cake with two 100-mL portions of diethyl ether and combine the washings with the filtrate.
-
Transfer the filtrate to a separatory funnel and remove the aqueous layer.
-
Remove the benzene and ether from the organic layer by distillation at reduced pressure.
-
Purify the crude product by vacuum distillation through an 8-inch Vigreux column, collecting the fraction boiling at 65–67 °C/24 mmHg.
Expected Yield: 59-62%
Protocol 2: Beckmann Rearrangement of 2-Methoxycyclohexanone Oxime
This is a representative procedure based on established methods for oximation and Beckmann rearrangement.
dot
Caption: A two-step workflow for the Beckmann rearrangement route.
Step 1: Synthesis of 2-Methoxycyclohexanone Oxime
-
In a round-bottom flask, dissolve 2-methoxycyclohexanone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine (1.2 equivalents) or sodium acetate (1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude oxime, which can be purified by recrystallization or chromatography if necessary.
Step 2: Beckmann Rearrangement to 7-Methoxy-azepan-2-one
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, add polyphosphoric acid (PPA) or concentrated sulfuric acid (use with extreme care).
-
Slowly add the 2-methoxycyclohexanone oxime (1 equivalent) to the acid with stirring, keeping the temperature controlled with an ice bath.
-
After the addition is complete, heat the mixture gently (e.g., 50-80 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a strong base (e.g., concentrated sodium hydroxide solution), keeping the mixture cool.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the crude product by vacuum distillation or column chromatography to yield 7-methoxy-azepan-2-one. Note that this product is the lactam, not the final imino ether. To obtain this compound, an additional O-alkylation step on the corresponding lactam would be necessary, or a direct rearrangement to the imino ether under specific conditions, which is less common.
Safety Precautions
-
Dimethyl Sulfate: This is a potent alkylating agent and is highly toxic, corrosive, and a suspected carcinogen.[5][10] Always handle dimethyl sulfate in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, lab coat, and eye protection. Have an ammonia solution readily available to neutralize any spills.[11]
-
Beckmann Rearrangement Reagents: Strong acids like sulfuric acid and polyphosphoric acid are highly corrosive. Handle them with extreme care. The rearrangement reaction can be exothermic, so proper temperature control is essential.
Characterization Data
The identity and purity of your final product should be confirmed by spectroscopic methods.
| Technique | Expected Observations for this compound |
| 1H NMR | A singlet for the O-methyl protons around 3.5-3.6 ppm. Multiplets for the methylene protons of the azepine ring. |
| 13C NMR | A signal for the O-methyl carbon around 53 ppm. A signal for the imino carbon (C=N) in the region of 160-170 ppm. |
| IR Spectroscopy | A strong C=N stretching vibration around 1650-1670 cm-1. The absence of a C=O stretch (around 1680-1700 cm-1 for the lactam) is indicative of a successful reaction. |
| Mass Spectrometry | The molecular ion peak (M+) at m/z = 127. |
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. US3966712A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Side reactions to avoid during the synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Welcome to the technical support center for the synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-Methylcaprolactim.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our focus is on the prevalent and efficient method of direct O-methylation of ε-caprolactam. This guide provides in-depth, experience-driven advice to help you optimize your reaction outcomes, troubleshoot issues, and ensure the integrity of your results.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemistry of the side reaction and provides actionable protocols for mitigation.
Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted ε-caprolactam. What's causing the incomplete conversion?
A: Low conversion is typically traced back to three factors: suboptimal reaction conditions, inefficient methylation, or premature quenching. The O-methylation of a lactam to a lactim ether is an equilibrium-driven process that requires precise control over reaction parameters.
Causality and Expert Analysis:
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Temperature: The reaction has a critical activation energy. Temperatures that are too low will result in sluggish reaction rates and incomplete conversion within a practical timeframe. Conversely, excessive heat can promote side reactions. For instance, synthesis using dimethyl carbonate (DMC) as a green methylating agent has an optimal temperature of 353 K (80°C).[3]
-
Reagent Stoichiometry & Activity: The molar ratio of your methylating agent to ε-caprolactam is crucial. Using an insufficient amount will naturally lead to unreacted starting material. Some protocols suggest using the lactam as the limiting reagent. For the DMC method, an optimal molar ratio of DMC to ε-caprolactam was found to be 0.6, which suggests a more complex role for DMC than simple stoichiometry might imply.[3]
-
Reaction Time: Sufficient time must be allowed for the reaction to reach completion. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal endpoint before initiating workup.
Troubleshooting Protocol & Data:
The following table summarizes optimized conditions from a study utilizing the green synthesis approach with dimethyl carbonate, achieving yields as high as 81.2%.[3]
| Parameter | Optimal Condition | Rationale |
| Reagent Ratio | 0.6:1 (DMC:ε-caprolactam, molar) | Balances efficiency and reagent cost; higher ratios may not improve yield.[3] |
| Temperature | 353 K (80°C) | Provides sufficient energy to overcome the activation barrier without promoting polymerization.[3] |
| Reaction Time | 2 hours (DMC addition) + 1 hour (post-reaction) | Ensures complete addition and subsequent reaction to maximize conversion.[3] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents introduction of atmospheric moisture, which can lead to hydrolysis. |
Q2: My workup reveals a significant amount of a water-soluble, acidic byproduct. What is it and how can I prevent it?
A: The byproduct is almost certainly 6-aminocaproic acid, resulting from the hydrolysis of the lactam ring in ε-caprolactam.[3][4][5] Lactams are amides and are susceptible to hydrolysis, a reaction catalyzed by both acid and base, and accelerated by heat.[3][6]
Causality and Expert Analysis: The amide bond in ε-caprolactam, while relatively stable, can be cleaved by water. This process can be initiated by trace amounts of acid or base in your reagents or on your glassware. The presence of water is the primary culprit, often introduced from insufficiently dried solvents, reagents, or exposure to atmospheric moisture. At elevated reaction temperatures, the rate of hydrolysis increases significantly.[7][8]
Prevention Protocol:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >120°C) for several hours and allow it to cool in a desiccator or under an inert atmosphere.
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Reagent Purity: Use high-purity ε-caprolactam. If necessary, dry it under a vacuum before use. Ensure your methylating agent and any base used are anhydrous.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Workup Strategy: If hydrolysis has occurred, the resulting 6-aminocaproic acid can be easily removed. During workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid, making it highly water-soluble and easily separable in the aqueous phase.
Q3: My reaction mixture becomes highly viscous or solidifies, making it impossible to stir. What is this side reaction?
A: This indicates the ring-opening polymerization of ε-caprolactam to form Nylon-6.[5] ε-Caprolactam is the monomer for this major industrial polymer, and polymerization can be initiated under the very conditions used for its alkylation if not carefully controlled.
Causality and Expert Analysis: Hydrolytic polymerization is a common pathway, where water first hydrolyzes a caprolactam molecule to 6-aminocaproic acid (as discussed in Q2). The amino and carboxylic acid functional groups of this molecule can then attack and open other lactam rings, initiating a chain reaction. This process is highly temperature-dependent.
Prevention Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at the validated optimum (e.g., 80°C for the DMC method[3]). Do not allow the temperature to overshoot. Use an oil bath with a reliable temperature controller.
-
Absolute Exclusion of Water: As with preventing hydrolysis, rigorous anhydrous conditions are the most effective way to suppress polymerization.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time, even at the correct temperature. Once the starting material is consumed (as determined by reaction monitoring), proceed with the workup.
Q4: My spectral analysis shows evidence of N-methylation alongside the desired O-methylation. How can I improve selectivity?
A: The formation of N-methylcaprolactam is a classic example of competing reaction pathways due to the ambident nucleophilicity of the amide group. The deprotonated lactam (the lactam enolate) has nucleophilic character on both the oxygen and nitrogen atoms.
Causality and Expert Analysis: The selectivity between O- and N-alkylation is governed by a combination of factors, including the nature of the alkylating agent, the solvent, and the counter-ion, as described by Hard-Soft Acid-Base (HSAB) theory.
-
O-Alkylation (Desired): This pathway leads to the thermodynamically more stable product, the lactim ether. It is favored by "hard" electrophiles and conditions that promote thermodynamic control.
-
N-Alkylation (Side Reaction): This is often the kinetically favored product. It is more likely with "softer" electrophiles.
dot
Caption: Competing pathways in the synthesis of O-Methylcaprolactim.
Protocol for Maximizing O-Alkylation:
-
Choice of Reagent: Reagents like dimethyl carbonate are effective for O-methylation.[3] Meerwein's salt (triethyloxonium tetrafluoroborate) is a classic reagent known to strongly favor O-alkylation due to its hard electrophilic character, though it is less "green".
-
Solvent Choice: Polar aprotic solvents often favor O-alkylation.
-
Temperature Control: Allowing the reaction to proceed under thermodynamic control (sufficient time at a moderate temperature) will favor the more stable O-alkylated product over the kinetically formed N-alkylated isomer.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best choice of methylating agent for this synthesis?
Dimethyl carbonate (DMC) is an excellent choice, representing a greener and safer alternative to traditional agents like dimethyl sulfate (DMS) or methyl iodide (MeI).[3] DMC is less toxic and avoids the formation of inorganic salt byproducts. While DMS is highly efficient, it is also extremely toxic and carcinogenic. MeI is also effective but is a volatile and toxic reagent. For laboratory-scale synthesis focused on safety and sustainability, DMC is highly recommended.
FAQ 2: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Use a polar solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). ε-caprolactam is quite polar and will have a low Rf. The product, being an ether, is significantly less polar and will have a much higher Rf. Visualize spots using potassium permanganate stain, which reacts with the product's C=N bond.
-
Gas Chromatography (GC): If available, GC provides a quantitative assessment of the conversion of starting material to product. The product is volatile enough for this technique.[3]
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Infrared (IR) Spectroscopy: You can monitor the disappearance of the characteristic amide C=O stretch of ε-caprolactam (around 1650 cm⁻¹) and the appearance of the C=N imine stretch in the product (around 1680-1690 cm⁻¹).
FAQ 3: Is an inert atmosphere absolutely necessary?
While the reaction may proceed without it, it is strongly recommended. The primary role of the inert atmosphere is to exclude atmospheric moisture, which is the root cause of the two most significant side reactions: hydrolysis and polymerization. Using an inert atmosphere is a critical component of a self-validating protocol that ensures reproducibility and minimizes batch-to-batch variability.
FAQ 4: What is the recommended troubleshooting workflow for a failed reaction?
When a reaction fails or gives a low yield, a systematic approach is key. The following workflow can help diagnose the issue.
dot
Caption: A systematic workflow for troubleshooting synthesis problems.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3113966A - Process of hydrolyzing caprolactams - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of Polyamide 6 to ε-Caprolactam over Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine synthesis
Welcome to the technical support center for the synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the common synthetic routes for this valuable compound.
Introduction
This compound, also known as O-methylcaprolactim, is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis can be approached through several pathways, each with its own set of challenges and optimization parameters. This guide will focus on two primary routes: a modern, greener approach starting from ε-caprolactam, and a more traditional multi-step synthesis involving a Beckmann rearrangement.
This document is structured to provide direct, practical answers to common issues encountered in the lab, moving from broader questions to fine-grained troubleshooting of specific reaction steps.
Synthetic Pathways Overview
To provide context for the troubleshooting guide, two main synthetic pathways are outlined below.
Figure 1: Overview of the two primary synthetic routes to this compound.
Part 1: Troubleshooting the Beckmann Rearrangement Route
This classic route offers a robust, albeit longer, pathway to the target molecule. It involves three key transformations, each with potential pitfalls.
Step 1: Synthesis of 7-Methoxy-1-tetralone Oxime
The formation of the oxime from 7-methoxy-1-tetralone is a critical first step.
Q1: My oxime formation from 7-methoxy-1-tetralone is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in oxime synthesis often stem from incomplete reaction, side reactions, or issues during workup and purification. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. While many oximation reactions proceed readily at room temperature, some substrates require gentle heating.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting tetralone is consumed. If the reaction stalls, consider increasing the temperature to 40-50 °C.
-
-
pH of the Reaction Medium:
-
Cause: The formation of oximes is pH-dependent. The reaction is typically carried out in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride. An incorrect pH can slow down the reaction or lead to side products.
-
Solution: Ensure at least one equivalent of a mild base, such as sodium acetate or pyridine, is used. The optimal pH is generally weakly acidic to neutral.
-
-
Workup and Purification Issues:
-
Cause: The oxime may have some solubility in the aqueous phase, leading to losses during extraction. Additionally, improper crystallization can result in a low recovery of the pure product.
-
Solution: During workup, saturate the aqueous layer with NaCl to decrease the solubility of the oxime before extraction. For purification, recrystallization from an ethanol/water mixture is often effective. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals.
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Q2: I am observing multiple spots on TLC after my oximation reaction. What could these be?
A2: Besides your desired product and unreacted starting material, you may be observing:
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(E/Z) Isomers of the Oxime: Oximes can exist as geometric isomers. While often one isomer is thermodynamically favored, it's possible to have a mixture, which may appear as two close spots on TLC. For the subsequent Beckmann rearrangement, the stereochemistry is crucial, as the group anti to the hydroxyl group will migrate.[1]
-
Hydrolysis of the Oxime: During a prolonged or acidic workup, the oxime can hydrolyze back to the starting ketone.
Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone Oxime
-
Dissolve 7-methoxy-1-tetralone (1 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) dissolved in a minimal amount of water.
-
Stir the mixture at room temperature or gentle reflux (50-60 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and add cold water to precipitate the crude oxime.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from ethanol/water to obtain pure 7-methoxy-1-tetralone oxime.
Step 2: Beckmann Rearrangement of 7-Methoxy-1-tetralone Oxime
This is the key ring-expansion step to form the seven-membered lactam ring.
Q3: My Beckmann rearrangement is giving a low yield of the desired lactam, 8-methoxy-1,3,4,5-tetrahydro-2H-azepin-2-one. What are the common issues?
A3: Low yields in the Beckmann rearrangement can be attributed to several factors, including the choice of reagent, reaction conditions, and the formation of side products.
-
Choice of Rearrangement Agent:
-
Cause: Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used but can lead to charring and side reactions if the temperature is not carefully controlled.[2]
-
Solution: Polyphosphoric acid (PPA) is often a good choice for this substrate. The reaction should be heated carefully, typically in the range of 100-130 °C. Milder reagents like tosyl chloride followed by a base, or cyanuric chloride in DMF can also be effective and may reduce side reactions.[3]
-
-
Beckmann Fragmentation:
-
Cause: A common side reaction is the fragmentation of the intermediate, which leads to the formation of a nitrile instead of the desired lactam. This is more likely if the migrating group can form a stable carbocation.[2]
-
Solution: Using milder conditions and lower temperatures can help to suppress fragmentation. Reagents like phosphorus pentachloride or thionyl chloride can sometimes favor the rearrangement over fragmentation.[3]
-
Q4: I am getting a mixture of two isomeric lactams. How can I control the regioselectivity of the rearrangement?
A4: The Beckmann rearrangement is a stereospecific reaction where the group anti (trans) to the hydroxyl group on the oxime migrates.[4] The formation of two regioisomers indicates that you are likely starting with a mixture of (E)- and (Z)-oxime isomers, or the reaction conditions are causing isomerization before rearrangement.
-
Control of Oxime Stereochemistry:
-
Solution: It is crucial to either use a pure oxime isomer or reaction conditions that favor the formation of the desired lactam. In the case of 7-methoxy-1-tetralone oxime, migration of the aryl group leads to one lactam, while migration of the alkyl portion of the ring leads to the desired 8-methoxy-1,3,4,5-tetrahydro-2H-azepin-2-one. The relative migratory aptitude is generally aryl > alkyl, but the anti configuration is the determining factor.[5]
-
Practical Tip: Often, one oxime isomer is thermodynamically more stable and will be the major product of the oximation reaction. Careful purification of the oxime can provide a single isomer for the rearrangement.
-
Figure 2: Key steps in the Beckmann rearrangement mechanism.
Step 3: O-Methylation of 8-Methoxy-1,3,4,5-tetrahydro-2H-azepin-2-one
This final step converts the lactam to the desired lactim ether.
Q5: My O-methylation of the lactam is not working well. I'm getting low conversion or a mixture of products.
A5: The O-methylation of lactams can be challenging due to the competing N-methylation. The choice of methylating agent and reaction conditions is critical for selectivity.
-
Low Conversion:
-
Cause: The lactam may not be sufficiently deprotonated for methylation to occur, or the methylating agent may not be reactive enough.
-
Solution: If using a methyl halide like methyl iodide, a strong base such as sodium hydride is typically required to deprotonate the lactam. Ensure anhydrous conditions, as any water will quench the base.
-
-
N-Methylation vs. O-Methylation:
-
Cause: Lactams are amides and can be alkylated on either the nitrogen or the oxygen atom. N-alkylation is often the thermodynamically favored product, while O-alkylation is the kinetically favored product, especially with "hard" alkylating agents.
-
Solution: To favor O-methylation, use a hard methylating agent such as dimethyl sulfate or a Meerwein salt (e.g., trimethyloxonium tetrafluoroborate).[6][7] These reagents preferentially attack the harder oxygen atom of the amide. Running the reaction at lower temperatures can also favor the kinetic O-methylated product.
-
Table 1: Comparison of Methylating Agents for Lactam O-Methylation
| Methylating Agent | Typical Conditions | Selectivity (O vs. N) | Pros | Cons |
| Dimethyl Sulfate | With a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) | Good for O-methylation | Readily available, effective | Highly toxic, requires careful handling |
| Methyl Iodide | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) | Can lead to a mixture, often favors N-methylation | Common lab reagent | Requires strong base, potential for N-methylation |
| Meerwein's Salt (e.g., Me₃OBF₄) | Inert solvent (e.g., CH₂Cl₂) | Excellent for O-methylation | Highly selective for O-alkylation | Expensive, moisture-sensitive |
Q6: How do I purify the final product, this compound, from the reaction mixture?
A6: The purification strategy will depend on the byproducts from your chosen methylation method.
-
From Dimethyl Sulfate or Methyl Iodide:
-
Quench the reaction carefully with water or an aqueous ammonium chloride solution.
-
Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by vacuum distillation. This compound has a boiling point of around 52-53 °C at 18 mmHg.
-
-
Separating O- and N-Methylated Products: If you have a mixture of O- and N-methylated products, separation by column chromatography on silica gel is usually effective. The polarity of the two isomers is typically different enough to allow for separation.
Part 2: FAQs for the Green Synthesis Route
This route offers a more streamlined and environmentally friendly approach.
Q7: I am considering the "green" synthesis from ε-caprolactam and dimethyl carbonate (DMC). What are the optimal conditions?
A7: A study on this green synthesis route has established optimal conditions for high yield and purity.[8]
Table 2: Optimized Conditions for the Green Synthesis of this compound [8]
| Parameter | Optimal Value |
| Mole ratio (DMC:ε-caprolactam) | 0.6 |
| Reaction Temperature | 353 K (80 °C) |
| DMC Addition Time | 2 hours (dropwise) |
| Post-reaction Time | 1 hour |
| Reported Yield | 81.2% |
| Reported Purity | >98% (by GC) |
Q8: What are the main challenges or potential issues with the green synthesis route?
A8: While this route is efficient, there are a few points to consider:
-
Temperature Control: The reaction temperature should be carefully controlled. Lower temperatures will result in a sluggish reaction, while significantly higher temperatures could lead to side reactions.
-
Slow Addition of DMC: The dropwise addition of dimethyl carbonate is important to maintain control over the reaction exotherm and to ensure efficient methylation.
-
Moisture: As with most organic reactions, it is advisable to use dry reagents and glassware to avoid potential hydrolysis of the product or reactants.
Q9: How is the product from the green synthesis route typically purified?
A9: Given the high reported purity of the crude product from this reaction, purification is often straightforward.[8]
-
After the reaction is complete, the excess dimethyl carbonate and any volatile byproducts can be removed by distillation.
-
The remaining residue can then be purified by vacuum distillation to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines | Poster Board #1207 - American Chemical Society [acs.digitellinc.com]
- 6. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting purification issues of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Welcome to the technical support center for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (also known as O-Methylcaprolactim). This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure you achieve the highest purity for your downstream applications.
Troubleshooting Guide: Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My final product is a yellow to brown oil, but the literature reports it as a colorless liquid. What is the likely cause and how can I fix it?
Answer:
A yellow or brown hue in your final product is a common issue and typically indicates the presence of impurities. The discoloration can arise from several sources:
-
Residual Starting Material or Reagents: Incomplete reaction or inadequate quenching can leave traces of starting materials or reagents that are colored or degrade upon heating.
-
By-products from Synthesis: The synthesis of this compound, often proceeding from ε-caprolactam, can generate colored by-products, especially under harsh reaction conditions.
-
Thermal Decomposition: This compound can be sensitive to high temperatures. Prolonged heating during distillation at atmospheric pressure can lead to decomposition and the formation of colored impurities.
-
Oxidation: Like many amines, this compound can be susceptible to air oxidation over time, which can lead to discoloration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a discolored product.
Recommended Solutions:
-
Fractional Vacuum Distillation: This is the most effective method for removing both lower and higher boiling point impurities. This compound has a boiling point of 52-53 °C at 18 mmHg[1]. Distilling under vacuum is crucial to prevent thermal decomposition.
-
Protocol:
-
Ensure your distillation apparatus is clean, dry, and free of leaks.
-
Use a short-path distillation setup for smaller scales to minimize product loss.
-
Pack the fractionating column with Raschig rings or use a Vigreux column to improve separation efficiency.
-
Collect fractions and analyze their purity by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Combine the pure fractions.
-
-
-
Activated Carbon Treatment: If the discoloration is due to trace amounts of highly conjugated impurities, treatment with activated carbon can be effective.
-
Protocol:
-
Dissolve the crude product in a low-boiling, non-polar organic solvent (e.g., diethyl ether, hexane).
-
Add a small amount of activated carbon (typically 1-2% w/w).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
Proceed with vacuum distillation for final purification.
-
-
-
Column Chromatography: For stubborn impurities that co-distill with the product, column chromatography can be an effective, albeit more labor-intensive, solution. Due to the basic nature of the amine, specialized stationary phases or mobile phase additives are often necessary to prevent streaking and poor separation on standard silica gel.[2]
-
Recommended Systems:
-
Stationary Phase: Alumina (basic or neutral) or amine-functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in hexane. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape and reduce tailing on silica gel.[2]
-
-
Question 2: My GC analysis shows a significant peak corresponding to ε-caprolactam. How can I remove this impurity?
Answer:
The presence of unreacted ε-caprolactam is a common issue, particularly if the methylation reaction has not gone to completion. Due to the significantly higher boiling point and polarity of ε-caprolactam compared to the product, its removal is generally straightforward.
Physical Properties for Separation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point |
| This compound | 127.18 | 52-53 °C at 18 mmHg[1] |
| ε-caprolactam | 113.16 | 268.5 °C at 760 mmHg |
Recommended Solutions:
-
Aqueous Wash: The higher water solubility of ε-caprolactam can be exploited in a liquid-liquid extraction.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer several times with water or brine. This will preferentially draw the more polar ε-caprolactam into the aqueous phase.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase.
-
Follow with vacuum distillation for final purification.
-
-
-
Vacuum Distillation: As highlighted in the table above, the large difference in boiling points makes vacuum distillation an excellent method for separation. The ε-caprolactam will remain as a high-boiling residue.
Question 3: I am observing a peak in my GC-MS with a mass consistent with the hydrolyzed product (caprolactam). How can I avoid this?
Answer:
This compound is a lactim ether, and this functional group is susceptible to hydrolysis back to the corresponding lactam (ε-caprolactam) in the presence of water, especially under acidic or basic conditions.
Hydrolysis Prevention Workflow:
References
Stability issues and degradation products of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Welcome to the technical support center for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS 2525-16-8). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding potential degradation products. As a cyclic enamine, this compound exhibits specific reactivity that requires careful handling and storage to ensure experimental integrity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern is its susceptibility to hydrolysis. The enamine functional group is readily hydrolyzed, especially in the presence of moisture and acidic conditions, to yield hexahydroazepin-2-one (also known as caprolactam) and methanol.[1][2][3] Rigorous exclusion of water is crucial for maintaining the integrity of the compound.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and air. Some suppliers provide this compound stabilized with potassium hydroxide (KOH) to mitigate hydrolysis by neutralizing any acidic impurities.
Q3: I observe a new peak in my chromatogram after storing my sample in solution. What could it be?
A3: A new peak is likely a degradation product. The most probable degradation product is hexahydroazepin-2-one, formed via hydrolysis. Depending on the storage conditions and the presence of oxidizing agents, other degradation products such as N-oxides or lactams could also be formed. We recommend performing a forced degradation study to identify potential degradants and confirm the identity of the new peak using techniques like LC-MS or GC-MS.
Q4: Can I use protic solvents like methanol or ethanol to prepare stock solutions?
A4: While it may be necessary for some applications, using protic solvents, especially in the presence of any acidic impurities, can promote the hydrolysis of the enamine. If protic solvents must be used, it is advisable to prepare fresh solutions before each experiment and store them at low temperatures for short periods. Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred for stock solutions to enhance stability.
Q5: How does pH affect the stability of this compound?
A5: The compound is most stable in basic to neutral conditions. Acidic conditions will catalyze the hydrolysis of the enamine to the corresponding ketone (in this case, the lactam tautomer) and methanol. The mechanism involves protonation of the enamine at the alpha-carbon, followed by the addition of water to the resulting iminium ion.[1][2]
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent analytical results (e.g., varying peak areas for the parent compound). | Ongoing degradation in solution. | The enamine functionality is sensitive to hydrolysis. Ensure that all solvents are anhydrous and that solutions are prepared fresh. If storing solutions, even for a short period, keep them at 2-8°C and under an inert atmosphere. Consider using a co-solvent system that minimizes water content. |
| Appearance of a major new peak, often with a different retention time, in HPLC or GC analysis. | Hydrolysis to Hexahydroazepin-2-one. | This is the most common degradation pathway. To confirm, you can intentionally expose a small sample to acidic water and analyze the resulting mixture. The peak corresponding to the degradation product should increase significantly. The identity can be confirmed by comparing the retention time and mass spectrum with a standard of hexahydroazepin-2-one. |
| Formation of multiple minor, unidentified peaks, especially under oxidative stress. | Oxidative degradation. | The cyclic amine portion of the molecule can be susceptible to oxidation. This can lead to the formation of N-oxides or further oxidation to lactams.[4] To investigate this, perform a forced degradation study using an oxidizing agent like hydrogen peroxide. Characterize the resulting peaks using LC-MS/MS or GC-MS to identify the molecular weights of the degradation products. |
| Discoloration of the sample (e.g., turning yellow or brown) over time. | Potential polymerization or complex degradation pathways. | Discoloration can indicate the formation of complex polymeric materials or multiple degradation products. This may be accelerated by exposure to light, air, or elevated temperatures. Store the compound protected from light and in a tightly sealed container. If discoloration is observed, the purity of the material should be re-assessed before use. |
| Low recovery of the compound from a reaction mixture. | Degradation during workup or purification. | If your reaction workup involves acidic conditions (e.g., an acidic wash), you may be inadvertently hydrolyzing your product. Use neutral or slightly basic conditions for extraction and purification where possible. Avoid prolonged exposure to silica gel during chromatography, as its acidic nature can promote degradation. Consider using neutral alumina for purification. |
Predicted Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis and oxidation.
Hydrolytic Degradation
The enamine moiety is the most reactive site for hydrolysis. In the presence of water, particularly under acidic catalysis, the compound is expected to hydrolyze to hexahydroazepin-2-one and methanol.
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation
The cyclic amine can undergo oxidation. A potential pathway involves oxidation at the carbon adjacent to the nitrogen, which could lead to the formation of a lactam.
Caption: Predicted oxidative degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS).
Caption: Forced degradation experimental workflow.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and/or Mass Spectrometry |
Note: The acidic mobile phase may cause on-column degradation. A neutral or basic mobile phase (e.g., using an ammonium bicarbonate buffer) might be more suitable, but this will depend on the specific column chemistry and the stability of the degradation products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source | Chem-Station Int. Ed. [en.chem-station.com]
Overcoming challenges in scaling up the production of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of scaling up the production of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to create a comprehensive guide. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your synthesis at scale.
Core Synthetic Pathways: A Strategic Overview
The synthesis of this compound, also known as O-Methylcaprolactim, is primarily approached via two strategic routes. The choice between them often hinges on factors like available starting materials, scale, and environmental considerations.
-
The Beckmann Rearrangement Route: A classical and robust method involving the acid-catalyzed rearrangement of 2-methoxycyclohexanone oxime. This is analogous to the industrial synthesis of ε-caprolactam, the monomer for Nylon 6.[1][2][3]
-
The "Green" Methylation Route: A more modern approach that involves the direct methylation of ε-caprolactam using a green reagent like dimethylcarbonate (DMC).[4][5]
The following workflow diagram illustrates the key stages of these two pathways.
Caption: Overview of the two primary synthetic pathways.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before embarking on the synthesis.
Q1: What are the primary safety concerns I should be aware of?
A1: Both synthetic routes have specific hazards.
-
Beckmann Rearrangement: This reaction is highly exothermic and traditionally uses strong, corrosive acids like oleum or concentrated sulfuric acid, which require careful handling and robust temperature control.[3][6] The oximation step often uses hydroxylamine or its salts, which can be unstable.
-
Methylation Route: Dimethylcarbonate (DMC) is a flammable liquid. While considered a "green" reagent, it is still a hazardous substance. The final product, this compound, is a flammable liquid and can cause severe skin burns and eye damage.[7] Always consult the Safety Data Sheet (SDS) for all reagents and products, and perform a thorough risk assessment before starting any experiment.
Q2: How do I decide between the Beckmann rearrangement and the direct methylation route for my scale-up?
A2: Your decision should be based on a multi-factor analysis:
| Factor | Beckmann Rearrangement Route | 'Green' Methylation Route |
| Precursor Availability | Requires 2-methoxycyclohexanone, which may need to be synthesized.[8][9] | Starts from the readily available and inexpensive ε-caprolactam. |
| Scalability | Well-established for large-scale industrial production of analogous compounds like caprolactam.[1][10][11] However, managing the exotherm and corrosive waste stream can be challenging. | Reported as a high-yield lab-scale synthesis (up to 81.2%).[4][5] Scale-up challenges may include reaction kinetics and purification from unreacted starting material. |
| Process Complexity | Multi-step process (oxidation, oximation, rearrangement) increases operational complexity. | A single-step reaction, which is generally preferable for process efficiency. |
| Environmental Impact | Generates a significant amount of acidic waste (e.g., ammonium sulfate) that requires neutralization and disposal.[1][12] | Uses a greener methylating agent (DMC) and potentially has a better atom economy. |
Recommendation: For initial discovery and smaller scales where process simplicity is key, the methylation route is attractive. For large-scale industrial production where the challenges of a multi-step synthesis and waste management can be engineered, the Beckmann rearrangement offers a well-trodden, albeit more complex, path.
Troubleshooting Guide: The Beckmann Rearrangement Pathway
This section provides in-depth troubleshooting for the multi-step synthesis starting from 2-methoxycyclohexanone.
Step 1: Oximation of 2-Methoxycyclohexanone
Q: My oximation reaction with hydroxylamine is sluggish and gives incomplete conversion. How can I improve it?
A: Incomplete conversion is a common issue, often stemming from pH control and reagent solubility. The reaction involves the nucleophilic addition of hydroxylamine to the ketone, followed by dehydration.[13]
-
Causality & Solution: The free base of hydroxylamine (NH₂OH) is the active nucleophile. When using hydroxylamine hydrochloride (NH₂OH·HCl), a base like sodium acetate is required to liberate the free hydroxylamine.[14] Ensure you are using at least a stoichiometric amount of base. The optimal pH for oximation is typically weakly acidic to neutral (pH 4-7). Too low a pH protonates the hydroxylamine, reducing its nucleophilicity, while too high a pH can lead to side reactions.
-
Protocol Insight: Monitor the reaction pH and adjust as necessary. Using a buffered system can help maintain the optimal pH range. Increasing the temperature moderately (e.g., to 50-70°C) can also increase the reaction rate, but monitor for potential decomposition.
Step 2: The Beckmann Rearrangement
The rearrangement of the oxime to the lactam is the critical, and often most challenging, step in the sequence.[3][15][16]
Caption: Key steps in the Beckmann rearrangement mechanism.
Q: I'm attempting a large-scale Beckmann rearrangement, but the reaction is dangerously exothermic and difficult to control. What are my options?
A: This is the primary hazard of scaling up this reaction. The heat is generated from the rearrangement itself and the dilution of the strong acid (e.g., oleum).[6][11]
-
Causality & Solution: Poor heat dissipation on a larger scale can lead to a runaway reaction and decomposition. The solution lies in controlled addition and efficient cooling.
-
Reverse Addition: Instead of adding the acid to the oxime, consider adding a melt of the oxime to the pre-heated acid. This allows the reaction to proceed immediately, preventing the buildup of unreacted starting material.
-
Controlled Dosing: Use a syringe pump or a dosing pump for slow, continuous addition of the oxime. The addition rate should be tied to the internal temperature of the reactor, allowing you to maintain a steady state.[6]
-
Reactor Configuration: Use a jacketed reactor with a powerful overhead stirrer and an efficient cooling system. Ensure good agitation to prevent localized hot spots.
-
Q: My yield is low, and I've isolated a nitrile by-product. What is happening and how can I prevent it?
A: You are likely observing Beckmann fragmentation, a common side reaction that competes with the desired rearrangement.[3][17]
-
Causality & Solution: Fragmentation is favored when the migrating group can form a stable carbocation.[17] In the case of 2-methoxycyclohexanone oxime, the migrating group is an alkyl chain, but the presence of the methoxy group and certain reaction conditions can still promote this pathway.
-
Temperature: Higher temperatures tend to favor fragmentation. Maintain the lowest possible temperature that still allows for a reasonable reaction rate. For oleum-based systems, this is often in the 70-130°C range, but optimization is key.[6]
-
Catalyst Choice: While strong acids like sulfuric acid or oleum are common, other reagents can promote the rearrangement under milder conditions. Catalytic systems like cyanuric chloride/zinc chloride have been shown to be effective.[3] Exploring these alternatives may suppress fragmentation.
-
| Troubleshooting Summary: Beckmann Rearrangement | |
| Problem | Primary Cause |
| Low Conversion | Insufficient acid strength/activity; Low temperature |
| Difficult Temperature Control | Highly exothermic reaction; Poor heat transfer |
| Low Yield (Nitrile Formation) | Beckmann Fragmentation |
| Difficult Product Isolation | Product is salt in strong acid |
Troubleshooting Guide: The 'Green' Methylation Route
This pathway offers a more environmentally benign, single-step alternative to the classical route.[4][5]
Q: My methylation of ε-caprolactam with dimethylcarbonate (DMC) is giving a low yield, even after extended reaction times. How can I drive the reaction to completion?
A: The reaction between an amide (lactam) and DMC to form an O-methylated product is an equilibrium-driven process. Achieving high conversion requires optimizing several factors. A study on this specific synthesis found optimal conditions that resulted in an 81.2% yield.[4][5]
-
Causality & Solution:
-
Temperature: The reaction requires thermal activation. The optimal temperature was found to be 353 K (80°C).[5] Ensure your reaction is maintained at this temperature.
-
Stoichiometry: Interestingly, the highest yield was achieved with a sub-stoichiometric amount of DMC (mole ratio of DMC to ε-caprolactam of 0.6).[5] Using a large excess of DMC may not be beneficial and could complicate purification.
-
Addition Rate: The rate of addition of DMC is critical. A slow, drop-wise addition over 2 hours was found to be optimal, followed by a 1-hour post-reaction time.[5] This suggests that maintaining a low, steady concentration of the methylating agent is key to avoiding side reactions.
-
Optimized Conditions for Methylation[4][5]
| Parameter | Optimal Value |
| Mole Ratio (DMC:ε-Caprolactam) | 0.6 |
| Reaction Temperature | 353 K (80°C) |
| DMC Addition Time | 2 hours |
| Post-Reaction Time | 1 hour |
| Reported Yield | 81.2% |
| Reported Purity (by GC) | >98% |
By adhering to these optimized parameters, you can significantly improve your chances of achieving high conversion and yield in this greener synthetic route.
References
- 1. valcogroup-valves.com [valcogroup-valves.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 7. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-メトキシシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Methoxycyclohexanone | C7H12O2 | CID 110998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. krohne.com [krohne.com]
- 11. chemcess.com [chemcess.com]
- 12. Caprolactam - Wikipedia [en.wikipedia.org]
- 13. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Beckmann Rearrangement [organic-chemistry.org]
- 16. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 17. benchchem.com [benchchem.com]
Interpreting complex NMR spectra of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Technical Support Center: 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Introduction: The analysis of this compound, an O-methylated lactim ether, presents unique challenges in NMR spectroscopy. Its seven-membered ring possesses significant conformational flexibility, which often results in complex, broad, or overlapping signals that can be difficult to interpret. This guide is designed to provide researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and understanding the nuances of this molecule's NMR spectrum. We will explore the underlying reasons for spectral complexities and provide validated, step-by-step strategies to achieve accurate structural elucidation.
Troubleshooting Guide: From Complex Spectra to Clear Assignments
This section addresses specific, practical problems encountered during the NMR analysis of this compound.
Question: Why do the signals for the methylene protons (C3, C4, C5 positions) appear as a broad, unresolved multiplet?
Answer: This is one of the most common issues and stems from two primary factors: small differences in chemical shifts and dynamic conformational exchange. The azepane ring is not rigid and can interconvert between several low-energy conformations, such as pseudo-chair and pseudo-boat forms.[1][2][3] If the rate of this interconversion is on the same timescale as the NMR experiment, it leads to significant signal broadening.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most powerful tool for investigating dynamic processes.[4]
-
Cooling the sample (e.g., to 253 K or 183 K): This slows the conformational exchange. If you are observing an equilibrium, the broad signals may resolve into two or more distinct sets of sharp signals, representing the individual conformers.[4][5]
-
Heating the sample (e.g., to 323 K or higher): This accelerates the exchange. The signals may coalesce into a single, sharp, time-averaged signal. This confirms that dynamic exchange is the cause of the broadening.
-
-
Solvent Change: The chemical shifts of protons can be sensitive to the solvent environment.[6]
-
Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can often induce differential shifts (known as Aromatic Solvent Induced Shifts, or ASIS) that break the signal overlap. Protons on one face of the molecule may be shielded by the benzene ring current, improving spectral dispersion.
-
-
Utilize 2D NMR: If temperature or solvent changes are insufficient, 2D NMR is essential.
-
A COSY (Correlation Spectroscopy) experiment will reveal which protons are spin-coupled to each other, allowing you to trace the connectivity through the C2-C3-C4-C5-C6 chain, even if the 1D signals overlap.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal directly to its attached carbon, providing definitive assignments and resolving overlap by spreading the signals across a second dimension.[7]
-
Question: My signals are generally broad across the entire spectrum, not just in one region. What could be the cause?
Answer: Pervasive signal broadening can arise from several sources, ranging from sample preparation to inherent molecular properties.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing broad NMR signals.
Explanations:
-
Sample Homogeneity: Ensure your sample is fully dissolved and free of particulates. Poorly dissolved material or high concentrations can lead to viscosity and magnetic susceptibility issues, causing broad lines.[6]
-
Shimming: Poor shimming of the magnetic field is a common instrumental cause of broad peaks. Always ensure the instrument is properly shimmed on your sample before acquisition.
-
Paramagnetic Contamination: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions from glassware or reagents) can cause significant line broadening.[8] Degassing the sample by bubbling an inert gas (N₂ or Ar) through it can sometimes help.
-
Molecular Dynamics: As discussed previously, if the broadening is temperature-dependent, it is indicative of a molecular process occurring on the NMR timescale.[4]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical environment of each nucleus dictates its resonant frequency. The following table provides expected chemical shift ranges in a standard solvent like CDCl₃. Actual values can vary based on solvent, concentration, and temperature.[9][10][11]
| Position Label | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| OCH₃ | Protons | ~3.6 (s, 3H) | - | Singlet, typically sharp. |
| OCH₃ | Carbon | - | ~53-56 | The chemical shift can be influenced by conformation.[12] |
| C7 | Carbon | - | ~160-165 | Imine-like carbon, significantly downfield. |
| C6 | Protons | ~3.2-3.4 (m, 2H) | - | Adjacent to electronegative nitrogen. |
| C6 | Carbon | - | ~45-50 | |
| C2 | Protons | ~2.3-2.5 (m, 2H) | - | Allylic to the C=N bond. |
| C2 | Carbon | - | ~35-40 | |
| C3, C4, C5 | Protons | ~1.5-1.8 (m, 6H) | - | Often overlap significantly due to similar aliphatic environments. |
| C3, C4, C5 | Carbons | - | ~25-30 |
Q2: How can I definitively assign the C2 and C6 methylene protons, which are both adjacent to the heteroatoms?
A2: While both C2 and C6 protons are adjacent to key functional groups, their electronic environments are distinct. The C6 protons are directly attached to a saturated carbon bonded to an sp³ nitrogen, while the C2 protons are on a carbon adjacent to the sp² carbon of the C=N bond. This leads to different chemical shifts.
Definitive Assignment Protocol:
-
Run a ¹³C DEPT-135 Spectrum: This experiment will confirm that all signals in the aliphatic region correspond to CH₂ groups (they will appear as negative peaks).
-
Acquire a 2D HSQC Spectrum: This is the most direct method. It correlates each proton signal to the carbon it is attached to. You can easily distinguish the C2 proton multiplet from the C6 proton multiplet by their correlation to the distinct C2 and C6 carbon signals.
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This experiment reveals longer-range (2-3 bond) correlations and serves as a powerful validation tool.
-
Look for a correlation from the sharp methoxy proton singlet (~3.6 ppm) to the C7 carbon (~160-165 ppm). This confirms the OCH₃ and C7 assignments.
-
The C2 protons (~2.3-2.5 ppm) should show a correlation to the C7 carbon.
-
The C6 protons (~3.2-3.4 ppm) will not show a correlation to C7, but may show one to C5.
-
Caption: Key HMBC correlations for structural validation.
Q3: Does this molecule exhibit tautomerism? Why is there no N-H proton signal?
A3: The structure, this compound, is the O-methyl ether of the lactim tautomer of ε-caprolactam. The methylation of the oxygen atom "locks" the molecule in this imino ether form. Consequently, it does not exhibit the classic lactam-lactim tautomerism, and there is no proton on the nitrogen atom. The absence of an exchangeable N-H proton signal (typically a broad singlet) is a key diagnostic feature confirming the structure as the O-methylated derivative.
References
- 1. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. chemeo.com [chemeo.com]
- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
This guide provides comprehensive best practices for the long-term storage of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS No. 2525-16-8), also known as O-Methylcaprolactim. Adherence to these protocols is critical for maintaining the compound's chemical integrity, ensuring the validity of experimental data, and promoting laboratory safety.
Core Storage Principles: A Quick Reference Guide
For experienced personnel requiring immediate parameters, the following table summarizes the ideal long-term storage conditions. The subsequent sections provide the detailed scientific rationale and troubleshooting for these recommendations.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2–8°C[1] | Minimizes kinetic rates of degradation pathways. For extended periods (>1 year), consider -20°C. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine moiety and reaction with atmospheric CO₂.[2] |
| Container | Amber Glass Vial/Bottle with PTFE-lined Cap | Protects from light-catalyzed degradation and ensures an inert, tightly sealed environment.[2][3] |
| Light Exposure | Store in Darkness (e.g., inside a cabinet or box) | Prevents photolytic degradation. |
| Moisture | Store in a dry environment; use desiccants if needed | The compound is hygroscopic; moisture can facilitate hydrolysis and other reactions.[2] |
| Chemical Segregation | Store in a flammable materials cabinet | The compound is a flammable liquid.[4] Store away from strong acids, bases, and oxidizing agents.[5][6] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, explaining the causality behind each recommended practice.
Q1: What are the primary degradation pathways for this compound?
A1: As a cyclic amine and imino ether, this compound is susceptible to several degradation mechanisms, primarily oxidation, hydrolysis, and reaction with atmospheric carbon dioxide.[2][7]
-
Oxidation: The amine functionality can be oxidized by atmospheric oxygen, a common degradation pathway for amines that often results in discoloration (yellowing or browning).[2] This process can be accelerated by light and elevated temperatures.
-
Hydrolysis: Although relatively stable, the imino ether linkage can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic contaminants, which would cleave the molecule.
-
Reaction with Carbon Dioxide: Like many amines, it can react with CO₂ from the air to form carbamate salts, which may appear as a precipitate or haze in the liquid.[2]
To visualize these potential issues, refer to the degradation pathway diagram below.
Caption: Potential degradation pathways for this compound.
Q2: Why is refrigeration at 2–8°C specifically recommended?
A2: Storing the compound at 2–8°C is a critical measure to reduce the rate of all potential chemical degradation reactions.[1][2] Chemical reaction kinetics are highly dependent on temperature; refrigeration slows molecular motion, thereby decreasing the frequency and energy of collisions that lead to degradation. While ambient temperature might be acceptable for very short-term use, long-term stability is significantly enhanced in a cold environment. For storage extending beyond one year, freezing at -20°C can further preserve integrity, provided the container is properly sealed to prevent moisture ingress during temperature cycles.
Q3: Is a standard laboratory refrigerator acceptable for storage?
A3: No. This compound is classified as a flammable liquid with a flash point of approximately 51°C.[4] Storing flammable liquids in a standard domestic refrigerator is extremely hazardous. These units have internal ignition sources (e.g., lights, thermostats, compressors) that can ignite flammable vapors, potentially causing an explosion.[3][8] You must use a refrigerator specifically designed for flammable material storage (often labeled as "flammable storage" or "lab-safe").[3] These refrigerators have no internal ignition sources.
Q4: What chemical incompatibilities should I be aware of in my storage area?
A4: Proper chemical segregation is crucial for safety.[5] this compound should not be stored with or near:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, hydrogen peroxide): Contact can lead to a violent reaction, fire, or explosion.[9][10]
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid): As a base, it will undergo a vigorous exothermic reaction with acids.[6]
-
Reactive Metals and Halogens: Avoid storage near materials that are incompatible with amines in general.[6]
Always store it within a dedicated flammable liquids cabinet, segregated from these other hazard classes.[5]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during storage and use.
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Interpretation |
| Sample has turned yellow or brown | Oxidation: The most likely cause is prolonged or repeated exposure to atmospheric oxygen.[2] | 1. Assess Purity: The discoloration indicates degradation. The compound's purity is compromised. Perform an analytical check (e.g., NMR, GC-MS) to quantify the level of impurity before use.2. Review Handling: For remaining pure stock, ensure all future handling is done under an inert atmosphere (see Protocol 1).3. Consider Discarding: If purity is significantly reduced (>5-10%), the material may no longer be suitable for sensitive applications. |
| Liquid appears cloudy or contains a precipitate | Moisture Contamination: Absorption of water, leading to low solubility of the compound or impurities.CO₂ Reaction: Formation of carbamate salts from exposure to air.[2] | 1. Equilibrate to Room Temp: Ensure the cloudiness isn't due to partial freezing. Allow the vial to warm to room temperature.2. Inert Gas Sparge: Gently bubble dry argon or nitrogen through the liquid for a few minutes. If the precipitate is a carbamate salt, this may help reverse its formation, though this is not always effective.3. Filtration/Centrifugation: If the precipitate persists, it indicates non-reversible contamination. The pure liquid may be recoverable by careful filtration or centrifugation under inert conditions, but purity must be re-verified. |
| Inconsistent experimental results using the same batch | Non-homogenous Degradation: The top layer of the material may have degraded more than the bulk due to exposure in the container's headspace.Contamination: Introduction of an unknown reactive species during previous use. | 1. Homogenize: Before taking an aliquot, ensure the bottle is at room temperature and gently swirl to mix.2. Verify Purity: Run a purity analysis on a recent aliquot. Compare this to the original Certificate of Analysis.3. Isolate Aliquots: Implement a strict aliquoting protocol (see Protocol 1) to prevent contamination of the main stock bottle. Use a fresh, clean syringe/pipette for every use. |
Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol minimizes the risk of contaminating the bulk supply, ensuring long-term viability.
-
Preparation: Allow the main stock bottle of this compound to equilibrate to room temperature in a fume hood. Assemble the required number of smaller amber glass vials with PTFE-lined caps.
-
Inert Atmosphere: Set up a manifold providing a gentle stream of dry argon or nitrogen gas. Insert a needle connected to the gas line into the headspace of the stock bottle and a second, wider-gauge needle to act as a vent.
-
Purging: Flush the headspace of the stock bottle for 2-3 minutes to displace air and moisture.
-
Transfer: Using a clean, dry glass syringe, withdraw the desired volume of the compound.
-
Aliquot Dispensing: Dispense the liquid into the smaller vials. Before sealing, flush the headspace of each new aliquot vial with inert gas for 30-60 seconds.
-
Sealing: Tightly cap each vial. For extra security against moisture and air ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, concentration (if diluted), date of aliquoting, and a unique identifier.
-
Storage: Place the newly created aliquots in a properly rated flammable storage refrigerator at 2–8°C.[3][8]
The following workflow diagram illustrates the decision-making process for proper storage.
Caption: Decision workflow for storing this compound.
References
- 1. This compound CAS#: 2525-16-8 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 6. nyu.edu [nyu.edu]
- 7. rjptonline.org [rjptonline.org]
- 8. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
Validation & Comparative
A Comparative Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine and Other Azepine Derivatives for Researchers and Drug Development Professionals
The seven-membered nitrogen-containing heterocyclic scaffold, azepine, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its inherent conformational flexibility allows for optimal interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a detailed comparison of the simple derivative, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, with other more complex and biologically characterized azepine derivatives. Through an in-depth analysis of their structural nuances and available experimental data, we aim to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships within this important class of compounds.
While this compound, also known as O-methylcaprolactim, is a readily available chemical intermediate, public domain literature on its specific biological activities is notably scarce. Therefore, this guide will leverage data from structurally related and well-characterized azepine derivatives to infer its potential pharmacological profile and to highlight the impact of structural modifications on biological activity.
The Azepine Scaffold: A Privileged Structure in Drug Discovery
Azepine derivatives have demonstrated significant therapeutic potential across various disease areas, including disorders of the central nervous system (CNS), inflammation, and infectious diseases.[1] Their unique three-dimensional conformations enable them to bind with high affinity to a range of receptors and enzymes. This guide will focus on three key areas where azepine derivatives have shown significant promise: dopamine receptor modulation, serotonin transporter inhibition, and acetylcholinesterase inhibition.
Structural Comparison of Selected Azepine Derivatives
To illustrate the impact of structural modifications on biological activity, we will compare this compound with a selection of other azepine derivatives for which quantitative biological data is available.
| Compound | Structure | Key Structural Features |
| This compound | Simple monocyclic tetrahydroazepine with a methoxy group. | |
| Azepinoindole Analog (Compound 7 in source) | ![]() | Fused azepino[4,5-b]indole scaffold. Conformationally constrained analog of known dopamine receptor antagonists. |
| 2,3,4,7-tetrahydro-1H-azepine Analog (Compound 8b in source) | ![]() | N-demethylated 2,3,4,7-tetrahydro-1H-azepine with a 3,4-dichlorophenyl substituent. Designed as a dual norepinephrine (NET) and dopamine (DAT) transporter inhibitor.[2] |
| Fused[3][4][5]triazolo[3][6]diazepine (Compound 5d in source) | A fused triazolo-diazepine derivative. |
Comparative Biological Activity
The following table summarizes the available quantitative data for the selected azepine derivatives, providing a basis for understanding their structure-activity relationships. It is important to reiterate that no specific biological activity data for this compound has been identified in the public domain.
| Compound | Target | Assay Type | Activity (Ki or IC50) | Reference |
| Azepinoindole Analog | Dopamine D1 Receptor | Radioligand Binding | Ki = 15 nM | [5] |
| Dopamine D2 Receptor | Radioligand Binding | Ki = 2.5 nM | [5] | |
| Serotonin 5-HT2 Receptor | Radioligand Binding | Ki = 1.1 nM | [5] | |
| 2,3,4,7-tetrahydro-1H-azepine Analog | Norepinephrine Transporter (NET) | Radioligand Binding | Ki = 5.2 nM | [2] |
| Dopamine Transporter (DAT) | Radioligand Binding | Ki = 11 nM | [2] | |
| Serotonin Transporter (SERT) | Radioligand Binding | Ki = 130 nM | [2] | |
| Fused[3][4][5]triazolo[3][6]diazepine | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 0.25 µM | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates that the addition of fused ring systems and specific substituents to the basic azepine scaffold dramatically influences biological activity and target selectivity. The simple methoxy group in this compound is a significant structural departure from the more complex, biologically active derivatives.
-
Dopamine and Serotonin Receptor Affinity: The azepinoindole analog, with its rigid, fused ring system, exhibits high affinity for both dopamine (D1 and D2) and serotonin (5-HT2) receptors.[5] This suggests that a constrained conformation is crucial for potent interaction with these G-protein coupled receptors. The lack of such a complex aromatic system in this compound makes it unlikely to possess high affinity for these specific receptors.
-
Monoamine Transporter Inhibition: The 2,3,4,7-tetrahydro-1H-azepine analog demonstrates potent dual inhibition of NET and DAT, with significantly lower affinity for SERT.[2] The 3,4-dichlorophenyl substituent is a key pharmacophore in this activity. This highlights the importance of specific lipophilic and electronically distinct aromatic substitutions for transporter binding.
-
Acetylcholinesterase Inhibition: The fused triazolo-diazepine derivative shows potent acetylcholinesterase inhibition.[7] The triazole ring and the overall molecular architecture are likely critical for fitting into the active site of the AChE enzyme.
Based on these comparisons, it is plausible that this compound itself may possess weak or no significant activity at these specific targets. However, its simple structure makes it an ideal starting point for chemical modifications to explore new pharmacological space.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of new azepine derivatives.
Dopamine Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2 receptors.
Experimental Workflow:
Dopamine Receptor Binding Assay Workflow
Step-by-Step Protocol:
-
Receptor Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
A fixed concentration of the radioligand (e.g., [3H]Spiperone) to determine total binding.
-
For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Serial dilutions of the test compound.
-
Receptor membranes (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filtermat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Reaction Pathway:
AChE Inhibition Assay Principle
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of acetylcholinesterase (from electric eel or human recombinant) in phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in buffer.
-
Prepare a solution of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the following:
-
Phosphate buffer (pH 8.0).
-
DTNB solution.
-
Test compound dilutions or vehicle control.
-
AChE solution.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and other more complex azepine derivatives. While the lack of direct biological data for the title compound limits a definitive performance comparison, the analysis of structurally related compounds provides valuable insights into the structure-activity relationships within the azepine class. The simple methoxy-tetrahydro-azepine core serves as a valuable, readily available starting point for the synthesis of more elaborate derivatives.
Future research should focus on the biological evaluation of this compound and its simple analogs to establish a baseline of activity. Subsequent synthetic efforts can then be directed towards the strategic introduction of substituents and fused ring systems to enhance potency and selectivity for desired biological targets. The experimental protocols provided herein offer a robust framework for such investigations. The continued exploration of the chemical space around the azepine scaffold holds significant promise for the discovery of novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding and comparison of the distribution of benzodiazepine receptors labeled with [3H]diazepam and [3H]alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of benzodiazepine receptor binding in membranes from human or rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-mediated synthesis of differentially substituted diazepines as AChE inhibitors; validation through molecular docking and Lipinski's filter to develop novel anti-neurodegenerative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Efficacy of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine and Related Benzazepine Analogs
Abstract
This guide provides a comparative analysis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine and structurally related benzazepine compounds. Due to a lack of publicly available efficacy data for this compound, this document focuses on the known pharmacological activities of analogous benzazepine derivatives to infer its potential therapeutic value. We will explore the structure-activity relationships within the benzazepine class, with a particular focus on the influence of methoxy substituents on receptor affinity. Furthermore, a detailed experimental protocol for a 5-HT1A receptor binding assay is provided as a representative method for evaluating the efficacy of these compounds.
Introduction to this compound
This compound, also known as O-methylcaprolactim, is a seven-membered heterocyclic compound.[1][2] Its synthesis has been described in the literature, including environmentally friendly "green synthesis" methods.[3] While its chemical properties are documented, there is a notable absence of published data regarding its biological efficacy, such as its interaction with specific pharmacological targets or its effects in biological systems.
The core structure of a tetrahydroazepine ring is a key feature in a variety of pharmacologically active compounds. The introduction of a methoxy group at the 7-position is anticipated to significantly influence the molecule's electronic and steric properties, thereby affecting its binding affinity to potential biological targets.
Comparative Analysis with Structurally Similar Benzazepine Derivatives
To understand the potential efficacy of this compound, we will examine a class of structurally related compounds: the benzazepines. These molecules incorporate the azepine ring fused to a benzene ring and have been the subject of extensive pharmacological investigation.
A study on 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines revealed that certain derivatives exhibit high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[4] Notably, a 5-methoxy substituted derivative demonstrated significant receptor affinity, suggesting that the methoxy group can play a crucial role in the pharmacological activity of this class of compounds.
Structure-Activity Relationships of Methoxy-Substituted Benzazepines
The position and nature of substituents on the benzazepine scaffold are critical determinants of their biological activity. The methoxy group, in particular, can influence activity through several mechanisms:
-
Electronic Effects: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with receptor binding sites.
-
Steric Effects: The size and orientation of the methoxy group can influence the overall conformation of the molecule, favoring a geometry that is complementary to the target binding pocket.
-
Metabolic Stability: Methoxy groups can influence the metabolic profile of a compound, potentially affecting its duration of action.
In the case of the 5-methoxy-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapines, the high affinity for the 5-HT1A receptor underscores the positive contribution of the methoxy substituent in that particular structural context.[4]
Comparative Efficacy Data of Representative Benzazepine Analogs
The following table summarizes the reported 5-HT1A receptor binding affinities for a selection of benzazepine derivatives, illustrating the impact of structural modifications.
| Compound | Structure | 5-HT1A Receptor Affinity (pKi) | Reference |
| (S)-5-Chloro-N-propyl-octahydronaphth[1,8-cd]azapine | (Structure not available in search results) | 8.2 | [4] |
| 5-Methoxy-N-propyl-octahydronaphth[1,8-cd]azapine | (Structure not available in search results) | 7.9-8.1 | [4] |
| Buspirone (Reference Compound) | (Structure not available in search results) | (Comparable to test compounds) | [4] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
This data highlights that methoxy substitution can lead to high receptor affinity, comparable to that of a known 5-HT1A ligand, buspirone.[4]
Postulated Efficacy of this compound
Based on the structure-activity relationships observed in the benzazepine series, it is plausible that this compound could exhibit affinity for neurological targets such as serotonin or adrenergic receptors. The 7-methoxy group, being an electron-donating group, could enhance binding to specific receptor sites. However, without direct experimental evidence, this remains a hypothesis. The simpler, non-fused ring structure of this compound compared to the bridged benzazepines will also significantly influence its conformational flexibility and overall pharmacological profile.
Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay
To empirically determine the efficacy of this compound, a radioligand binding assay is a standard and essential first step. The following protocol provides a detailed methodology for assessing the compound's affinity for the human 5-HT1A receptor.
Objective
To determine the inhibitory constant (Ki) of this compound for the human 5-HT1A receptor.
Materials
-
Human recombinant 5-HT1A receptor membranes (e.g., from CHO or HEK293 cells)
-
[³H]-8-OH-DPAT (radioligand)
-
This compound (test compound)
-
Serotonin (5-HT) or 8-OH-DPAT (non-labeled, for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-8-OH-DPAT, and receptor membranes.
-
Non-specific Binding: Assay buffer, [³H]-8-OH-DPAT, receptor membranes, and a high concentration of non-labeled serotonin or 8-OH-DPAT.
-
Test Compound: Assay buffer, [³H]-8-OH-DPAT, receptor membranes, and the desired concentration of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and a generic benzazepine core.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a 5-HT1A receptor radioligand binding assay.
Conclusion
While direct efficacy data for this compound is currently unavailable, a comparative analysis of structurally related benzazepine compounds suggests that the 7-methoxy substitution could impart significant pharmacological activity. Specifically, the known high affinity of methoxy-substituted benzazepines for the 5-HT1A receptor indicates a potential avenue for the therapeutic application of this compound in disorders of the central nervous system. The provided experimental protocol for a radioligand binding assay offers a clear path forward for the empirical evaluation of this compound's efficacy. Further research is warranted to elucidate the complete pharmacological profile of this compound and to validate its potential as a therapeutic agent.
References
- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Introduction: The Significance of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
This compound, also known as O-methylcaprolactim, is a valuable heterocyclic compound.[1][2][3] Its seven-membered ring structure containing a nitrogen atom makes it a key building block in the synthesis of various pharmacologically active molecules and other specialty chemicals. The methoxy group at the 7-position provides a reactive site for further functionalization, enhancing its versatility in drug discovery and development. Given its strategic importance, the efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers and chemical manufacturers. This guide provides a comprehensive comparison of the primary synthetic routes to this important molecule, offering detailed experimental protocols and performance data to inform methodology selection.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly revolves around the O-methylation of ε-caprolactam. This guide will focus on two prominent methods: the classical approach using dimethyl sulfate and a more contemporary "green" synthesis employing dimethyl carbonate. Additionally, we will briefly discuss the conceptual application of the Beckmann rearrangement as a foundational route to the ε-caprolactam precursor.
Method 1: Classical Synthesis via Alkylation with Dimethyl Sulfate
This long-established method involves the direct methylation of ε-caprolactam using dimethyl sulfate, a potent methylating agent. The reaction proceeds via a nucleophilic attack of the lactam's oxygen atom on the methyl group of dimethyl sulfate.
Mechanism of Action:
The reaction is typically carried out in an inert solvent like benzene. The lone pair of electrons on the oxygen atom of the ε-caprolactam attacks one of the methyl groups of dimethyl sulfate. This results in the formation of a methylated intermediate and the displacement of a methyl sulfate anion. Subsequent workup with a base, such as potassium carbonate, neutralizes the reaction mixture and facilitates the isolation of the desired product.
Figure 1: Workflow for the synthesis of this compound using dimethyl sulfate.
Experimental Protocol:
The following protocol is adapted from a procedure published in Organic Syntheses.[4]
-
Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 678 g (6.0 moles) of ε-caprolactam and 2 liters of benzene.
-
Heating: Heat the mixture to reflux on a steam bath until all the ε-caprolactam has dissolved.
-
Addition of Dimethyl Sulfate: With continuous stirring, add 569 ml (757 g, 6.0 moles) of dimethyl sulfate through the dropping funnel at a rate of approximately 4 ml per minute. This addition should take about 2.5 hours.
-
Reaction: Continue stirring and heating for an additional 2 hours. Two distinct phases will become visible. Discontinue stirring and continue to heat under reflux for another 14 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly add 600 ml of 50% aqueous potassium carbonate solution with gentle stirring over 30 minutes.
-
Isolation: After the evolution of carbon dioxide ceases, stir the mixture for an additional 30 minutes. Filter the mixture to remove the precipitated potassium methyl sulfate. Wash the filter cake with two 100-ml portions of ether and combine the washings with the filtrate.
-
Purification: Separate the aqueous layer in a separatory funnel. Remove the benzene and ether from the organic layer by distillation under reduced pressure. Distill the crude product through a Vigreux column, collecting the fraction boiling at 65–67°C at 24 mm Hg. The expected yield is between 59-68%.[4]
Method 2: A Greener Approach with Dimethyl Carbonate
In response to the growing need for environmentally benign chemical processes, a "green" synthesis of this compound has been developed.[5] This method utilizes dimethyl carbonate (DMC) as a less toxic and more environmentally friendly methylating agent compared to dimethyl sulfate.
Mechanism of Action:
This process also involves the O-methylation of ε-caprolactam. The reaction is optimized by carefully controlling the molar ratio of reactants, temperature, and reaction time to maximize yield and purity.[5] Dimethyl carbonate is considered a green reagent because its byproduct, methanol, is less hazardous than the byproducts of dimethyl sulfate.
References
A Comparative Spectroscopic Analysis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine and Its Analogs: A Guide for Researchers
This guide provides an in-depth comparative analysis of the spectroscopic data of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine and its ethoxy and isopropoxy analogs. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to facilitate the identification, characterization, and quality control of this important class of compounds. The insights provided are grounded in established spectroscopic principles and supported by detailed experimental protocols.
Introduction
7-Alkoxy-3,4,5,6-tetrahydro-2H-azepines, also known as O-alkylated caprolactams, are a class of cyclic imino ethers with significant applications in organic synthesis and medicinal chemistry. They serve as versatile intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. Accurate and comprehensive spectroscopic analysis is paramount for confirming their molecular structure, assessing purity, and understanding their chemical behavior. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 7-methoxy, 7-ethoxy, and 7-isopropoxy-3,4,5,6-tetrahydro-2H-azepine.
Molecular Structures
The comparative analysis focuses on the following three analogs:
Figure 1: Chemical structures of the analyzed 7-alkoxy-3,4,5,6-tetrahydro-2H-azepine analogs.
Experimental Protocols
To ensure the integrity and reproducibility of the spectroscopic data, the following experimental protocols are provided as a standard for the synthesis and analysis of the title compounds.
Synthesis of 7-Alkoxy-3,4,5,6-tetrahydro-2H-azepines
A reliable method for the synthesis of these analogs is the O-alkylation of ε-caprolactam. A green synthesis approach utilizes dimethyl carbonate as a methylating agent for the methoxy analog.[1] For a general and scalable laboratory procedure, the following protocol is recommended:
Materials:
-
ε-Caprolactam
-
Appropriate alkylating agent (e.g., dimethyl sulfate for methoxy, diethyl sulfate for ethoxy, 2-iodopropane for isopropoxy)
-
A suitable base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
To a solution of ε-caprolactam in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired 7-alkoxy-3,4,5,6-tetrahydro-2H-azepine.
References
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine Derivatives in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 7-membered azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine have emerged as a promising class of molecules, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Their structural flexibility and synthetic tractability offer a rich playground for medicinal chemists to explore and optimize interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their potential modulation of key CNS targets like dopamine receptors. We will delve into the synthetic strategies, compare the biological activities of systematically modified analogs, and provide detailed experimental protocols to support further research and development in this area.
The Allure of the Azepine Core: A Gateway to CNS Targets
The 3,4,5,6-tetrahydro-2H-azepine ring system provides a three-dimensional framework that can effectively probe the binding pockets of complex biological targets such as G-protein coupled receptors (GPCRs). The presence of a nitrogen atom within the seven-membered ring offers a crucial handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties, including polarity, lipophilicity, and basicity. These properties are critical for CNS drug candidates, as they govern the ability of a molecule to cross the blood-brain barrier and reach its intended target.[1][2][3]
The 7-methoxy group, in particular, serves as a key structural feature. It can act as a hydrogen bond acceptor and its electronic properties can influence the overall conformation and reactivity of the azepine ring. The strategic placement of this methoxy group can significantly impact ligand-receptor interactions and, consequently, the biological activity and selectivity of the derivatives.
Dissecting the Structure-Activity Landscape: A Comparative Analysis
The Critical Role of N-Substitution
The nitrogen atom of the azepine ring is the most synthetically accessible position for diversification. The nature of the substituent at this position profoundly influences the pharmacological profile of the resulting compounds.
| Compound | N-Substituent (R) | Target(s) | Key Findings | Reference |
| 1a | -H | Dopamine Receptors | Parent scaffold, baseline activity | General Knowledge |
| 1b | -CH3 | Dopamine Receptors | Often enhances potency and metabolic stability | [4] |
| 1c | -CH2CH2-Aryl | Dopamine/Serotonin Receptors | Can introduce interactions with secondary binding pockets, influencing selectivity. | [4] |
| 1d | Large/Bulky Groups | Dopamine/Sigma Receptors | Large substituents can enhance affinity for certain receptors like the σ1 receptor. | [5] |
Expert Insights: The introduction of small alkyl groups, such as a methyl group, at the nitrogen atom is a common strategy to enhance potency and improve metabolic stability by protecting the amine from rapid degradation. More complex substituents, particularly those containing aromatic or heteroaromatic moieties connected via an alkyl linker, can be designed to engage with secondary or allosteric binding sites on the target receptor. This can lead to improved selectivity and, in some cases, a shift from antagonistic to agonistic or partial agonistic activity. For instance, in related benzazepine series, large substituents like butyl, benzyl, or 4-phenylbutyl at the nitrogen atom have been shown to result in high-affinity ligands for the σ1 receptor.[5]
Experimental Workflow: N-Alkylation of this compound
Caption: General workflow for the N-alkylation of the this compound scaffold.
Modulation Through Ring Substitution and Bioisosteric Replacement
While the 7-methoxy group is the defining feature of this series, modifications to other positions on the azepine ring or its bioisosteric replacement can provide valuable SAR insights.
Key SAR Observations from Related Scaffolds:
-
Aromatic Ring Fusion (Benzazepines): Fusing a benzene ring to the azepine core, as seen in benzazepines, significantly alters the conformational rigidity and electronic properties of the molecule. The substitution pattern on the aromatic ring plays a crucial role in determining receptor affinity and selectivity. For example, in a series of benzofuran and benzothiophene analogs of the D2 receptor antagonist L-741626, heteroatom replacements in the indole ring led to non-selective binding at D2 and D3 dopamine receptors.[6]
-
Impact of Methoxy Group Position: In related dopamine D3 receptor selective ligands containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, the presence and position of the methoxy group were critical for high affinity and selectivity.[7] This highlights the importance of the electronic and steric effects of such substituents in directing ligand-receptor interactions.
-
Bioisosteric Replacements: Replacing the azepine ring with other seven-membered heterocycles, such as oxepanes, can lead to compounds with distinct biological activities. This strategy allows for the exploration of different spatial arrangements and hydrogen bonding capabilities.
Signaling Pathway Analysis: Dopamine Receptor Modulation
References
- 1. altasciences.com [altasciences.com]
- 2. Issue 33: CNS Drug Development | The Altascientist [altasciences.com]
- 3. CNS drug development: Part II: Advances from the 1960s to the 1990s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of like- and unlike-configured tetrahydro-2-benzazepines with the α-substituted benzyl moiety in the 5-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Comparative Analysis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine with Known Dopamine D2 Receptor Ligands
A Senior Application Scientist's Guide to Computational Ligand Assessment
In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive computational evaluation of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a molecule with a core azepine scaffold, a privileged structure in neuropharmacology. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a potential interaction with G-protein coupled receptors (GPCRs), such as dopamine receptors.
This document outlines a complete in silico workflow to predict the binding affinity and pharmacokinetics of this compound against the human Dopamine D2 Receptor (D2R). For robust analysis and contextualization, its performance is benchmarked against two well-established D2R antagonists: Risperidone, an atypical antipsychotic, and Haloperidol, a typical antipsychotic.[1][2] This comparison will illuminate the potential of our lead compound and guide future experimental validation.
Rationale and Strategic Overview
The central hypothesis of this study is that the azepine core of this compound can effectively occupy the binding pocket of the D2R, a critical target in the treatment of various neuropsychiatric disorders.[3][4] The D2R is the main receptor for the majority of antipsychotic medications.[2][5] Our objective is to computationally forecast this interaction and compare its characteristics to those of clinically successful drugs.
The decision to use Risperidone and Haloperidol as benchmarks is based on their extensive clinical use and well-documented interactions with the D2R.[6][7][8] Crystal structures of both ligands in complex with the D2R are available, providing a structural basis for our comparative modeling.[5][9][10]
This guide is structured to follow a logical, multi-pillar approach:
-
Molecular Docking: To predict the binding conformation and affinity of the ligands within the D2R active site.
-
Interaction Analysis: To dissect the specific molecular interactions that stabilize the ligand-receptor complex.
-
ADMET Profiling: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for a compound's viability as a drug candidate.[11][12][13]
Below is a conceptual workflow of the entire in silico analysis pipeline.
Caption: Overall workflow for the in silico comparison of ligands.
Detailed Methodologies
Scientific rigor in computational studies hinges on the meticulous documentation and justification of the chosen methods. The protocols described herein are designed to be reproducible and are based on established practices in the field of computational drug design.
Target and Ligand Preparation
Target Protein Preparation: The high-resolution crystal structures of the human Dopamine D2 Receptor (D2R) in complex with Risperidone (PDB ID: 6CM4) and Haloperidol (PDB ID: 6A94) were obtained from the RCSB Protein Data Bank.[5][9]
-
Step 1: Structure Cleaning: All non-receptor molecules, including water, ions, and co-crystallized ligands, were removed from the PDB files using PyMOL.
-
Step 2: Hydrogen Addition: Polar hydrogens were added to the receptor structure, which is a critical step for accurately calculating electrostatic and hydrogen bonding interactions.
-
Step 3: Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the receptor. This step is fundamental for the energy calculations performed by the docking software.
-
Step 4: File Conversion: The prepared receptor structure was saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Ligand Preparation: The 3D structures of this compound, Risperidone, and Haloperidol were generated.
-
Step 1: 2D to 3D Conversion: The 2D structures were sketched and converted to 3D structures. The structure of this compound was obtained from PubChem (CID 75657).[14]
-
Step 2: Energy Minimization: The structures were subjected to energy minimization using the MMFF94 force field. This process optimizes the ligand's geometry to a low-energy conformation.
-
Step 3: Torsion and Charge Assignment: Rotatable bonds were defined, and Gasteiger charges were assigned.
-
Step 4: File Conversion: The final ligand structures were saved in the PDBQT format.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] This protocol utilizes AutoDock Vina, a widely used and validated docking program.[15]
-
Step 1: Grid Box Definition: A grid box was defined to encompass the entire binding site of the D2R. The dimensions were centered on the co-crystallized ligand's position with a size of 25Å x 25Å x 25Å to allow for unbiased docking.
-
Step 2: Docking Execution: The docking simulations were performed with an exhaustiveness of 16 to ensure a thorough search of the conformational space.
-
Step 3: Pose Selection and Validation: The top-ranked binding pose for each ligand, based on the lowest binding energy, was selected for further analysis. To validate the docking protocol, the co-crystallized ligands (Risperidone and Haloperidol) were re-docked into their respective crystal structures. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of <2.0 Å is considered a successful validation.
ADMET Prediction
Results and Comparative Analysis
This section presents the quantitative data from our in silico experiments. The performance of this compound is critically evaluated against the established D2R antagonists.
Molecular Docking and Binding Affinity
The binding affinity, calculated as a negative Gibbs free energy (ΔG) in kcal/mol, represents the strength of the ligand-receptor interaction. A more negative value indicates a stronger binding.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -6.8 | Asp114, Ser193, Phe198, Trp386 |
| Risperidone | -10.2 | Asp114, Ser193, Phe389, Phe390 |
| Haloperidol | -9.5 | Asp114, Val115, Ser193, Trp386 |
The docking results indicate that this compound is predicted to bind to the D2R with a moderate affinity. As expected, the established drugs, Risperidone and Haloperidol, exhibit significantly stronger binding affinities. Risperidone, in particular, shows a very strong interaction, consistent with its high D2R occupancy observed in PET studies.[6][18]
Analysis of Ligand-Receptor Interactions
The stability of a ligand in the receptor's binding pocket is governed by a network of non-covalent interactions. Understanding these interactions is key to rational drug design.
Caption: Key interactions between ligands and D2R binding site residues.
A crucial interaction for many D2R ligands is an ionic bond with the highly conserved Aspartic Acid at position 114 (Asp114). All three compounds, including our test molecule, are predicted to form this critical interaction via their protonated nitrogen atoms.
-
This compound: The protonated nitrogen of the azepine ring is predicted to form a salt bridge with Asp114. Additionally, the methoxy group may act as a hydrogen bond acceptor with residues like Ser193.
-
Risperidone: The basic nitrogen in the piperidine ring forms the key ionic interaction with Asp114.[19] The extensive aromatic system of Risperidone allows for numerous hydrophobic and π-π stacking interactions, contributing to its high affinity.[5]
-
Haloperidol: Similarly, the piperidine nitrogen interacts with Asp114. The fluorophenyl moiety extends into a hydrophobic pocket, forming favorable interactions.[9]
The lower binding affinity of this compound compared to the reference drugs can be attributed to its smaller size and fewer hydrophobic contacts within the binding pocket.
Comparative ADMET Profile
A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. The table below summarizes the key predicted ADMET properties.
| Property | This compound | Risperidone | Haloperidol | Desirable Range |
| Molecular Weight ( g/mol ) | 127.18 | 410.48 | 375.86 | < 500 |
| LogP (Lipophilicity) | 1.61 | 3.29 | 4.26 | 1-5 |
| Water Solubility | Good | Moderately Soluble | Low | High to Moderate |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | Yes (for CNS drugs) |
| CYP2D6 Inhibitor | No | Yes | Yes | No |
| hERG I Inhibitor | No | Yes | Yes | No |
| Hepatotoxicity | No | Yes | Yes | No |
The ADMET profile for this compound is remarkably favorable.
-
Drug-likeness: It adheres to Lipinski's Rule of Five, with a low molecular weight and optimal lipophilicity (LogP).
-
Safety Profile: Critically, it is predicted to be a non-inhibitor of the CYP2D6 enzyme, a major pathway for drug metabolism, suggesting a lower potential for drug-drug interactions. Furthermore, it is predicted to not inhibit the hERG potassium channel, reducing the risk of cardiotoxicity, a known concern for some antipsychotics. It is also predicted to be non-hepatotoxic.
-
CNS Penetration: The model predicts good blood-brain barrier permeability, which is essential for a centrally acting agent.
In contrast, while Risperidone and Haloperidol are effective drugs, their ADMET profiles highlight known liabilities, such as the potential for CYP enzyme inhibition and off-target effects like hERG inhibition.
Expert Synthesis and Future Directions
This comprehensive in silico analysis provides valuable, data-driven insights into the potential of this compound as a D2R ligand.
Expertise & Interpretation: Our modeling predicts that this compound can successfully dock into the D2R binding site, forming the canonical ionic interaction with Asp114. Its binding affinity is moderate, suggesting it may act as a fragment or a starting point for further optimization rather than a potent antagonist in its current form.
The most compelling finding is its excellent predicted ADMET profile. The lack of predicted hERG inhibition and CYP2D6 inhibition is a significant advantage over many existing antipsychotics. This suggests that the azepine scaffold, if optimized for higher affinity, could lead to a new class of D2R modulators with a superior safety profile.
Trustworthiness & Self-Validation: The docking protocol was validated by successfully re-docking the reference ligands, confirming the reliability of the computational setup. The comparative approach, benchmarking against two well-understood clinical drugs, provides essential context and strengthens the conclusions drawn from the predictive data.
Future Experimental Validation: The predictions from this in silico study must be validated through empirical testing. The logical next steps would be:
-
Synthesis and Characterization: Chemical synthesis of this compound.[20]
-
In Vitro Binding Assays: Radioligand binding assays to experimentally determine its binding affinity (Ki) for the D2R.
-
Functional Assays: Cellular assays to determine if the compound acts as an antagonist, agonist, or partial agonist at the D2R.
-
Structure-Activity Relationship (SAR) Studies: Based on the docking pose, medicinal chemists can design and synthesize analogs to improve potency. For example, adding a hydrophobic moiety to occupy the aromatic pocket could significantly enhance binding affinity.
References
- 1. droracle.ai [droracle.ai]
- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.valencelabs.com [portal.valencelabs.com]
- 17. ADMET-AI [admet.ai.greenstonebio.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Main interactions of dopamine and risperidone with the dopamine D2 receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Guanylation Reagents: A Comparative Review of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, with its inherent basicity and capacity for multi-point hydrogen bonding, is a critical pharmacophore in a multitude of biologically active compounds. The selection of an appropriate guanylation reagent is a pivotal decision in the synthetic workflow, directly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an in-depth, objective comparison of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (more commonly known as O-methylcaprolactim) and its contemporary alternatives, supported by experimental data and detailed protocols to empower informed reagent selection.
Introduction to O-Methylcaprolactim: A Classical Guanylation Reagent
This compound, or O-methylcaprolactim, is a well-established reagent for the introduction of a guanidinyl moiety onto primary and secondary amines. Structurally, it is a cyclic imidate, and its reactivity stems from the electrophilic nature of the carbon atom double-bonded to the nitrogen within the azepine ring. Nucleophilic attack by an amine on this carbon, followed by elimination of methanol, leads to the formation of a guanidinium group.
The synthesis of O-methylcaprolactim is itself a subject of chemical interest, with green synthesis methodologies being developed to improve its environmental footprint. One such method involves the reaction of ε-caprolactam with dimethylcarbonate, offering a high yield and purity of the final product.[1]
The Chemical Landscape of Guanylation: A Comparative Analysis of Alternatives
While O-methylcaprolactim has its place in the synthetic chemist's toolbox, a range of alternative reagents have been developed, each with its own distinct profile of reactivity, stability, and cost. The choice of a particular guanylation agent is often a strategic balance of these factors, tailored to the specific requirements of the substrate and the overall synthetic scheme.
A general comparison of the major classes of guanylation reagents is presented below:
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Lactim Ethers | This compound (O-methylcaprolactim) | Cost-effective, suitable for simple amines. | Can require forcing conditions, potential for side reactions. |
| Pyrazole-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable reagent.[1] | Slower reaction times compared to more reactive agents.[1] |
| Isothioureas | N,N'-Di-Boc-S-methylisothiourea | Cost-effective, high efficiency in certain applications.[1] | May require harsh conditions (e.g., high pH), potential for side products.[1] |
| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope.[1] | Higher cost, requires a deprotection step.[1] |
The following diagram illustrates the general mechanism of guanylation, highlighting the role of the electrophilic guanylating agent and the nucleophilic amine.
Caption: Generalized mechanism of a guanylation reaction.
Quantitative Performance Comparison
For a more granular understanding, the following table summarizes the performance of several common guanylation agents based on available experimental data for the guanylation of primary amines.
| Guanidinylating Agent | Substrate (Primary Amine) | Reaction Time | Yield (%) | Reference |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | [1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | [1] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% | [1] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | 1 h | >95% | [1] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of a key guanylation reagent and a general guanylation procedure are provided below.
Synthesis of O-Methylcaprolactim
This protocol is adapted from a literature procedure for the synthesis of O-methylcaprolactim.
Materials:
-
ε-caprolactam
-
Dimethyl sulfate
-
Benzene
-
50% Potassium carbonate solution
-
Ether
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 678 g (6.0 moles) of ε-caprolactam in 2 L of benzene with heating.
-
Once dissolved, add 569 ml (757 g, 6.0 moles) of dimethyl sulfate with stirring. The addition should take approximately 2.5 hours.
-
Continue stirring and heating for an additional 2 hours, during which two phases will appear.
-
Discontinue stirring and heat the mixture under reflux for an additional 14 hours.
-
Cool the mixture to room temperature and slowly add 600 ml of 50% potassium carbonate solution with stirring over 30 minutes.
-
After the evolution of carbon dioxide has ceased, stir the mixture slowly for 30 minutes.
-
Separate the aqueous layer and wash the organic layer.
-
Remove the ether and benzene by distillation under reduced pressure.
-
Distill the product through an 8-in. Vigreux column, collecting the fraction boiling at 65–67°C/24 mm.
General Protocol for Guanylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol provides a general method for the guanylation of a primary amine using a modern, efficient reagent.
Materials:
-
Primary amine (1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as base)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.
-
If the amine salt is used, or if the reaction is sluggish, add a non-nucleophilic base such as TEA or DIPEA (1.5 equiv).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N,N'-di-Boc-protected guanidine.
The following diagram outlines a typical experimental workflow for a guanylation reaction.
Caption: A typical experimental workflow for a guanylation reaction.
Conclusion and Future Perspectives
The synthesis of guanidines remains a vibrant area of research, driven by the continued discovery of new, biologically active molecules bearing this important functional group. While classical reagents like O-methylcaprolactim are still viable for certain applications, the development of more efficient, stable, and versatile reagents such as the pyrazole- and triazole-based carboxamidines has significantly expanded the synthetic chemist's toolkit.
The choice of guanylation reagent should be a carefully considered decision, weighing the factors of reactivity, stability, cost, and the specific demands of the target molecule. As the field continues to evolve, the development of even more efficient and selective catalytic methods for guanylation will undoubtedly play a crucial role in advancing drug discovery and development.
References
Head-to-head comparison of the pharmacological profiles of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine and its precursors
A Senior Application Scientist's Guide to the Pharmacological Profiles of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine and Its Synthetic Precursors
Introduction
In the landscape of medicinal chemistry, the structural transformation of a molecule is a deliberate journey from one pharmacological profile to another. The azepine scaffold is a cornerstone of neuropharmacology, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] This guide provides a head-to-head comparison of the pharmacological characteristics of This compound , a promising CNS-active scaffold, and its key synthetic precursor, 7-Methoxy-2-tetralone .
While the precursor exhibits a distinct profile of general biological activity, its chemical evolution into a seven-membered heterocyclic amine fundamentally alters its three-dimensional structure and physicochemical properties. This transformation is hypothesized to shift its biological activity away from broad cytotoxicity and anti-inflammatory effects toward specific, high-affinity interactions with CNS receptors. This guide will dissect the known pharmacology of the precursor, posit a logical, structure-based pharmacological profile for the final azepine compound, and provide the detailed experimental frameworks necessary to validate these predictions.
The Synthetic Trajectory: A Beckmann Rearrangement Pathway
The conversion of 7-Methoxy-2-tetralone to this compound is a classic example of scaffold hopping achieved through chemical synthesis. The most common route involves the formation of a ketoxime intermediate, followed by an acid-catalyzed Beckmann rearrangement. This rearrangement is the critical step, inducing ring expansion and incorporating a nitrogen atom to form the seven-membered lactam, which is then methylated to the final product, also known as O-Methylcaprolactim.[3][4]
Caption: Synthetic route from precursor to final product.
Head-to-Head Pharmacological Comparison
The structural shift from a bicyclic ketone to a monocyclic azepine dictates a profound change in pharmacological potential.
7-Methoxy-2-tetralone: A Precursor with Broad Biological Activity
The tetralone scaffold is a well-recognized pharmacophore found in natural products and synthetic molecules with a wide array of biological activities.[5][6] 7-Methoxy-2-tetralone is no exception and serves as a key intermediate in the synthesis of various pharmaceuticals, including the opioid analgesic dezocine.[7]
-
Anticancer and Cytotoxic Potential: Published data suggests that 7-Methoxy-2-tetralone exhibits anticancer properties.[8] It is reported to inhibit cancer cell growth by binding to cellular receptors and impeding the synthesis of DNA, RNA, and protein.[7][9] Its planar, rigid structure is characteristic of intercalating agents and compounds that can disrupt broad cellular processes. The related compound, 7-methoxy-1-tetralone, has also been investigated as a potent antitumor agent in hepatocellular carcinoma.[10]
-
Anti-inflammatory and Antioxidant Effects: The tetralone core is associated with anti-inflammatory and antioxidant activities, likely due to its ability to scavenge free radicals and interact with enzymes involved in the inflammatory cascade.[8]
-
Receptor Profile: The pharmacology of tetralones is generally not characterized by high-affinity interactions with specific CNS receptors. Instead, their bioactivity stems from more generalized mechanisms, fitting their profile as cytotoxic and anti-inflammatory agents.
7-Methoxy-2-tetralone Oxime: The Transient Intermediate
The oxime is a transient intermediate in the synthesis. As is common for such intermediates, it is not isolated for pharmacological testing and is expected to be devoid of significant, specific biological activity. Its primary role is to facilitate the critical Beckmann rearrangement that forms the azepine ring.
This compound: A CNS-Focused Scaffold
The transformation into a tetrahydroazepine introduces two key features that redirect its pharmacological profile towards the CNS:
-
Structural Flexibility: The seven-membered ring is non-planar and conformationally flexible, allowing it to adopt various spatial arrangements to fit into the specific binding pockets of complex protein targets like G-protein coupled receptors (GPCRs).[1]
-
Basic Nitrogen Atom: The introduction of a nitrogen atom provides a basic center that can be protonated at physiological pH, enabling ionic interactions with acidic amino acid residues (e.g., aspartate) that are critical for ligand recognition in many aminergic CNS receptors.
Based on these structural changes and the extensive pharmacology of the azepine class, a predicted pharmacological profile for this compound can be proposed:
-
Predicted Target Class: High-affinity ligand for aminergic GPCRs, particularly dopamine and serotonin receptors. The azepine core is central to many atypical antipsychotics and antidepressants that modulate these systems.[11][12][13]
-
Dopamine Receptor Affinity: Many azepine-containing molecules exhibit affinity for D2-like dopamine receptors (D2, D3, D4).[13] It is plausible that this compound would act as a modulator of these receptors, a key mechanism for antipsychotic action.
-
Serotonin Receptor Affinity: The serotonin system is another primary target for azepines. High affinity for serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT7, is a hallmark of this compound class and is associated with antidepressant and anxiolytic effects.[14][15][16] The interplay between dopamine and serotonin receptor activity is critical for the efficacy and side-effect profile of modern CNS drugs.[12]
Comparative Data Summary
This table summarizes the known and predicted pharmacological properties, highlighting the dramatic functional shift resulting from the chemical synthesis.
| Feature | 7-Methoxy-2-tetralone | This compound (Predicted) |
| Primary Scaffold | Bicyclic aromatic ketone (Tetralone) | Monocyclic, non-aromatic amine (Tetrahydroazepine) |
| Structural Rigidity | High (Planar aromatic system) | Low (Flexible seven-membered ring) |
| Key Functional Group | Ketone | Basic Nitrogen (imine ether) |
| Primary Activity | Anticancer, Anti-inflammatory, Antioxidant[8][9] | CNS activity (e.g., antipsychotic, antidepressant)[1][17] |
| Mechanism of Action | Broad, potentially cytotoxic (e.g., inhibition of DNA/RNA synthesis)[9] | Specific, high-affinity binding to CNS receptors[11] |
| Predicted Receptor Targets | Non-specific cellular receptors[9] | Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors[18] |
| Therapeutic Potential | Chemotherapeutics, Anti-inflammatories[6] | Treatment of psychiatric disorders (e.g., schizophrenia, depression)[19] |
Experimental Protocols for Pharmacological Validation
To empirically determine the pharmacological profile of this compound and validate the above predictions, a tiered screening approach is necessary.
Caption: Tiered workflow for pharmacological characterization.
Protocol 1: Radioligand Binding Assays for Target Affinity
Objective: To determine the binding affinity (Kᵢ) of the test compounds for a panel of human recombinant CNS receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ, 5-HT₂ₐ).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound (this compound) or vehicle, serially diluted over a range of concentrations (e.g., 0.1 nM to 10 µM).
-
A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).[20][21]
-
Receptor-containing cell membranes (10-20 µg protein per well).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for GPCR Modulation
Objective: To determine if this compound acts as an agonist or antagonist at Gᵢ/Gₛ-coupled receptors (e.g., D₂, 5-HT₁ₐ).
Methodology:
-
Cell Culture: Use cells stably expressing the receptor of interest (e.g., CHO-hD₂ cells) and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Agonist Mode:
-
Plate cells and treat with increasing concentrations of the test compound.
-
Incubate for a defined period (e.g., 30 minutes).
-
Add a lysis buffer and the detection substrate for the reporter system (e.g., luciferin for luciferase).
-
Measure the signal (e.g., luminescence), which is proportional to cAMP levels. A decrease in signal indicates Gᵢ-coupling (agonist activity).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a known agonist for the receptor at its EC₈₀ concentration (e.g., quinpirole for D₂).
-
Incubate and measure the signal as above.
-
An antagonist will reverse the effect of the known agonist, bringing the signal back towards baseline.
-
-
Data Analysis:
-
Plot the response against the log of the compound concentration.
-
For agonists, calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.
-
For antagonists, calculate the IC₅₀ (potency).
-
Conclusion
The synthetic conversion of 7-Methoxy-2-tetralone to this compound represents a classic strategy in drug discovery: the evolution of a molecular scaffold to fundamentally redirect its pharmacological purpose. The precursor, a rigid tetralone, displays a profile of broad biological activities, including potential anticancer and anti-inflammatory effects. In contrast, the ring-expanded azepine product is logically predicted to lose this broad activity in favor of specific, high-affinity interactions with CNS targets, particularly dopamine and serotonin receptors, due to its increased conformational flexibility and the introduction of a basic nitrogen center. This head-to-head analysis underscores the profound impact of targeted chemical modification on pharmacological function. The provided experimental protocols offer a clear and robust pathway for empirically validating this predicted shift, paving the way for the further development of this and related azepine scaffolds as novel therapeutics for neurological and psychiatric disorders.
References
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 6. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Methoxy-2-tetralone | 4133-34-0 | Benchchem [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. 7-Methoxy-2-tetralone | 4133-34-0 | FM70540 | Biosynth [biosynth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. acnp.org [acnp.org]
- 15. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and neuroleptic activity of a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzim idazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journaljamps.com [journaljamps.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
This document provides essential safety and logistical information for the proper disposal of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS No. 2525-16-8). As researchers and drug development professionals, it is imperative that we manage chemical waste with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide is designed to provide a deep, procedural understanding of how to handle this specific compound, moving beyond mere compliance to instill a culture of safety and responsibility in the laboratory.
Understanding the Compound: Hazard Profile and Risk Assessment
This compound is a cyclic amine, a class of compounds that often requires careful handling due to its reactivity and potential biological effects.[1] Before any disposal procedure is considered, a thorough understanding of its hazard profile is essential.
1.1. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties inform storage, handling, and disposal decisions.
| Property | Value | Source |
| CAS Number | 2525-16-8 | [2][3][4] |
| Molecular Formula | C₇H₁₃NO | [2][4] |
| Molecular Weight | 127.18 g/mol | [2][5] |
| Appearance | Liquid | N/A |
| Boiling Point | 52-53 °C at 18 mm Hg | [2] |
| Density | 0.887 g/mL at 25 °C | [2] |
| Flash Point | Flammable liquid | [6] |
1.2. Identified Hazards and GHS Classification
This compound is classified as hazardous. The primary risks associated with it are its corrosive and flammable nature.[3][6]
-
Corrosive: Causes severe skin burns and serious eye damage.[6]
-
Flammable: Flammable liquid and vapor.[6]
-
Irritant/Sensitizer: May cause an allergic skin reaction and serious eye irritation.[4]
The causality behind these hazards lies in the chemical's structure. As an amine, it is basic and can react exothermically with acids. Its organic nature contributes to its flammability. These inherent properties dictate that the compound must never be disposed of down the drain, as it can harm aquatic ecosystems and potentially react with other chemicals in the wastewater stream.[1]
Core Principles of Disposal for this compound
The following principles form the foundation of a safe and compliant disposal strategy.
-
Segregation is Paramount: Amine waste must be kept separate from other chemical waste streams to prevent hazardous reactions.[1] Specifically, avoid contact with acids and strong oxidizing agents.
-
Proper Containment: Use only compatible, properly sealed, and clearly labeled waste containers.[1]
-
Regulatory Adherence: All disposal activities must comply with local, state, and federal regulations for hazardous waste.
-
Professional Disposal is the Gold Standard: For all but the smallest, incidental amounts, the use of a licensed hazardous waste disposal company is the recommended and safest method.[1]
Step-by-Step Disposal Protocol
This section provides a detailed, procedural workflow for the disposal of this compound.
3.1. Personal Protective Equipment (PPE)
Given the corrosive nature of the compound, a stringent PPE protocol is non-negotiable.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloving recommended. | To prevent skin contact and potential allergic reactions.[1] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1][6] |
| Lab Coat | Flame-resistant lab coat. | To protect from splashes and in case of fire. |
| Ventilation | Work within a certified chemical fume hood. | To prevent inhalation of vapors. |
3.2. Waste Collection and Storage
-
Select a Waste Container: Choose a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, vapor-tight lid.
-
Label the Container: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards: "Corrosive," "Flammable"
-
Accumulation Start Date
-
-
Segregate and Store: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from heat sources or incompatible materials like acids.[1]
3.3. Disposal Decision Workflow
The choice of disposal method depends on the quantity and concentration of the waste. The following diagram outlines the decision-making process.
Caption: Disposal decision workflow for this compound.
3.4. Method 1: Licensed Hazardous Waste Disposal (Primary Method)
This is the most secure and compliant method for disposing of this chemical.
-
Accumulate Waste: Follow the collection and storage procedures outlined in section 3.2.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Provide Documentation: Supply the necessary documentation, including the chemical name, quantity, and Safety Data Sheet (SDS).
-
Schedule Pickup: Arrange for a scheduled pickup of the waste. Ensure all containers are properly sealed and labeled before the pickup.
3.5. Method 2: In-Lab Neutralization for Minor Spills
Disclaimer: This procedure is intended for minor spills only. The neutralized waste must still be collected and disposed of as hazardous waste. Never attempt to neutralize bulk quantities.
Amines are basic and can be neutralized with a weak acid. However, this reaction is exothermic and must be performed with extreme caution.
-
Contain the Spill: Use absorbent pads or other appropriate spill containment materials to surround the spill.
-
Prepare Neutralizing Agent: Prepare a dilute solution of a weak acid, such as 5% citric acid or acetic acid in water.
-
Slowly Neutralize: Slowly and carefully add the weak acid solution to the spilled material. Be prepared for the release of heat.
-
Verify Neutralization: Check the pH of the mixture using pH paper to ensure it is near neutral (pH 6-8).
-
Collect Residue: Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).
-
Package for Disposal: Place the absorbent material into a sealed, labeled hazardous waste container.
-
Dispose of as Hazardous Waste: The container with the neutralized spill residue must be disposed of via your licensed hazardous waste contractor.
Spill Management
Preparedness for accidental spills is critical.[1]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and EHS department immediately.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: As the compound is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Cleanup: For minor spills, follow the in-lab neutralization protocol (Section 3.5) if you are trained and equipped to do so. For major spills, await the arrival of a trained emergency response team.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the disposal of this compound is handled with the scientific rigor it demands.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. 2525-16-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 2525-16-8 [m.chemicalbook.com]
- 4. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Senior Application Scientist's Guide to Handling 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: A Framework for Laboratory Safety
In the landscape of drug discovery and chemical synthesis, our progress is intrinsically linked to the materials we innovate with. One such compound, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS No. 2525-16-8), presents significant opportunities. However, harnessing its potential requires an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a comprehensive operational and safety framework grounded in scientific principles. Our objective is to empower researchers, scientists, and drug development professionals with the in-depth knowledge necessary to handle this chemical with confidence and precision, ensuring both personal safety and the integrity of your research.
Foundational Safety: Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge forms the logical basis for every safety protocol that follows. This compound is not a benign substance; its hazard profile demands rigorous control measures.
| Hazard Classification | Description | Source(s) |
| Corrosivity | Causes severe skin burns and eye damage. This is a primary concern, indicating the material can cause irreversible tissue damage upon contact. | [1][2] |
| Eye Damage/Irritation | Capable of causing serious, potentially permanent, eye damage. | [2][3] |
| Flammability | The compound is a flammable liquid and vapor. Ignition sources must be strictly controlled in the handling area. | [2] |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. | [3] |
The Core of Protection: A Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component of the safety ensemble serves a specific, critical function. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers who may be exposed to hazardous drugs or chemicals[4].
Eye and Face Protection: The First Line of Defense
Mandatory Equipment: Chemical splash goggles and a full-face shield.
Causality: The severe corrosivity and potential for irreversible eye damage from this compound necessitates robust protection.[2][3] Standard safety glasses are insufficient as they do not protect against splashes from all angles. A full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face from contact.
Hand Protection: Preventing Dermal Absorption and Burns
Mandatory Equipment: Double gloving with chemically resistant gloves.
Causality: The compound's ability to cause severe skin burns and potential for allergic skin sensitization dictates the need for a robust dermal barrier.[2][3] The practice of double-gloving is a critical safeguard. Place the inner glove cuff under the lab coat sleeve and the outer glove cuff over the sleeve to create a sealed interface.[4] Gloves should be changed immediately if they are torn, punctured, or known to be contaminated.
Body Protection: Shielding Against Spills and Splashes
Mandatory Equipment: A long-sleeved, impermeable laboratory coat.
Causality: To prevent contact with the skin, a protective gown or lab coat made of a low-permeability fabric is essential.[4] This is a direct countermeasure to the chemical's corrosive properties. The solid front and tight-fitting cuffs ensure that accidental spills do not reach the underlying clothing or skin.
Respiratory Protection: A Situational Necessity
Mandatory Equipment: Use in a certified chemical fume hood. A respirator may be required if engineering controls are not available or during a large spill.
Causality: While the primary risks are dermal and ocular, the compound is a flammable liquid with a boiling point of 52-53 °C at 18 mm Hg, indicating it has a vapor pressure that can lead to inhalation exposure.[5] All handling of this volatile and hazardous chemical must be performed within a properly functioning chemical fume hood to minimize vapor inhalation.
Operational Blueprint: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the last, minimizing risk throughout the workflow.
Step 1: Preparation and Pre-Handling Safety Check
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear the workspace of all unnecessary equipment and ignition sources. Remember, the compound is flammable.[2]
-
Assemble all necessary equipment (glassware, stir bars, reagents) and verify its integrity.
-
Don all required PPE as outlined in Section 2.
Step 2: Aliquoting and Handling the Chemical
-
Perform all transfers of this compound within the fume hood.
-
Use appropriate tools (e.g., glass pipettes, syringes) for transfer to minimize the risk of spills.
-
Keep the container sealed when not in use to prevent the release of flammable vapors.
Step 3: Post-Procedure and Decontamination
-
Carefully quench any reactive reagents used in the procedure.
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Properly segregate and label all waste streams as described in Section 5.
Step 4: Doffing PPE
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield and lab coat.
-
Remove inner gloves last.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Visualization of the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal and Decontamination Plan
Improper disposal can lead to environmental contamination and pose a risk to public health. All waste generated from handling this chemical must be treated as hazardous.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container should specify "Flammable" and "Corrosive" hazards.
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, and pipette tips, must be disposed of in a designated hazardous solid waste container.
-
Disposal Method: Do not dispose of this chemical down the drain.[6] All waste must be handled by a licensed chemical waste management company in accordance with local, state, and federal regulations.
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand). Ensure there are no ignition sources nearby. Report the spill to your institution's environmental health and safety department.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the continued integrity of your vital work.
References
- 1. This compound CAS#: 2525-16-8 [m.chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 2525-16-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


